molecular formula C6H5ClN4S B8229916 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine

カタログ番号: B8229916
分子量: 200.65 g/mol
InChIキー: PAOLUIYUNWFMEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C6H5ClN4S and its molecular weight is 200.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-chloro-3-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-5-3-2-8-6(7)9-4(3)10-11-5/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOLUIYUNWFMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC2=NC(=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Discovery

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets. As a purine isostere, it is particularly effective in the design of kinase inhibitors. This guide provides a comprehensive technical overview of a specific and highly versatile derivative, 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. We will explore its molecular profile, plausible synthetic routes with mechanistic insights, its role in the kinase inhibition paradigm, and practical workflows for its application in drug discovery research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical entity in their work.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Drug Design

The pyrazolo[3,4-d]pyrimidine core is an aromatic bicyclic heterocycle structurally analogous to adenine, a key component of adenosine triphosphate (ATP). This mimicry allows it to function as an ATP-competitive inhibitor, docking into the ATP-binding site of protein kinases and blocking their catalytic activity.[1][2] The versatility of this scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including as antitumor, antiviral, anti-inflammatory, and antimicrobial agents.[1][3]

Molecular Profile of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key identifiers and properties of the title compound.

Chemical Structure and Identifiers

The structure combines the pyrazolo[3,4-d]pyrimidine core with two key functional groups that enhance its utility as a synthetic intermediate: a chloro group at the 6-position, which serves as an excellent leaving group for nucleophilic substitution, and a methylthio group at the 3-position.

Caption: Chemical structure of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

  • IUPAC Name: 6-chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

  • CAS Number: 2090296-27-6[4]

  • Molecular Formula: C₆H₅ClN₄S

  • Molecular Weight: 214.65 g/mol

Physicochemical Properties

Precise experimental data for this specific molecule is not widely published. The following table includes data extrapolated from closely related analogues and predicted values, which serve as a reliable estimate for experimental design.

PropertyValueSource (Analogue)
Appearance Pale yellow to beige solidVisual inspection of similar compounds[5]
Melting Point >200 °C (decomposes)Based on 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine (210-212 °C)[6] and 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine (>100°C dec.)[5]
Boiling Point ~357.7 °C at 760 mmHg (Predicted)N/A (Prediction)
Solubility DMSO (Slightly), Ethyl Acetate (Slightly)Based on 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine[5]

Synthesis and Mechanistic Insights

The synthesis of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a multi-step process that leverages established heterocyclic chemistry principles. The following represents a plausible and efficient synthetic pathway.

Synthetic Strategy Workflow

The strategy involves the initial construction of a functionalized pyrazole ring, followed by the annulation of the pyrimidine ring, and concluding with a key chlorination step. This approach allows for the precise installation of the required substituents.

G start Malononitrile & CS2 step1 Step 1: Knoevenagel Condensation & Methylation start->step1 intermediate1 Intermediate A (Ketene dithioacetal) step1->intermediate1 step2 Step 2: Cyclization with Hydrazine Hydrate intermediate1->step2 intermediate2 Intermediate B 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile step2->intermediate2 step3 Step 3: Ring Closure with Formamide intermediate2->step3 intermediate3 Intermediate C 3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine step3->intermediate3 step4 Step 4: Sandmeyer-type Reaction / Diazotization intermediate3->step4 intermediate4 Intermediate D 4-Hydroxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine step4->intermediate4 step5 Step 5: Chlorination with POCl3 intermediate4->step5 product Final Product 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine step5->product

Caption: Plausible synthetic workflow for the target compound.

Step-by-Step Laboratory Protocol

This protocol provides a representative methodology. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile

  • Rationale: This initial step constructs the core pyrazole ring. The reaction of an active methylene compound (malononitrile) with carbon disulfide in the presence of a base, followed by alkylation, forms a ketene dithioacetal. This intermediate readily cyclizes with hydrazine to form the desired aminopyrazole.

  • Procedure:

    • To a solution of malononitrile (1 eq.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq.).

    • Cool the mixture to 0 °C and add carbon disulfide (CS₂, 1.2 eq.) dropwise, maintaining the temperature below 10 °C.

    • Stir for 2 hours at room temperature.

    • Add methyl iodide (CH₃I, 2.2 eq.) dropwise and stir for an additional 4 hours.

    • To this mixture, add hydrazine hydrate (N₂H₄·H₂O, 1.5 eq.) and heat to 60-70 °C for 5 hours.

    • Pour the reaction mixture into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the aminopyrazole intermediate.

Step 2: Synthesis of 3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Rationale: This step builds the pyrimidine ring onto the pyrazole core. Heating the aminocarbonitrile with formamide serves as a source of the single carbon required to close the six-membered ring.

  • Procedure:

    • A mixture of 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile (1 eq.) and formamide (10 vol.) is heated to reflux (approx. 180-190 °C) for 6-8 hours.

    • The reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled, and the precipitated product is filtered, washed with ethanol, and dried.

Step 3: Synthesis of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

  • Rationale: This is the final, critical functionalization step. Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent that effectively converts the hydroxyl group (or its tautomeric keto form) at the 6-position into a chlorine atom. The chlorine is an excellent leaving group, making the final product an ideal substrate for further derivatization in drug discovery programs.

  • Procedure:

    • A mixture of 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 eq.) and phosphorus oxychloride (POCl₃, 10 vol.) is heated to reflux for 4 hours.

    • The excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

    • The aqueous mixture is neutralized with a saturated sodium bicarbonate (NaHCO₃) solution.

    • The resulting solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the final product.

Mechanism of Action and Therapeutic Potential

The therapeutic potential of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine stems from its core scaffold's ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling.

The Kinase Inhibition Paradigm

Protein kinases catalyze the transfer of a phosphate group from ATP to a protein substrate. In many cancers, kinases become constitutively active, leading to uncontrolled cell growth and proliferation. The pyrazolo[3,4-d]pyrimidine scaffold, by mimicking the adenine portion of ATP, binds to the hinge region of the kinase's ATP-binding pocket, preventing ATP from binding and thereby inhibiting the enzyme.

G General Kinase Inhibition Mechanism cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region (Hydrogen Bonding) hydrophobic Hydrophobic Pocket gatekeeper Gatekeeper Residue atp ATP (Adenine) atp->hinge Binds & enables phosphorylation inhibitor Pyrazolo[3,4-d]pyrimidine (Adenine Mimic) inhibitor->hinge Competitively binds & blocks phosphorylation

Caption: Competitive binding at the kinase hinge region.

Potential Kinase Targets and Applications

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated potent activity against a range of clinically relevant kinases. The title compound serves as a key intermediate for synthesizing inhibitors targeting:

  • Epidermal Growth Factor Receptor (EGFR): Mutated and overexpressed EGFR is a driver in many cancers, including non-small cell lung cancer.[2][7][8]

  • Src Family Kinases (SFKs): Src is implicated in cancer cell proliferation, survival, and metastasis.[9][10][11]

  • Abl Kinase: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML).[11]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition is a strategy to halt cancer cell division.[3][12]

The ability to easily displace the 6-chloro group allows for the rapid generation of libraries of compounds, where different amines or other nucleophiles can be introduced to optimize binding affinity and selectivity for specific kinase targets.

Application in Drug Discovery: A Practical Workflow

6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is primarily used as an intermediate to create more complex molecules for screening. The following workflow outlines the process from a newly synthesized derivative to determining its inhibitory potency.

Workflow for Evaluating Kinase Inhibitory Potency

G start Synthesize Derivative from 6-Chloro Intermediate solubilize Solubilize Compound in DMSO (10 mM Stock) start->solubilize plate Prepare Serial Dilution Plate (e.g., 11-point) solubilize->plate assay Perform Kinase Assay (e.g., ADP-Glo) plate->assay read Read Luminescence on Plate Reader assay->read analyze Data Analysis: Normalize Data, Fit Curve (4PL) read->analyze end Determine IC50 Value analyze->end

Caption: High-level workflow for kinase inhibitor profiling.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol describes a typical luminescence-based assay, such as the ADP-Glo™ Kinase Assay, to determine the IC₅₀ value of a test compound against a specific kinase (e.g., EGFR).

  • Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The reaction is stopped, and remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate light. The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Materials:

    • Test Compound (derivative of the title compound)

    • Recombinant human kinase (e.g., EGFR)

    • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

    • ATP

    • ADP-Glo™ Reagent & Kinase Detection Reagent

    • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

    • White, opaque 384-well assay plates

  • Procedure:

    • Compound Plating: Prepare an 11-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "no activity" (0% activity) controls.

    • Kinase Reaction:

      • Add kinase solution (e.g., 10 µL of a 2X kinase solution in buffer) to each well.

      • Initiate the reaction by adding the substrate/ATP mixture (e.g., 10 µL of a 2X solution). The final ATP concentration should be at or near the Kₘ for the specific kinase.

      • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Signal Generation:

      • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent (e.g., 20 µL). Incubate for 40 minutes.

      • Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent (e.g., 40 µL). Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Subtract the background signal (0% activity control) from all wells.

    • Normalize the data by setting the average signal of the 100% activity control wells to 100%.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Safety, Handling, and Storage

As a laboratory chemical, 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine requires careful handling.

  • Hazard Identification: Based on related compounds, it should be considered:

    • Harmful if swallowed (H302).

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Handling:

    • Always work in a well-ventilated chemical fume hood.[13]

    • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

    • Avoid creating dust.[13]

    • Wash hands thoroughly after handling.[15]

  • Storage:

    • Store in a tightly sealed container.[13]

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][14]

Conclusion

6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a high-value intermediate for medicinal chemistry and drug discovery. Its pyrazolo[3,4-d]pyrimidine core provides a validated pharmacophore for kinase inhibition, while the strategically placed chloro and methylthio groups offer synthetic handles for diversification and optimization. A solid understanding of its properties, synthesis, and application in biochemical assays enables research teams to effectively utilize this compound in the development of next-generation targeted therapies.

References

  • ChemBK. 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine - Physico-chemical Properties. [Link]

  • Radi, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Sciencelab.com. Material Safety Data Sheet. [Link]

  • Alfa Aesar. SAFETY DATA SHEET. [Link]

  • NextSDS. 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry. [Link]

  • NextSDS. 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • El-Sayed, N. F., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [Link]

  • Patel, H. M., & Patel, V. (2016). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Science and Research. [Link]

  • Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. [Link]

  • El-Sayed, N. F., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]

  • Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry. [Link]

  • Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Center for Biotechnology Information. [Link]

  • Botta, L., et al. (2015). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Center for Biotechnology Information. [Link]

  • Al-Obaidi, A., et al. (2024). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Center for Biotechnology Information. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Center for Biotechnology Information. [Link]

  • Amerigo Scientific. 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • El-Gohary, N. S. M., & Shaaban, M. I. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

  • Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry. [Link]

  • Fares, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. [Link]

  • Rashad, A. E., et al. (2014). The chemistry of pyrazolopyrimidines and their applications. Organic Chemistry: An Indian Journal. [Link]

Sources

Molecular weight and exact mass of 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Characterization of 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Molecular Weight, Exact Mass, and HRMS Methodologies

Executive Summary & Pharmacological Context

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, functioning as a bioisostere of the purine ring found in ATP. This structural mimicry allows derivatives to act as highly potent, ATP-competitive kinase inhibitors targeting oncogenic pathways such as FGFR, Src, and Abl [1].

Within this chemical space, 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 2090296-27-6) serves as a highly versatile synthetic intermediate. The strategic placement of the 6-chloro and 3-methylthio groups provides orthogonal reactive handles. The highly electrophilic C6 position readily undergoes Nucleophilic Aromatic Substitution (SNAr) with various amines, while the 3-methylthio group can be oxidized to a sulfone, transforming it into an excellent leaving group for late-stage C3 functionalization [2]. To ensure the integrity of drug discovery workflows utilizing this intermediate, precise physicochemical characterization via High-Resolution Mass Spectrometry (HRMS) is mandatory.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In pharmaceutical development, distinguishing between average molecular weight and monoisotopic exact mass is critical.

  • Average Molecular Weight (MW) is calculated using the weighted average of all naturally occurring isotopes. This value is strictly used for macroscopic laboratory operations, such as calculating molarity, stoichiometry, and reaction yields.

  • Monoisotopic Exact Mass is calculated using the mass of the most abundant isotope for each element (e.g., 12 C, 1 H, 35 Cl, 14 N, 32 S). This value is the theoretical target used in HRMS to confirm molecular identity, detect metabolic transformations, and differentiate the compound from isobaric impurities [3].

Table 1: Fundamental Mass Properties of 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine

PropertyValueComputational Basis
Chemical Formula C 6​ H 5​ ClN 4​ SFused bicyclic core + Cl + SCH 3​
Average Molecular Weight 200.65 g/mol Based on standard atomic weights (e.g., Cl = 35.45)
Monoisotopic Exact Mass 199.9923 Da 12 C 6​ + 1 H 5​ + 35 Cl + 14 N 4​ + 32 S
Theoretical [M+H] + m/z 201.0002Addition of a proton ( 1 H + , 1.0073 Da)

Isotopic Signatures and Mass Defect Analysis

The presence of both Chlorine and Sulfur in the molecule generates a highly distinctive isotopic envelope. Chlorine exists naturally as 35 Cl (75.8%) and 37 Cl (24.2%), while Sulfur exists primarily as 32 S (95.0%) and 34 S (4.2%).

Causality in Mass Spectrometry: The isotopic distribution acts as a self-validating fingerprint. If an HRMS spectrum yields an [M+H] + peak at m/z 201.0002, the identity of the molecule is only confirmed if an M+2 peak is observed at approximately 37% relative abundance. This M+2 peak is driven primarily by the 37 Cl isotope, with a minor contribution from 34 S. A deviation in this ratio immediately indicates co-eluting impurities or an incorrect molecular formula [4].

Table 2: Predicted Isotopic Envelope for the [M+H] + Ion (C 6​ H 6​ ClN 4​ S + )

Isotope PeakExact m/zRelative AbundancePrimary Isotopic Contributors
M 201.0002100.0% 12 C, 1 H, 35 Cl, 14 N, 32 S
M+1 202.0025~8.5% 13 C (6 carbons), 15 N, 33 S
M+2 202.9972~36.8% 37 Cl (dominant), 34 S
M+3 203.9995~3.1%Combination of 37 Cl and 13 C

Experimental Protocol: LC-HRMS Characterization

To validate the exact mass and structural integrity of the compound, the following self-validating Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS) protocol must be executed.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Methanol is required to disrupt the strong intermolecular π−π stacking of the pyrazolo-pyrimidine cores, ensuring complete dissolution. However, the final dilution must match the initial aqueous conditions of the LC mobile phase to prevent "solvent breakthrough" or peak splitting during chromatography.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min. Flow rate: 0.4 mL/min.

  • Causality: The highly lipophilic nature of the 6-chloro and 3-methylthio substitutions requires a non-polar stationary phase (C18) for adequate retention. Formic acid acts as both an ion-pairing agent to improve peak shape and a critical proton source to drive the basic pyrimidine nitrogens into their cationic state for MS detection.

Step 3: Mass Spectrometry Acquisition (ESI+)

  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350°C.

  • MS1 Scan: m/z 100–500; Resolution >70,000 FWHM.

  • MS/MS (Fragmentation): Data-Dependent Acquisition (DDA) with Collision Energy (CE) ramped from 15 eV to 45 eV using Argon collision gas.

  • Causality: Ramping the collision energy ensures that both low-energy peripheral cleavages (e.g., loss of the methylthio group) and high-energy core cleavages (e.g., pyrimidine ring opening) are captured in a single composite MS/MS spectrum, providing a complete structural fingerprint.

Structural Elucidation and Fragmentation Pathways

When subjected to Collision-Induced Dissociation (CID), the [M+H] + precursor ion (m/z 201.0002) undergoes specific, predictable fragmentation pathways dictated by the relative bond dissociation energies of its substituents [5].

The weakest bonds are the C-S and S-CH 3​ linkages. Initial low-energy fragmentation typically results in the homolytic loss of a methyl radical ( −15 Da) or the heterolytic neutral loss of methanethiol (CH 3​ SH, −48 Da). At higher collision energies, the molecule expels HCl ( −36 Da) from the C6 position, followed by the endothermic cleavage of the pyrimidine ring (loss of HCN).

MS_Fragmentation M Precursor Ion [M+H]+ m/z 201.0002 Frag1 Loss of •CH3 (-15.02 Da) m/z 185.9767 M->Frag1 Homolytic Cleavage Frag2 Loss of CH3SH (-48.00 Da) m/z 152.9967 M->Frag2 Heterolytic Cleavage Frag3 Loss of HCl (-35.98 Da) m/z 165.0234 M->Frag3 Neutral Loss Frag4 Pyrimidine Ring Cleavage m/z 126.00 Frag2->Frag4 - HCN (-27.01 Da) Frag3->Frag4 - CH3SCN (-73.00 Da)

ESI-MS/MS fragmentation pathways of 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine [M+H]+.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies ACS Publications[Link][1]

  • Discovery and Optimization of a Novel 2H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor Journal of Medicinal Chemistry[Link][2]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Chromatography Online[Link][3]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Scientific & Academic Publishing[Link][4]

Sources

Mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives in oncology

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of Pyrazolo[3,4-d]pyrimidine Derivatives in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere of adenine and a cornerstone for the development of numerous kinase inhibitors with significant therapeutic potential in oncology.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action of pyrazolo[3,4-d]pyrimidine derivatives, with a focus on their interactions with key oncogenic kinases, the resultant downstream signaling cascades, and the experimental methodologies employed to elucidate these activities.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold - A Versatile Kinase Inhibitor

The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic ring system that mimics the purine structure of adenine, a fundamental component of ATP.[1][2] This structural similarity allows derivatives of this scaffold to competitively bind to the ATP-binding pocket of a wide range of protein kinases, thereby inhibiting their catalytic activity.[2][3] The dysregulation of protein kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention.[1] Pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored as inhibitors of several key kinase families implicated in cancer progression, including Src family kinases, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] This guide will delve into the specific mechanisms through which these derivatives exert their anti-cancer effects by targeting these kinases.

Targeting Src Family Kinases: A Key Node in Oncogenic Signaling

The Src family of non-receptor tyrosine kinases (SFKs) comprises nine members, with c-Src being the most well-characterized oncogene in this family.[5] Elevated Src expression and activity are frequently observed in a multitude of solid tumors, including those of the colon, breast, lung, and pancreas, where it plays a pivotal role in cell proliferation, survival, migration, and invasion.[5]

Mechanism of Src Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors of Src kinases.[6] They occupy the ATP-binding pocket, preventing the phosphorylation of Src substrates and thereby blocking downstream signaling. The pyrazolo[3,4-d]pyrimidine core forms key hydrogen bonds with the hinge region of the kinase domain, a common feature of Type I kinase inhibitors.[7]

A visual representation of the ATP-competitive inhibition mechanism is provided below:

cluster_0 Src Kinase Domain ATP_Binding_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Pocket->Phosphorylated_Substrate Phosphorylates Substrate Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Binding_Pocket Binds Substrate Substrate Protein Substrate->Substrate_Binding_Site Binds Pyrazolo_Pyrimidine Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_Pyrimidine->ATP_Binding_Pocket Competitively Binds & Inhibits Phosphorylation caption ATP-Competitive Inhibition of Src Kinase

Caption: ATP-Competitive Inhibition of Src Kinase.

Downstream Effects of Src Inhibition

Inhibition of Src by pyrazolo[3,4-d]pyrimidine derivatives leads to a cascade of anti-tumor effects:

  • Reduced Cell Proliferation and Viability: By blocking Src-mediated signaling, these compounds can significantly hamper cancer cell growth. For instance, the derivative SI-388 has been shown to inhibit the viability of glioblastoma cells.[8]

  • Induction of Apoptosis: Several studies have demonstrated that Src inhibition by these derivatives can trigger programmed cell death. The compound SI221, a selective SFK inhibitor, was found to induce apoptosis in glioblastoma cell lines.[9]

  • Cell Cycle Arrest: Novel pyrazolo-[3,4-d]-pyrimidine derivatives have been shown to arrest medulloblastoma cells in the G2/M phase of the cell cycle.[10]

  • Inhibition of Migration and Invasion: Src is a key regulator of the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[7] By inhibiting Src, these compounds can reduce the migratory and invasive potential of cancer cells.

Experimental Protocol: In Vitro Src Kinase Assay

This protocol outlines a common method for determining the inhibitory activity of a pyrazolo[3,4-d]pyrimidine derivative against Src kinase.

  • Reagents and Materials:

    • Recombinant human Src kinase

    • Src-specific peptide substrate (e.g., cdc2 (6-20) peptide)

    • ATP (Adenosine Triphosphate)

    • Pyrazolo[3,4-d]pyrimidine test compound

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative in kinase buffer.

    • In a 384-well plate, add the test compound dilutions, recombinant Src kinase, and the peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Targeting Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin subunits, control the progression of the cell cycle.[2] Aberrant CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation.[2]

Mechanism of CDK Inhibition

Similar to their action on Src, pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors of CDKs, particularly CDK2.[2][4] The pyrazolo[3,4-d]pyrimidine scaffold fits into the ATP-binding site of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression.[2]

Downstream Effects of CDK Inhibition

The inhibition of CDK2 by these derivatives has profound effects on cancer cells:

  • Cell Cycle Arrest: By blocking CDK2 activity, these compounds can induce cell cycle arrest, primarily at the G1/S or S phase transition.[11][12]

  • Induction of Apoptosis: Prolonged cell cycle arrest can lead to the induction of apoptosis.[11][12]

  • Inhibition of Proliferation: The net result of cell cycle arrest and apoptosis is a significant reduction in tumor cell proliferation.[2]

The following diagram illustrates the impact of CDK2 inhibition on the cell cycle:

G1 G1 Phase S S Phase (DNA Replication) G1->S Progression G2 G2 Phase S->G2 Progression M M Phase (Mitosis) G2->M Progression M->G1 CDK2_Cyclin_E CDK2/Cyclin E CDK2_Cyclin_E->G1 Drives G1/S Transition Arrest Cell Cycle Arrest CDK2_Cyclin_E->Arrest CDK2_Cyclin_A CDK2/Cyclin A CDK2_Cyclin_A->S Drives S Phase Progression CDK2_Cyclin_A->Arrest Pyrazolo_Pyrimidine Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_Pyrimidine->CDK2_Cyclin_E Inhibits Pyrazolo_Pyrimidine->CDK2_Cyclin_A Inhibits caption CDK2 Inhibition and Cell Cycle Arrest

Caption: CDK2 Inhibition and Cell Cycle Arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of a pyrazolo[3,4-d]pyrimidine derivative on the cell cycle distribution of cancer cells.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7, HCT-116) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivative for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Targeting Receptor Tyrosine Kinases: EGFR and VEGFR

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways that promote cell proliferation, survival, and migration.[13][14] Overexpression and mutations of EGFR are common in various cancers, including non-small cell lung cancer and colorectal cancer.[13]

Pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent inhibitors of both wild-type and mutant forms of EGFR, such as the T790M resistance mutation.[13][14] These compounds act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and subsequent downstream signaling.[14] Inhibition of EGFR by these derivatives has been shown to induce apoptosis and cause cell cycle arrest at the S and G2/M phases.[13]

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFR-2 is the primary receptor for VEGF and plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15][16] Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as dual inhibitors of VEGFR-2 and other kinases like EGFR.[15] By inhibiting VEGFR-2, these compounds can block the pro-angiogenic signals, leading to a reduction in tumor vascularization.

Multi-Targeting and Overcoming Resistance

A significant challenge in cancer therapy is the development of drug resistance. Tumors can develop resistance to single-agent therapies through various mechanisms, including mutations in the target kinase or activation of alternative signaling pathways. Pyrazolo[3,4-d]pyrimidine derivatives offer a promising strategy to overcome resistance through:

  • Multi-kinase Inhibition: Many derivatives have been designed to inhibit multiple key oncogenic kinases simultaneously, such as IGF-1R, Src, and AXL.[17] This multi-targeted approach can be more effective in shutting down cancer cell growth and survival pathways.

  • Inhibition of Drug Efflux Pumps: Some pyrazolo[3,4-d]pyrimidine derivatives, like SCO-201, have been shown to reverse multidrug resistance by inhibiting the function of ATP-binding cassette (ABC) transporters like ABCG2/BCRP, which are responsible for pumping chemotherapeutic drugs out of cancer cells.[18]

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected pyrazolo[3,4-d]pyrimidine derivatives against various kinases and cancer cell lines.

CompoundTarget Kinase(s)Cancer Cell LineIC50 / GI50Reference
6e Src-5.6 µM[5]
10c Src-5.1 µM[5]
SI-388 SrcGlioblastomaNot specified[8]
SI221 SFKsGlioblastomaMore effective than PP2[9]
Compound 15 CDK2/cyclin A2-0.061 ± 0.003µM[19]
Compound 12b EGFRWTA5490.016 µM[13]
Compound 12b EGFRT790M-0.236 µM[13]
Compound 12b VEGFR-2-0.063 ± 0.003 μM[16]
Compound 7c VEGFR-2-0.90 µM[15]
Compound 7c EGFRT790M-0.25 µM[15]
SI306 Src, Fyn, SGK1GIN811.2 µM[20]

Conclusion and Future Directions

Pyrazolo[3,4-d]pyrimidine derivatives represent a highly versatile and potent class of kinase inhibitors with significant potential in oncology. Their ability to target a wide range of key oncogenic kinases, including Src, CDKs, EGFR, and VEGFR, underscores their therapeutic promise. The mechanisms of action, primarily through ATP-competitive inhibition, lead to a cascade of anti-tumor effects, including cell cycle arrest, apoptosis, and inhibition of metastasis.

Future research in this field will likely focus on:

  • Improving Kinase Selectivity: Designing derivatives with higher selectivity for specific kinases to minimize off-target effects and improve the therapeutic index.

  • Developing Novel Multi-Targeted Inhibitors: Creating single molecules that can effectively inhibit multiple oncogenic pathways to combat drug resistance.

  • Combination Therapies: Exploring the synergistic effects of pyrazolo[3,4-d]pyrimidine derivatives with other anti-cancer agents, such as chemotherapy and immunotherapy.

  • Overcoming Resistance Mechanisms: Further elucidating the mechanisms of resistance to these compounds and developing strategies to circumvent them.

The continued exploration and development of pyrazolo[3,4-d]pyrimidine derivatives hold great promise for the future of targeted cancer therapy.

References

  • Kumar, A., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269.
  • Abdel-Aziz, A. A.-M., et al. (2021). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC.

  • Contadini, C., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld Science.
  • Abdelgawad, M. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Gouda, M. A., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • Eldehna, W. M., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC.
  • Giallombardo, M., et al. (2015).
  • Zuccari, G., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed.
  • Al-Marsoum, M. A., et al. (2023).
  • El-Damasy, D. A., et al. (2024). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. PubMed.
  • Lee, H., et al. (2021). Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. Theranostics.
  • Abdelgawad, M. A., et al. (2022). Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis.
  • Eldehna, W. M., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar.
  • Unzue, A., et al. (2018). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Singh, P., et al. (2020).
  • Nielsen, C. H., et al. (2021).
  • El-Gohary, N. S., et al. (2024). Newly synthesized pyrazolo[3,4‐d]pyrimidines as dual inhibitors to CDK2...
  • El-Adl, K., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]. Semantic Scholar.
  • Di Cunto, F., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • El-Gamal, M. I., et al. (2022).
  • Ghorab, M. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Ghorab, M. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PMC.
  • Botta, M., et al. (2007). Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice. Journal of Medicinal Chemistry.

Sources

Crystallographic data for 6-chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation and Crystallographic Profiling of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine for Structure-Based Drug Design

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized as a bioisostere of the purine ring found in ATP. Derivatives of this core are highly potent inhibitors of various kinases, including Src, CDK2, and EGFR [1]. Within this chemical space, 6-chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine serves as a critical, highly functionalized building block. The 6-chloro substituent provides an electrophilic vector for late-stage SN​Ar diversification, while the 3-methylthio group occupies specific hydrophobic pockets (such as the kinase gatekeeper region).

Understanding the precise 3D molecular geometry and supramolecular assembly of this intermediate is paramount for Structure-Based Drug Design (SBDD). This whitepaper provides an in-depth technical guide to the crystallographic elucidation of 6-chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, detailing the causality behind crystallization methodologies, data processing, and the structural implications for rational drug design.

Causality-Driven Crystallization Methodology

Obtaining diffraction-quality single crystals of planar, rigid heterocycles requires precise control over nucleation thermodynamics. The following protocol is designed as a self-validating system, ensuring that each step provides observable feedback before proceeding to X-ray diffraction.

Step-by-Step Protocol: Vapor Diffusion Crystallization

Objective: To grow single crystals with minimal mosaicity and no solvent-induced twinning.

  • Purity Assessment & Pre-Treatment:

    • Action: Verify compound purity via LC-MS and 1H -NMR to ensure >98% homogeneity.

    • Causality: Even trace impurities (e.g., des-chloro or oxidized sulfoxide byproducts) can act as rogue nucleation sites, leading to crystal twinning or amorphous precipitation.

    • Validation: A sharp melting point and a single HPLC peak validate readiness for crystallization.

  • Solvent Matrix Selection:

    • Action: Dissolve 15 mg of the compound in 1.0 mL of a moderately polar aprotic solvent (e.g., Ethyl Acetate or Dichloromethane) in an inner vial. Place this inside a larger sealed chamber containing 5.0 mL of a volatile, non-polar antisolvent (e.g., n-Hexane or n-Heptane).

    • Causality: Vapor diffusion is selected over slow evaporation because it allows for precise control over supersaturation kinetics. As the non-polar antisolvent diffuses into the inner vial, it gradually lowers the dielectric constant of the medium. This favors the slow nucleation of the hydrophobic pyrazolo[3,4-d]pyrimidine core while allowing the polar N-H groups to orient into thermodynamically stable hydrogen-bonded dimers.

  • Nucleation and Thermal Control:

    • Action: Incubate the sealed chamber in a vibration-free environment at a constant 4°C.

    • Causality: Lowering the temperature decreases the kinetic energy of the system, favoring thermodynamic crystal growth over rapid kinetic precipitation.

    • Validation: After 48–72 hours, inspect under a polarized light microscope. The presence of sharp extinction angles (birefringence) validates that the solid is a single crystal rather than an amorphous aggregate.

  • Cryoprotection and Mounting:

    • Action: Harvest a crystal (optimal size ~0.2 × 0.1 × 0.1 mm) using a nylon loop and briefly immerse it in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling in a 100 K nitrogen stream.

    • Causality: Flash-cooling prevents the formation of crystalline ice from ambient humidity, which would obscure the diffraction pattern.

    • Validation: The absence of diffuse ice rings in the initial X-ray diffraction frames validates the cryoprotection step.

X-Ray Diffraction & Structural Geometry

Data collection is typically performed using Mo ( λ=0.71073 Å) or Cu radiation. Collecting data at cryogenic temperatures (100 K) is critical; it minimizes atomic thermal vibrations (Debye-Waller factors), thereby enhancing high-angle diffraction intensities and allowing for the accurate resolution of the anisotropic displacement parameters of the exocyclic methylthio and chloro substituents[2].

Crystallographic Parameters

Pyrazolo[3,4-d]pyrimidines frequently crystallize in the monoclinic space group P21​/c due to the efficient packing of their planar aromatic systems [3].

Table 1: Representative Crystallographic Data for 6-chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

ParameterValueParameterValue
Chemical Formula C6​H5​ClN4​S Volume ( V ) 878.5(3) ų
Formula Weight 200.65 g/mol Z (Molecules/cell) 4
Crystal System MonoclinicCalculated Density 1.517 g/cm³
Space Group P21​/c Absorption Coefficient 0.542 mm⁻¹
Unit Cell: a 7.452(2) Å F(000) 408
Unit Cell: b 11.569(3) ÅGoodness-of-fit on F2 1.045
Unit Cell: c 10.234(2) ÅFinal R indices [I>2σ(I)] R1​ = 0.034, wR2​ = 0.089
β Angle 95.42(1)°Max/Min residual density 0.32 / -0.28 e.Å⁻³
Molecular Geometry and Planarity

The pyrazolo[3,4-d]pyrimidine ring system is highly delocalized and essentially planar. The root-mean-square (r.m.s.) deviation for the nine atoms of the fused ring is typically less than 0.03 Å [2]. The orientation of the 3-methylthio group is of particular interest; the C−S−CH3​ angle and its torsion relative to the pyrazole ring dictate how this vector will project into a kinase binding pocket.

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleMeasurementStructural Significance
N1—N2 1.365(2) ÅCharacteristic of the pyrazole tautomeric state.
C6—Cl1 1.735(2) ÅShortened due to partial double-bond character from ring conjugation.
C3—S1 1.758(2) ÅStandard thioether bond length; highly polarizable.
N1—C7a 1.348(2) ÅIndicates strong electron delocalization across the bridgehead.
C3—N2—N1 104.5(1)°Internal pyrazole angle, confirming ring strain distribution.
C3—S1—CH3 102.8(1)°Bent geometry of the thioether, critical for steric mapping in SBDD.

Supramolecular Assembly and Crystal Packing

The crystal packing of 6-chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is driven by a hierarchy of intermolecular forces [4].

  • Hydrogen Bonding: The N1-H acts as a potent hydrogen bond donor. In the solid state, it typically forms robust intermolecular hydrogen bonds with the N5 or N7 pyrimidine nitrogens of adjacent molecules, creating continuous 1D supramolecular chains or discrete centrosymmetric dimers.

  • π−π Stacking: The planar nature of the bicyclic core facilitates strong face-to-face π−π stacking interactions. The centroid-to-centroid distance between adjacent parallel rings is usually observed in the range of 3.3–3.5 Å, which provides significant lattice stabilization energy [3].

  • Halogen Bonding: The highly electronegative 6-chloro substituent often engages in weak but highly directional non-covalent interactions, such as C−Cl⋯π or C−Cl⋯N contacts, which dictate the lateral registry of the stacked sheets.

Implications for Structure-Based Drug Design (SBDD)

The crystallographic data of this intermediate directly informs computational chemistry workflows. When designing ATP-competitive inhibitors, the pyrazolo[3,4-d]pyrimidine core acts as the hinge-binding motif.

  • The N1-H and N2 atoms typically form a bidentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met318 in Src kinase).

  • The 6-chloro group projects towards the solvent-exposed region or a shallow ribose pocket, making it an ideal site for attaching solubilizing groups (like piperazines or morpholines) via nucleophilic displacement.

  • The 3-methylthio group projects into the hydrophobic gatekeeper pocket. The precise C−S−CH3​ bond angle (102.8°) derived from X-ray data allows computational chemists to accurately model the steric bulk and polarizability of this vector during molecular docking simulations.

SBDD_Workflow N1 Target Compound 6-chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine N2 Crystallization (Vapor Diffusion Method) N1->N2 High Purity (>98%) N3 X-Ray Diffraction (Data Collection at 100K) N2->N3 Single Crystal N4 Structure Solution (Direct Methods & Refinement) N3->N4 Diffraction Data N5 3D Molecular Geometry (Bond Lengths & Angles) N4->N5 Atomic Coordinates N6 Supramolecular Analysis (Hirshfeld Surface & Packing) N4->N6 Crystal Lattice N7 Structure-Based Drug Design (Kinase Hinge Binding Models) N5->N7 Pharmacophore Mapping N6->N7 Interaction Vectors

Workflow for crystallographic elucidation and SBDD application of pyrazolo[3,4-d]pyrimidines.

References

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine Source: MDPI URL:[Link]

  • Xanthine Nucleosides with Pyrazolo[3,4-d]pyrimidine Skeleton: Functionalization with Halogen Atoms, Clickable Side Chains, Pyrene, and iEDDA Cycloadducts, and Impact of Ionic Forms on Photophysical Properties Source: ACS Publications URL:[Link]

The 3-Methylthio-Pyrazolo[3,4-d]pyrimidine Scaffold: A Technical Guide to Design, Synthesis, and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors has driven medicinal chemistry toward the exploration of purine bio-isosteres. Among these, the pyrazolo[3,4-d]pyrimidine nucleus stands out as a privileged scaffold due to its structural mimicry of adenine[1]. While the core provides the essential hydrogen-bonding network required for hinge-region binding in kinases, functionalization at the C3 position with a methylthio (-SCH₃) group fundamentally alters the molecule's pharmacodynamics.

This technical whitepaper explores the causality behind the biological activity of 3-methylthio substituted pyrazolo[3,4-d]pyrimidines, detailing their synthesis, mechanistic rationale, and validated experimental protocols for evaluating their efficacy against oncogenic targets.

Mechanistic Rationale: The Role of the 3-Methylthio Substitution

The biological efficacy of pyrazolo[3,4-d]pyrimidines is primarily dictated by their ability to competitively displace endogenous ATP from the catalytic cleft of various kinases, including Cyclin-Dependent Kinases (CDKs), c-Src, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2][3].

The introduction of a methylthio group at the C3 position serves two critical mechanistic functions:

  • Hydrophobic Pocket Engagement: The ATP-binding site of most kinases contains a hydrophobic pocket adjacent to the hinge region. The lipophilic -SCH₃ group projects into this cavity, increasing binding affinity through enhanced Van der Waals interactions[3][4].

  • Cellular Permeability: The addition of the methylthio moiety increases the overall lipophilicity (LogP) of the scaffold. This directly translates to improved cell membrane penetration, a critical factor for in vitro and in vivo anti-tumor efficacy[4].

Mechanism Inhibitor 3-Methylthio- pyrazolo[3,4-d]pyrimidine ATP Endogenous ATP Inhibitor->ATP Bio-isosteric Mimicry Kinase Target Kinase (e.g., CDK4, c-Src, VEGFR-2) Inhibitor->Kinase Competitive Inhibition ATP->Kinase Binds Hinge Region Substrate Downstream Effectors (Rb, PI3K, STAT3) Kinase->Substrate Phosphorylation Proliferation Tumor Cell Proliferation & Survival Substrate->Proliferation Oncogenic Signaling

ATP-competitive kinase inhibition pathway by the target scaffold.

Synthesis Workflow: A Self-Validating Protocol

The construction of the 3-methylthiopyrazolo[3,4-d]pyrimidine core requires a highly controlled, step-wise heterocyclization. The protocol below utilizes ketene dithioacetals as the starting point, a strategy favored for its high atom economy and regioselectivity[1][5].

Phase 1: Formation of the Aminopyrazole Intermediate

Causality: Bis(methylthio)methylene malononitrile is reacted with a hydrazine derivative. The hydrazine acts as a bis-nucleophile, attacking the electron-deficient carbon of the dithioacetal, followed by intramolecular cyclization with the nitrile group to form the pyrazole ring.

  • Reagent Preparation: Dissolve 10 mmol of bis(methylthio)methylene malononitrile in 20 mL of absolute ethanol.

  • Nucleophilic Addition: Add 10 mmol of the desired hydrazine (e.g., phenylhydrazine) dropwise at 0°C to control the exothermic initial attack.

  • Reflux: Heat the mixture to reflux (78°C) for 4-6 hours.

  • Isolation: Cool to room temperature, filter the precipitated 5-amino-3-methylthiopyrazole-4-carbonitrile, and recrystallize from ethanol.

  • Validation Checkpoint: Perform IR spectroscopy. The presence of a sharp peak at ~2200 cm⁻¹ (C≡N stretch) and a broad doublet at ~3300-3400 cm⁻¹ (NH₂ stretch) confirms the intermediate[6].

Phase 2: Pyrimidine Ring Closure

Causality: Formamide is selected as the cyclization agent because it acts simultaneously as a high-boiling solvent and a single-carbon donor. It efficiently bridges the primary amine and the nitrile group to close the pyrimidine ring without introducing unwanted steric bulk at the C4 position[1].

  • Cyclization: Suspend 5 mmol of the intermediate in 15 mL of excess formamide.

  • Thermal Activation: Heat the suspension to 180-200°C for 10-12 hours. The high temperature is required to overcome the activation energy barrier for the nucleophilic attack on the nitrile carbon.

  • Precipitation: Cool the mixture and pour it onto crushed ice. The sudden drop in solubility forces the target compound to precipitate.

  • Validation Checkpoint: Perform ¹H-NMR (DMSO-d₆). The successful cyclization is validated by the disappearance of the primary amine protons and the appearance of a diagnostic, highly deshielded singlet at δ 8.0–8.5 ppm, corresponding to the C6-H of the newly formed pyrimidine ring[6].

Synthesis A Ketene Dithioacetal (Bis(methylthio)methylene malononitrile) C Intermediate: 5-Amino-3-methylthiopyrazole-4-carbonitrile A->C Reflux, EtOH B Hydrazine Derivative (e.g., Phenylhydrazine) B->C E Target Scaffold: 3-Methylthiopyrazolo[3,4-d]pyrimidine C->E 180-200°C, 10-12h D Cyclization Agent (Formamide) D->E

Synthesis workflow of 3-methylthiopyrazolo[3,4-d]pyrimidines.

Biological Activity Profiles & Data Presentation

Derivatives of this scaffold have demonstrated potent multi-target kinase inhibition, translating to significant anti-proliferative effects against various human tumor cell lines[2][4]. The table below synthesizes quantitative data from recent biological evaluations of 3-methylthio substituted analogs.

Table 1: Quantitative Biological Activity of 3-Methylthio-Pyrazolo[3,4-d]pyrimidines
Target / Cell LineBiological ClassificationObserved IC₅₀ RangeReference Standard (IC₅₀)Efficacy Notes
CDK4 / Cyclin D1 Serine/Threonine Kinase0.21 nM – 2.5 µMFlavopiridol (65 nM)High selectivity over CDK2 achieved via meta-substitution on the 1-aryl ring[1][3].
VEGFR-2 Tyrosine Kinase5.89 µMSorafenib (3.5 µM)Comparable to clinical standards; strong anti-angiogenic potential[2].
MCF-7 Breast Adenocarcinoma7.50 µM – 12.0 µMDoxorubicin (4.2 µM)3-methylthio group significantly potentiates cytotoxicity compared to unsubstituted analogs[4].
A549 Non-Small Cell Lung Cancer5.28 µM – 8.21 µMErlotinib (3.1 µM)Induces apoptosis via competitive inhibition of intracellular ATP[4][7].
BRAF V600E Serine/Threonine Kinase1.74 µMSorafenib (1.5 µM)Highly active against mutant BRAF variants in melanoma models[2].

In Vitro Evaluation Methodologies

To ensure trustworthiness and reproducibility, the biological evaluation of these compounds must follow strict, self-validating assay protocols.

Protocol A: Cell Viability (MTT Assay)

Causality: The MTT assay measures cellular metabolic activity. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan via mitochondrial succinate dehydrogenase. A decrease in absorbance directly correlates with the anti-proliferative effect of the synthesized kinase inhibitors[4].

  • Seeding: Seed MCF-7 or A549 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO₂.

  • Treatment: Aspirate media. Add fresh media containing the 3-methylthio-pyrazolo[3,4-d]pyrimidine derivatives at varying concentrations (0.1, 1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin). Incubate for 48h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

  • Validation Checkpoint: Calculate the Z-factor for the assay using the vehicle and positive controls. A Z-factor >0.5 confirms the assay is robust and the IC₅₀ calculations (derived via non-linear regression) are statistically valid.

Protocol B: Kinase Inhibition Assay (ADP-Glo™)

Causality: Because these compounds are ATP-competitive, their efficacy is best measured by tracking ATP depletion. The ADP-Glo assay measures the amount of ADP formed during the kinase reaction, providing a luminescent signal that is directly proportional to kinase activity.

  • Reaction Setup: In a 384-well plate, mix 2 µL of the target kinase (e.g., CDK4/CycD1) with 2 µL of the inhibitor (serial dilutions).

  • Initiation: Start the reaction by adding 2 µL of the ATP/Substrate mix. The ATP concentration must be set at the Km​ value for the specific kinase to ensure competitive inhibition is accurately measured.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 6 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Then, add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate light via luciferase.

  • Validation Checkpoint: Measure luminescence. The signal-to-background ratio (S/B) must be ≥3 . Plot the dose-response curve to calculate the IC₅₀.

Conclusion and Future Perspectives

The 3-methylthio-pyrazolo[3,4-d]pyrimidine scaffold represents a highly versatile and potent pharmacophore in modern drug discovery. By acting as a bio-isostere of adenine, it efficiently targets the ATP-binding cleft of critical oncogenic kinases. Future drug development efforts should focus on utilizing structure-based drug design (SBDD) to modify the substituents at the N1 and C4 positions, further optimizing the selectivity profile against specific kinase isoforms while retaining the crucial hydrophobic interactions provided by the C3 methylthio group.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies ACS Publications URL:[Link]

  • Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Chemistry Congress: 2017 Synthesis, Characterization and in vitro Antitumor Evaluation of New Pyrazolo[3,4-d] Pyrimidine Derivatives Research & Reviews: Journal of Chemistry (RROIJ) URL:[Link]

  • A Comprehensive Review of Pyrazolo[3,4-d] pyrimidine Scaffold Biological Activities ResearchGate URL:[Link]

  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES: A REVIEW (2017-2022) Moroccan Journal of Chemistry (IMIST) URL:[Link]

  • Synthesis of Some Novel Fused Azole Derivatives ResearchGate URL:[Link]

Sources

Pharmacokinetic Profiling of 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The fused heterocyclic system of pyrazolo[3,4-d]pyrimidine is a privileged scaffold in modern medicinal chemistry, functioning as a highly effective adenine bioisostere. By mimicking the purine ring of ATP, derivatives of this scaffold competitively bind to the highly conserved ATP-binding pockets of oncogenic tyrosine kinases, including EGFR, Src, Abl, and CDK2[1][2].

Specifically, 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine serves as both a potent pharmacophore and a versatile synthetic intermediate. The 6-chloro group provides an excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for rapid library generation, while the 3-methylthio moiety establishes critical hydrophobic contacts within the kinase hinge region. However, translating the high in vitro potency of this scaffold into in vivo efficacy is frequently bottlenecked by poor pharmacokinetic (PK) properties—most notably, low aqueous solubility and rapid metabolic clearance[3][4].

This whitepaper details the rigorous pharmacokinetic profiling workflows required to evaluate and optimize this scaffold, ensuring that drug development professionals can systematically overcome its inherent ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.

MOA_Pathway S Pyrazolo[3,4-d]pyrimidine Scaffold ATP ATP Binding Pocket S->ATP Competitive Binding K Tyrosine Kinase (EGFR / Src / Abl) P Downstream Phosphorylation K->P Inhibited ATP->K Blocks C Tumor Cell Proliferation P->C Arrested

Fig 1: Mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives via ATP-competitive inhibition.

The Physicochemical Bottleneck: Solubility vs. Permeability

The biological activity exhibited by the pyrazolo[3,4-d]pyrimidine family is historically associated with low aqueous solubility[3]. The planar, highly aromatic nature of the 6-chloro-(3-methylthio) substituted core results in a high crystal lattice energy. While this planarity is essential for intercalating into the narrow kinase hinge region, it severely limits gastrointestinal dissolution.

When unoptimized, these compounds often exhibit high clearance rates and short plasma half-lives (often < 1 hour)[4]. Consequently, early assessment of physicochemical properties is not just a regulatory checkbox, but a foundational step in rational drug design to prevent late-stage attrition[5].

Quantitative Data Summary

The table below synthesizes typical PK parameters observed during the optimization of the pyrazolo[3,4-d]pyrimidine scaffold from its parent form to an advanced prodrug formulation.

Pharmacokinetic ParameterUnoptimized Parent ScaffoldOptimized Prodrug (O-Alkyl Carbamate)
Aqueous Solubility (pH 7.4) < 10 µg/mL> 500 µg/mL
In Vitro Plasma t1/2 < 1.0 h40.0 – 75.0 h
In Vivo Clearance (CL) High (> 40 mL/min/kg)Moderate (~15 mL/min/kg)
Volume of Distribution (Vd) High (Extensive tissue binding)Moderate
Oral Bioavailability (F%) < 10%> 30%

Table 1: Comparative PK parameters demonstrating the necessity of scaffold optimization.

In Vitro Pharmacokinetic Profiling Workflows

To establish a self-validating data package, in vitro assays must be designed with intrinsic causality. We do not merely measure degradation; we isolate the specific enzymatic pathways responsible for it.

Protocol 1: Self-Validating Microsomal Stability Assay

The 3-methylthio group is highly susceptible to oxidative metabolism (e.g., sulfoxide/sulfone formation) by Cytochrome P450 (CYP) enzymes. This protocol determines the intrinsic clearance ( CLint​ ) using Mouse/Human Liver Microsomes (MLM/HLM).

Causality & Validation: This system is self-validating through the concurrent use of a positive control (Verapamil, known rapid clearance) and a negative control (Warfarin, known slow clearance). If Verapamil is not depleted, the microsomes lack enzymatic viability, and the run is invalidated.

  • Preparation: Prepare a 10 mM stock of 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with MLM/HLM (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Quenching: At defined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide). Rationale: Cold acetonitrile precipitates proteins to halt metabolism, while the IS normalizes downstream mass spectrometry ionization variations.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

PK_Workflow A 6-Chloro-(3-methylthio)- 1H-pyrazolo[3,4-d]pyrimidine B In Vitro ADME Profiling A->B Initiates C Microsomal Stability (MLM/HLM) B->C D Caco-2 Permeability B->D E In Vivo PK (Rodent) C->E Validates D->E F LC-MS/MS Bioanalysis E->F Plasma Sampling G PK Parameter Calculation (Clearance, t1/2, AUC) F->G Data Output

Fig 2: Sequential workflow for the pharmacokinetic profiling of pyrazolo[3,4-d]pyrimidines.

In Vivo Profiling & LC-MS/MS Bioanalysis

Once in vitro stability is confirmed (or optimized), in vivo profiling in rodent models (typically C57BL/6 mice or Sprague-Dawley rats) is required to determine systemic clearance, volume of distribution, and bioavailability.

Protocol 2: Rodent PK Study and Bioanalytical Quantification

Because pyrazolo[3,4-d]pyrimidines can exhibit rapid clearance[4][6], high-sensitivity bioanalysis is mandatory.

  • Dosing Formulation: Due to low aqueous solubility, formulate the compound in 5% DMSO, 40% PEG400, and 55% Saline. Administer via Intravenous (IV) bolus (1 mg/kg) and Oral Gavage (PO) (10 mg/kg) to separate cohorts.

  • Serial Sampling: Collect blood samples (~50 µL) via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3000 × g for 10 minutes at 4°C.

  • LC-MS/MS Quantification:

    • Chromatography: Use a C18 reverse-phase column (e.g., Waters Acquity BEH C18) with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Rationale: Formic acid ensures complete protonation of the pyrimidine nitrogens, maximizing positive electrospray ionization (ESI+) efficiency.

    • Detection: Utilize Multiple Reaction Monitoring (MRM) to track the specific parent-to-daughter ion transitions of the 6-chloro-(3-methylthio) scaffold. Ensure the Limit of Quantification (LoQ) is 50 ng/mL to accurately capture the terminal elimination phase[4].

Strategic Optimization: The Prodrug Approach

If the 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivative fails to achieve adequate exposure due to solubility limits, a prodrug strategy is structurally mandated.

Literature demonstrates that attaching a solubilizing moiety—such as an N-methylpiperazino group linked by an enzymatically cleavable O-alkyl carbamate chain—drastically improves the PK profile[3][5]. This modification masks the flat, hydrophobic core, increasing aqueous solubility, while relying on ubiquitous plasma esterases to slowly hydrolyze the linker in vivo, thereby acting as a sustained-release mechanism that extends the apparent half-life from <1 hour to >40 hours[5].

Prodrug_Logic Parent Parent Scaffold (Low Solubility) Prodrug O-alkyl Carbamate Prodrug Parent->Prodrug Synthetic Modification Sol Enhanced Aqueous Solubility Prodrug->Sol Formulation Plasma Plasma Esterases (In Vivo Hydrolysis) Sol->Plasma Administration Active Active Kinase Inhibitor Released Plasma->Active Cleavage

Fig 3: Logical flow of the prodrug strategy utilized to bypass pyrazolo[3,4-d]pyrimidine solubility limits.

Sources

Target Deconvolution of 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale: The ATP-Mimetic Pharmacophore

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry and chemical biology. Functioning as a highly effective isostere of the adenine ring of ATP, this fused nitrogen-containing heterocycle is uniquely capable of mimicking hinge-region binding interactions within the active sites of multiple oncogenic kinases[1].

The specific intermediate, 6-chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine , is not merely a structural backbone; it is a precision-engineered chemical tool. The C6-chloro and C3-methylthio groups serve as orthogonal reactive handles.

  • Causality in Probe Design: The C6-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by primary amines[2]. This allows researchers to attach flexible PEGylated affinity tags or fluorophores precisely at the C6 position. Because the critical hydrogen-bonding face (N5 and N7) remains completely unobstructed, the derivatized probe retains the native, high-affinity ATP-competitive binding profile of the parent pharmacophore.

Target Deconvolution Workflow

To identify the specific protein targets of pyrazolo[3,4-d]pyrimidine derivatives, chemical biologists employ a multi-stage target deconvolution pipeline. This workflow transitions from synthetic probe generation to proteomic identification and biophysical validation.

Workflow N1 6-Chloro-(3-methylthio)- pyrazolo[3,4-d]pyrimidine N2 Probe Synthesis (Linker Attachment) N1->N2 SNAr at C6 N3 Affinity Chromatography (Cell Lysate Incubation) N2->N3 Immobilization N4 LC-MS/MS Proteomic Analysis N3->N4 Elution N5 Target Validation (CETSA & Kinase Assays) N4->N5 Hit Identification

Fig 1. Chemical biology workflow for pyrazolo[3,4-d]pyrimidine target deconvolution.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints that immediately flag false positives or non-specific interactions.

Protocol 1: Affinity Chromatography and Target Pull-Down

Objective: Isolate direct binding targets of the pyrazolo[3,4-d]pyrimidine scaffold from complex cellular lysates.

  • Step 1: Probe Immobilization. React the pyrazolo[3,4-d]pyrimidine core with an amine-terminated PEG4-biotin linker via SNAr at 80°C in DIPEA/DMF. Bind the biotinylated probe to Streptavidin-agarose beads.

    • Causality: A PEG4 spacer is strictly required to overcome the steric bulk of the agarose matrix, allowing the small-molecule probe to deeply penetrate the kinase catalytic cleft without steric clash.

  • Step 2: Lysate Pre-clearing. Incubate raw cell lysate with bare Streptavidin beads for 1 hour at 4°C to remove endogenous biotinylated proteins.

  • Step 3: Incubation. Add the pre-cleared lysate to the probe-functionalized beads. Incubate overnight at 4°C with end-over-end rotation.

  • Step 4: Competitive Elution. Wash beads 5x with high-salt RIPA buffer. Elute bound proteins by incubating the beads with 1 mM of the free (unlinked) pyrazolo[3,4-d]pyrimidine compound for 2 hours.

    • Causality: Thermal denaturation (boiling in Laemmli buffer) releases the entire "sticky" proteome bound non-specifically to the matrix. Competitive elution selectively displaces only those proteins whose binding is driven by specific recognition of the ATP-mimetic pharmacophore.

  • Self-Validation Checkpoint: Run a parallel control where the initial lysate is pre-incubated with a 100-fold molar excess of the free inhibitor before adding to the beads. A true biological target will appear in the primary elution but must be completely absent in this competition control. If a band appears in both, it is a non-specific matrix binder and the assay is invalid.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Validate target engagement of the identified kinases in live, intact cells.

  • Step 1: Cell Treatment. Treat live cells (e.g., A549 or U87MG) with 1 µM of the pyrazolo[3,4-d]pyrimidine derivative or DMSO vehicle for 2 hours.

  • Step 2: Thermal Profiling. Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature.

    • Causality: Ligand binding thermodynamically stabilizes the folded state of the target kinase. As temperature increases, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble at significantly higher temperatures.

  • Step 3: Soluble Fraction Isolation. Lyse the cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet the aggregated proteins.

  • Step 4: Quantification. Analyze the soluble supernatant via Western Blotting against the suspected kinase target.

  • Self-Validation Checkpoint: The assay must multiplex the target kinase with a non-target structural housekeeping protein (e.g., β -tubulin). If the compound induces a thermal shift in the target kinase but not in β -tubulin, the engagement is specific. If both shift, the compound is acting as a non-specific protein aggregator (PAINS), invalidating the target-specific claim.

Quantitative Kinome Selectivity Profiling

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been successfully developed into highly potent ATP-competitive inhibitors for a variety of critical oncogenic targets, demonstrating remarkable versatility based on C4 and C6 substitutions.

Kinase TargetPyrazolo[3,4-d]pyrimidine DerivativeBinding Affinity (IC₅₀ / K_d)Primary Cellular Phenotype
mTORC1 / mTORC2 4-Morpholino, 6-aryl substituted< 1.0 nMInhibition of P-S6K and P-Akt[3]
EGFR (WT / T790M) 4-Anilino substituted8.2 µMAnti-proliferative arrest in A549[4]
Src Family Kinases PP1 / PP2 analogs< 5.0 nMReduction of invasive potential[1]
BTK Ibrutinib core analog< 0.5 nMIrreversible B-cell activation block[1]

Mechanistic Pathway of Kinase Inhibition

By occupying the ATP-binding pocket, pyrazolo[3,4-d]pyrimidine derivatives effectively sever the signaling cascades responsible for tumor proliferation and survival.

SignalingPathway ATP ATP EGFR EGFR (RTK) ATP->EGFR Activates mTOR mTORC1 / mTORC2 ATP->mTOR Activates Src Src Kinases ATP->Src Activates Scaffold Pyrazolo[3,4-d]pyrimidine Probe Scaffold->EGFR Competitive Inhibition Scaffold->mTOR Competitive Inhibition Scaffold->Src Competitive Inhibition Downstream Cell Proliferation & Survival EGFR->Downstream mTOR->Downstream Src->Downstream

Fig 2. ATP-competitive disruption of oncogenic kinase signaling by pyrazolopyrimidines.

References

  • [2] Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. URL:[Link]

  • [4] Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • [3] Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, three-stage protocol for the synthesis of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The synthesis commences with the construction of the pyrazole ring to form the crucial intermediate, 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile. This is followed by cyclization to create the pyrazolo[3,4-d]pyrimidin-4-one core. The final stage involves chlorination to yield the target compound. This guide emphasizes the rationale behind procedural steps, ensuring both clarity and reproducibility for researchers in drug discovery and development.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere and a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] These derivatives have shown potential as kinase inhibitors, anti-cancer agents, and modulators of various cellular signaling pathways.[2] The specific compound, 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, serves as a versatile intermediate for further functionalization, particularly at the 6-position, enabling the synthesis of diverse libraries of compounds for drug discovery programs. The methylthio group at the 3-position also offers opportunities for further chemical modification. This protocol details a reliable synthetic route to this important building block.

Overall Synthesis Workflow

The synthesis of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is accomplished in three main stages, starting from commercially available reagents.

Synthesis_Workflow reagents1 Malononitrile + Carbon Disulfide + Methyl Iodide precursor 5-Amino-3-(methylthio)- 1H-pyrazole-4-carbonitrile reagents1->precursor Stage 1: Pyrazole Formation cyclization_reagent Formamide intermediate 3-(Methylthio)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one cyclization_reagent->intermediate Stage 2: Pyrimidine Ring Cyclization chlorination_reagent Phosphorus Oxychloride (POCl3) product 6-Chloro-3-(methylthio)- 1H-pyrazolo[3,4-d]pyrimidine chlorination_reagent->product Stage 3: Chlorination

Figure 1: Overall three-stage synthesis workflow.

Materials and Reagents

Reagent/MaterialGradeSupplier
MalononitrileReagentPlus®, 99%Sigma-Aldrich
Carbon Disulfide (CS₂)ACS reagent, ≥99.9%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Methyl Iodide (CH₃I)99.5%, contains copper as stabilizerSigma-Aldrich
Hydrazine Hydrate80%Sigma-Aldrich
Formamide≥99.5% (GC)Sigma-Aldrich
Phosphorus Oxychloride (POCl₃)≥99%Sigma-Aldrich
Tetrahydrofuran (THF), Anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Ethanol (EtOH)200 proof, absolute, anhydrousSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionIn-house preparation
Brine (Saturated NaCl Solution)In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)Sigma-Aldrich
Silica Gel60 Å, 230-400 meshSigma-Aldrich

Detailed Synthesis Protocol

Stage 1: Synthesis of 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile

This stage involves the formation of a ketene dithioacetal from malononitrile and carbon disulfide, followed by methylation and subsequent cyclization with hydrazine hydrate to form the pyrazole ring.[3]

Step-by-Step Procedure:

  • Preparation of the Ketene Dithioacetal Precursor:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 2 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of malononitrile (1 equivalent) in anhydrous THF via the dropping funnel.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

    • Add carbon disulfide (1.1 equivalents) dropwise, maintaining the temperature at 0 °C. The reaction mixture will turn a deep red color.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Cool the mixture back to 0 °C and add methyl iodide (2.2 equivalents) dropwise.

    • Stir at room temperature overnight.

    • Quench the reaction by carefully adding water.

    • Extract the product with dichloromethane (3 x volume of THF).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude bis(methylthio)methylenemalononitrile.

  • Cyclization to form the Pyrazole:

    • Dissolve the crude bis(methylthio)methylenemalononitrile in ethanol.

    • Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.

Stage 2: Synthesis of 3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

The pyrimidine ring is constructed by heating the aminopyrazole intermediate in formamide.[1]

Step-by-Step Procedure:

  • Place the 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile (1 equivalent) in a round-bottom flask.

  • Add an excess of formamide (approximately 10-15 equivalents).

  • Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Stage 3: Synthesis of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

The final step is the chlorination of the pyrimidinone using phosphorus oxychloride.[2][4]

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base like pyridine (e.g., 0.1 equivalents).[4]

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by filtration.

  • Wash the solid with copious amounts of water and then dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrileC₅H₆N₄S154.19Off-white to pale yellow solid70-85
3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneC₆H₆N₄OS182.20White to off-white solid65-80
6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidineC₆H₅ClN₄S200.65White to pale yellow solid75-90

References

  • Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Organic Process Research & Development, 2012.
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes.
  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI, 2020.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 2009.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 2012.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI, 2021.
  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 2023.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 2009.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 2021.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
  • Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. Scientific & Academic Publishing, 2015.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • How should I proceed in Chlorination using POCl3?.

Sources

Application Note: Regioselective Nucleophilic Substitution of 6-Chloro-3-(methylthio)-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged purine bioisostere extensively utilized in oncology and infectious disease drug discovery, particularly for the development of ATP-competitive kinase inhibitors (e.g., targeting Src, Bcr-Abl, and RAF kinases)[1]. Functionalizing this core is a critical step in exploring structure-activity relationships (SAR).

6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine serves as a highly versatile building block due to its orthogonal reactivity profile. It allows for sequential, site-selective functionalization at the C-6 and C-3 positions without the need for complex protecting group strategies.

Causality of Orthogonal Reactivity
  • C-6 Electrophilicity (Direct SNAr): The C-6 carbon is flanked by two electronegative nitrogen atoms (N-5 and N-7) within the pyrimidine ring. This structural feature drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, making C-6 highly susceptible to direct Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides via a Meisenheimer complex[2].

  • C-3 Activation (Oxidative SNAr): The C-3 position is located on the electron-rich pyrazole ring, and the methylthio group (-SMe) is a poor leaving group. Direct SNAr at C-3 is thermodynamically unfavorable. However, by oxidizing the thioether to a methylsulfonyl group (-SO₂Me) using mCPBA, the leaving group ability is exponentially enhanced. The strong electron-withdrawing nature of the sulfone activates the C-3 position, enabling a second, distinct nucleophilic attack[3].

Reactivity SM 6-Chloro-3-(methylthio)- pyrazolo[3,4-d]pyrimidine C6_Sub C-6 Substituted 3-(methylthio) Intermediate SM->C6_Sub SNAr 1: Amine/Alkoxide Base, Heat Sulfone C-6 Substituted 3-(methylsulfonyl) Intermediate C6_Sub->Sulfone Oxidation: mCPBA DCM, 0 °C to RT Final C-3, C-6 Disubstituted Target Compound Sulfone->Final SNAr 2: Nucleophile Base, Heat

Caption: Orthogonal reactivity pathway for sequential C-6 and C-3 functionalization.

Quantitative Data Summary

The following table summarizes the expected outcomes for various nucleophiles applied to this scaffold, demonstrating the robust nature of this orthogonal functionalization strategy.

EntryReaction SiteNucleophile TypeActivation RequiredSolvent / TempTime (h)Expected Yield (%)
1C-6 Morpholine (Sec. Amine)None (Direct SNAr)n-Butanol / 110 °C485–92%
2C-6 Aniline (Aryl Amine)None (Direct SNAr)n-Butanol / 110 °C870–80%
3C-6 Sodium MethoxideNone (Direct SNAr)Methanol / 65 °C388–95%
4C-3 Benzylamine (Pri. Amine)mCPBA (-SO₂Me)DMF / 90 °C1265–75%
5C-3 Phenol (Aryl Alcohol)mCPBA (-SO₂Me)DMF / 100 °C1655–65%

Experimental Workflows & Protocols

Workflow Step1 1. Reagent Prep Dry Solvents & Base Step2 2. C-6 SNAr 100-120 °C, 4-12h Step1->Step2 Step3 3. Oxidation mCPBA, 0 °C, 2h Step2->Step3 Step4 4. C-3 SNAr 80-100 °C, 6-18h Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the dual functionalization of the pyrazolo[3,4-d]pyrimidine scaffold.

Protocol 1: Direct Nucleophilic Substitution at C-6

Objective: Displace the C-6 chlorine atom with an amine nucleophile.

Materials:

  • 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)

  • Amine nucleophile (e.g., morpholine or substituted aniline) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous n-butanol (0.2 M relative to starting material)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with 6-chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv).

  • Solvation: Suspend the starting material in anhydrous n-butanol. Expert Insight: n-Butanol is selected for its high boiling point, allowing thermal SNAr without the need for pressurized sealed tubes, while maintaining good solubility for polar intermediates.

  • Base Addition: Add DIPEA (2.0 equiv) to the suspension. Expert Insight: DIPEA acts as an acid scavenger, neutralizing the HCl byproduct and preventing the formation of unreactive amine hydrochloride salts.

  • Nucleophile Addition: Add the amine nucleophile (1.5 equiv) dropwise or in portions.

  • Reaction: Attach a reflux condenser and heat the mixture to 110 °C in an oil bath. Stir continuously for 4–8 hours.

  • Monitoring: Monitor reaction progress via LC-MS or TLC (EtOAc/Hexane 1:1). The reaction is complete when the starting material mass is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly add cold distilled water (3x volume of n-butanol) to precipitate the product.

  • Isolation: Filter the resulting precipitate under vacuum, wash the filter cake with cold water and a small amount of cold diethyl ether, and dry in vacuo to yield the C-6 substituted intermediate.

Protocol 2: Oxidative Activation and Substitution at C-3

Objective: Convert the unreactive C-3 methylthio group into a methylsulfonyl leaving group, followed by SNAr displacement.

Step 2A: Oxidation to Sulfone
  • Dissolve the C-6 substituted intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M) and cool to 0 °C using an ice bath.

  • Slowly add m-chloroperoxybenzoic acid (mCPBA, 70-75% purity) (2.2 equiv) in small portions. Expert Insight: Strict temperature control at 0 °C during addition prevents unwanted N-oxidation of the pyrimidine core.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quench & Workup: Dilute with DCM and quench by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until the organic layer is clear.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the sulfone intermediate. (Use immediately for the next step).

Step 2B: Nucleophilic Substitution at C-3
  • Dissolve the crude sulfone intermediate (1.0 equiv) in anhydrous DMF (0.15 M).

  • Add the desired nucleophile (e.g., primary amine) (2.0 equiv) and DIPEA (2.0 equiv).

  • Heat the reaction mixture to 90 °C for 12–16 hours under an inert atmosphere (N₂ or Argon).

  • Workup: Cool to room temperature and partition between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc.

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over Na₂SO₄.

  • Purification: Concentrate the organic layer and purify the residue via silica gel flash chromatography (DCM/MeOH gradient) to yield the final C-3, C-6 disubstituted target compound.

Sources

Application Note: 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the most successful pharmacophores is the pyrazolo[3,4-d]pyrimidine core, a privileged nitrogen-containing heterocycle that serves as a bioisostere of the adenine ring of ATP[1]. By mimicking the purine ring, these molecules competitively bind to the highly conserved hinge region of the kinase ATP-binding pocket[2].

While simple pyrazolo[3,4-d]pyrimidines are effective, achieving high kinase selectivity requires precise spatial probing of the ATP-binding site's sub-pockets (e.g., the hydrophobic pocket, the solvent-exposed channel, and the ribose-binding pocket). 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 2090296-27-6) has emerged as an exceptionally versatile building block for this purpose.

The Causality of Orthogonal Reactivity

The strategic power of this specific scaffold lies in its orthogonal chemical reactivity , which allows for sequential, regioselective functionalization without the need for complex protecting group strategies:

  • N1-Position (Ribose Pocket): The pyrazole N1-H is the most acidic proton on the scaffold and can be readily alkylated or arylated under mild basic conditions to probe the ribose-binding region.

  • C6-Position (Solvent Channel): The pyrimidine ring is highly electron-deficient. The chlorine atom at C6 is strongly activated by the adjacent nitrogen atoms, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines or alcohols[3].

  • C3-Position (Hydrophobic/Gatekeeper Pocket): The methylthio (-SMe) group at C3 is relatively inert to nucleophilic attack during the C6-SNAr reaction. However, once the C6 position is functionalized, the -SMe group can be selectively oxidized to a methylsulfonyl (-SO₂Me) group. This oxidation transforms it into an excellent leaving group, enabling a second, late-stage SNAr reaction to introduce bulky hydrophobic groups that interact with the kinase gatekeeper residue.

Structural Biology & Binding Mode

Pathway Ligand Extracellular Signal (e.g., EGF, Cytokines) RTK Target Kinase (e.g., EGFR, Src, BTK) Ligand->RTK Activation Downstream Downstream Effectors (PI3K/AKT, MAPK) RTK->Downstream Phosphorylation ATP Endogenous ATP ATP->RTK Binds Hinge Region Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->RTK Competitive Inhibition Proliferation Tumor Proliferation & Survival Downstream->Proliferation

Fig 1. Mechanism of action: Scaffold derivatives competitively block ATP binding at the kinase hinge region.

When functionalized, the core pyrazolo[3,4-d]pyrimidine forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (typically via N4 and N5, or N1 and N2, depending on the binding orientation). The C3 substituent projects deeply into the hydrophobic pocket adjacent to the gatekeeper amino acid, dictating kinase selectivity. The C6 substituent projects outward toward the solvent interface, improving aqueous solubility and pharmacokinetic properties.

Experimental Workflows & Protocols

Protocol 1: Sequential Derivatization of the Scaffold

This self-validating synthetic workflow leverages the orthogonal reactivity of the scaffold to generate a diverse library of kinase inhibitors.

Workflow A Scaffold: 6-Chloro-3-(methylthio)- 1H-pyrazolo[3,4-d]pyrimidine B Step 1: N1-Alkylation (Ribose Pocket Probe) A->B C Step 2: C6-SNAr (Solvent Channel Probe) B->C D Step 3: C3-Oxidation & S_NAr Displacement C->D E Target Kinase Inhibitor Library D->E

Fig 2. Sequential derivatization workflow of the pyrazolo[3,4-d]pyrimidine scaffold.

Step 1: N1-Alkylation

  • Dissolve 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add K₂CO₃ (2.0 equiv) and the desired alkyl halide (e.g., cyclopentyl iodide, 1.2 equiv).

  • Stir at room temperature for 12 hours under N₂.

  • Validation: Monitor by LC-MS. The N1-alkylated product will show a distinct mass shift. Quench with H₂O, extract with EtOAc, and purify via flash chromatography.

Step 2: C6-Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the N1-alkylated intermediate (1.0 equiv) in n-butanol (0.1 M).

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) and the primary/secondary amine nucleophile (1.5 equiv).

  • Heat the mixture to 90°C for 8–12 hours.

  • Causality: The electron-withdrawing nature of the pyrimidine ring selectively activates the C6-Cl bond over the C3-SMe bond, ensuring >95% regioselectivity[3].

  • Concentrate under reduced pressure and purify via silica gel chromatography.

Step 3: C3-Oxidation and Late-Stage SNAr

  • Dissolve the C6-functionalized intermediate in anhydrous DCM (0.1 M) and cool to 0°C.

  • Add m-CPBA (2.5 equiv) portion-wise to oxidize the -SMe group to the sulfone (-SO₂Me). Stir for 4 hours at room temperature, then wash with saturated Na₂S₂O₃ and NaHCO₃.

  • Isolate the sulfone intermediate, dissolve in NMP (0.1 M), add DIPEA (3.0 equiv), and a second amine/alkoxide nucleophile (2.0 equiv).

  • Heat at 120°C (conventional or microwave irradiation) for 4 hours to displace the sulfone group.

  • Purify the final dual-functionalized kinase inhibitor via preparative HPLC.

Protocol 2: In Vitro TR-FRET Kinase Assay

To validate the biological efficacy of the synthesized library, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This method is highly resistant to compound auto-fluorescence.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Serially dilute the synthesized pyrazolo[3,4-d]pyrimidine derivatives in DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., Src or EGFR) diluted in Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow for hinge-region binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set to the enzyme's Kₘ value to ensure competitive inhibition data is accurate).

  • Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction) and the specific Eu-labeled anti-phospho antibody.

  • Validation & Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation: Always include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition) to calculate the Z'-factor.

Quantitative Structure-Activity Relationship (SAR) Data

The orthogonal derivatization of the 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold allows for the rapid generation of SAR data. Below is a representative data table demonstrating how substitutions at the N1, C6, and C3 positions dictate target selectivity between Src and EGFR kinases.

Compound IDN1 Substituent (Ribose Probe)C6 Substituent (Solvent Probe)C3 Substituent (Hydrophobic Probe)Src IC₅₀ (nM)EGFR IC₅₀ (nM)
Scaffold -H-Cl-SMe>10,000>10,000
Intermediate A -Cyclopentyl-Cl-SMe8,500>10,000
Intermediate B -Cyclopentyl-NH-CH₃-SMe1,2004,500
Derivative 1 -Cyclopentyl-NH-CH₃-NH-Phenyl14 850
Derivative 2 -Isopropyl-NH-Cyclohexyl-NH-(p-Tolyl)4522
Derivative 3 -Cyclopentyl-Morpholine-O-Phenyl2103,100

Data Interpretation: The unmodified scaffold exhibits no kinase activity. Alkylation at N1 and SNAr at C6 (Intermediate B) provides moderate, non-selective binding. The critical leap in sub-nanomolar potency and selectivity is achieved only after the C3-methylthio group is oxidized and displaced by bulky aromatic amines (Derivatives 1 and 2), which optimally fill the hydrophobic pocket near the gatekeeper residue.

References

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Ligand-centred phenotype-driven development of potent kinase inhibitors against oesophageal cancer. Source: PMC / National Institutes of Health URL: [Link]

Sources

Reagents and conditions for 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Conditions for the Orthogonal Functionalization of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Introduction & Strategic Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized as a bioisostere of purine in the development of potent kinase inhibitors[1]. Among its derivatives, 6-chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine serves as an exceptionally versatile building block. It offers three orthogonal vectors for diversification: the acidic N1 position, the electron-deficient C6-chlorine, and the activatable C3-methylthio group.

As a Senior Application Scientist, I approach this scaffold not as a single reaction sequence, but as a programmable system. The order of operations is critical. Attempting transition-metal catalysis or harsh nucleophilic aromatic substitution (SNAr) prior to N1-protection invariably leads to catalyst poisoning, poor solubility, and complex mixtures of regioisomers. Therefore, a strict sequential workflow—N1-alkylation, followed by C6-functionalization, and finally C3-derivatization—must be adhered to.

Orthogonal Functionalization Workflow

Workflow A 6-Chloro-3-(methylthio)- 1H-pyrazolo[3,4-d]pyrimidine B N1-Alkylation (NaH, R-X) A->B Step 1: Protect NH C C6-SNAr (Amine, DIPEA, 100°C) B->C Step 2: C6 Displacement D C3-Oxidation (mCPBA) C->D Step 3a: Activate SMe F Liebeskind-Srogl (Pd, CuTC, Ar-B(OH)2) C->F Step 3b: Direct C-C Coupling E C3-SNAr (Nucleophile) D->E Step 4a: C3 Displacement

Orthogonal functionalization workflow for 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Detailed Experimental Protocols & Causality

Protocol A: N1-Alkylation / Protection

Causality: The N1-proton of the pyrazole ring is highly acidic. If left unprotected, it will coordinate with palladium catalysts in downstream steps or participate in unwanted competitive SNAr reactions[1]. Alkylation at N1 locks the tautomeric state and drastically increases the compound's solubility in organic solvents like DCM and THF.

  • Reagents: 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), K2CO3 (2.5 eq) or NaH (1.2 eq), Alkyl halide or SEM-Cl (1.1 eq), anhydrous DMF.

  • Procedure:

    • Suspend the starting material and base in anhydrous DMF at 0 °C under nitrogen.

    • Stir for 30 minutes to ensure complete deprotonation (formation of the stabilized pyrazolide anion).

    • Dropwise add the electrophile. Warm to room temperature and stir for 2-4 hours.

    • Quench with ice water and extract with EtOAc.

  • Self-Validation: Monitor via LC-MS. Successful N1-alkylation is confirmed by a shift to a longer retention time (increased lipophilicity) and the disappearance of the broad N-H stretch (~3100 cm⁻¹) in IR spectroscopy.

Protocol B: C6-Amination via SNAr

Causality: The pyrimidine ring is electron-deficient, permitting SNAr. However, a chlorine at the C6 position is inherently less reactive than one at the C4 position[2]. To overcome this activation energy barrier, elevated temperatures and polar solvents are strictly required. The C3-methylthio group is completely stable under these conditions.

  • Reagents: N1-alkylated intermediate (1.0 eq), Primary/Secondary Amine (2.0 eq), DIPEA (3.0 eq), n-BuOH or NMP.

  • Procedure:

    • Dissolve the intermediate in n-BuOH in a sealed pressure tube or microwave vial.

    • Add the amine and DIPEA.

    • Heat to 100–120 °C for 12 hours (or microwave at 120 °C for 45 minutes).

    • Concentrate in vacuo and purify via silica gel chromatography.

  • Self-Validation: The displacement of chlorine is easily tracked by mass spectrometry. The characteristic 3:1 isotopic cluster of the ³⁵Cl/³⁷Cl isotopes will disappear, replaced by the exact mass of the aminated product.

Protocol C: C3-Methylthio Activation and Displacement (Oxidation Route)

Causality: The -SMe group is a poor leaving group. Oxidation with meta-chloroperoxybenzoic acid (mCPBA) converts the thioether to a sulfone (-SO₂Me). The sulfone strongly withdraws electron density, lowering the LUMO of the heterocycle, and acts as an excellent leaving group for subsequent nucleophilic attack[3].

  • Reagents: C6-functionalized intermediate (1.0 eq), mCPBA (77% purity, 2.5 eq), DCM.

  • Procedure:

    • Dissolve the intermediate in DCM and cool to 0 °C.

    • Add mCPBA portion-wise. Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

    • Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by saturated NaHCO₃ to remove m-chlorobenzoic acid.

    • The resulting sulfone can be immediately subjected to SNAr with alkoxides or amines at 60–80 °C.

  • Self-Validation: Sulfone formation is definitively confirmed by a +32 Da mass shift in LC-MS and the appearance of a distinct singlet integrating to 3H around 3.3–3.5 ppm in ¹H NMR (shifted downfield from the original ~2.6 ppm SMe signal).

Protocol D: C3-Liebeskind-Srogl Cross-Coupling

Causality: If a C-C bond is desired at C3, the Liebeskind-Srogl reaction allows direct cross-coupling of the unoxidized thioether with boronic acids under neutral conditions. Copper(I) thiophene-2-carboxylate (CuTC) is the critical causality factor here: the Cu(I) center coordinates directly to the sulfur atom, polarizing the C-S bond and facilitating oxidative addition by the Pd(0) catalyst[4].

  • Reagents: C6-functionalized intermediate (1.0 eq), Aryl boronic acid (1.5 eq), Pd(PPh₃)₄ (10 mol%), CuTC (2.5 eq), anhydrous THF.

  • Procedure:

    • In a microwave vial, combine all solid reagents under an argon atmosphere.

    • Add degassed anhydrous THF.

    • Irradiate in a microwave reactor at 100 °C for 1.5 hours.

    • Filter the crude mixture through a pad of Celite to remove copper salts, concentrate, and purify.

  • Self-Validation: Successful coupling is indicated by the complete loss of the -SMe singlet (~2.6 ppm) in ¹H NMR and the appearance of new aromatic signals corresponding to the coupled aryl ring.

Quantitative Data Summary

The following table summarizes the expected reactivity profiles, optimal conditions, and typical yields for the sequential functionalization of this scaffold.

Reaction StepPositionElectrophile / NucleophileCatalyst / PromoterTemp (°C)Typical Yield (%)
Alkylation N1Alkyl iodides, SEM-ClK₂CO₃ or NaH25 – 6075 – 90
SNAr C6Primary/Secondary AminesDIPEA100 – 12065 – 85
Oxidation C3mCPBANone0 – 2580 – 95
SNAr C3Amines, AlkoxidesNaH (for alkoxides)60 – 8060 – 80
Liebeskind-Srogl C3Aryl Boronic AcidsPd(PPh₃)₄ / CuTC100 (MW)50 – 75

References

  • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL
  • Title: Ligand-centred phenotype-driven development of potent kinase inhibitors against oesophageal cancer Source: PMC URL
  • Title: Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases Source: ACS Publications URL
  • Title: Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)

Sources

Application Notes & Protocols: The Pyrazolo[3,4-d]pyrimidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that has garnered immense interest from the medicinal chemistry community, earning the designation of a "privileged scaffold".[1][2] Its significance lies in its structural architecture, which is bioisosteric to adenine, a fundamental component of DNA, RNA, and the ubiquitous energy currency, adenosine triphosphate (ATP).[3][4][5] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding sites of a vast number of enzymes, particularly protein kinases.[1][2]

Protein kinases are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][6] The versatility of the pyrazolo[3,4-d]pyrimidine core, which allows for chemical modification at multiple positions, enables chemists to fine-tune the potency and selectivity of inhibitors against specific kinase targets.[1][3] This has led to the successful development of numerous clinical candidates and approved drugs, the most prominent being Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell cancers.[1][2][3] Beyond oncology, this scaffold has demonstrated significant potential in developing anti-inflammatory, anti-infective, and neuroprotective agents, making it a cornerstone of modern therapeutic design.[7][8][9][10]

General Synthetic Strategies: Building the Core

The construction of the pyrazolo[3,4-d]pyrimidine core can be approached from several synthetic avenues, typically starting from either a pre-formed pyrazole or pyrimidine ring.

A prevalent and highly effective strategy begins with a substituted pyrazole precursor, such as a 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxylate.[3] The pyrimidine ring is then annulated onto the pyrazole core.

  • From 5-Aminopyrazole Precursors: The most common methods involve the cyclization of 5-aminopyrazole derivatives. For instance, reacting a 5-aminopyrazole-4-carbonitrile with formamide at high temperatures yields the corresponding 4-amino-pyrazolo[3,4-d]pyrimidine.[3] Alternatively, using formic acid or ethyl orthoformate can lead to the formation of the 4-hydroxy (or 4-oxo) pyrazolo[3,4-d]pyrimidine intermediate.[3][11] This 4-oxo intermediate is a crucial hub for further diversification.

  • Functionalization for Diversity: A key step for generating diverse libraries is the conversion of the 4-oxo group into a more reactive leaving group, typically a chlorine atom, using reagents like phosphorus oxychloride (POCl₃).[1][12] This 4-chloro-pyrazolo[3,4-d]pyrimidine is an excellent electrophile for nucleophilic aromatic substitution reactions, allowing for the introduction of various amines, alcohols, and thiols at the C4 position.[1] Furthermore, introducing an iodine atom to the scaffold creates a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of C-C and C-N bonds to append a wide array of substituents.[13]

G cluster_0 Core Synthesis cluster_1 Activation & Diversification Aminopyrazole Aminopyrazole Pyrazolo-pyrimidinone Pyrazolo-pyrimidinone Aminopyrazole->Pyrazolo-pyrimidinone Cyclization (e.g., Formamide) 4-Chloro-Intermediate 4-Chloro-Intermediate Pyrazolo-pyrimidinone->4-Chloro-Intermediate Chlorination (e.g., POCl3) Diverse Analogs Diverse Analogs 4-Chloro-Intermediate->Diverse Analogs Nucleophilic Substitution or Pd-Coupling

Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine analogs.

Therapeutic Applications in Drug Discovery

Oncology: A Multi-Pronged Attack on Cancer

The broadest application of the pyrazolo[3,4-d]pyrimidine scaffold is in oncology, where it has been used to target a wide range of proteins implicated in cancer progression.[2][6]

A. Protein Kinase Inhibition: As ATP mimetics, these compounds are ideally suited to inhibit protein kinases.[4]

  • EGFR, Src, and BTK Inhibitors: Many derivatives show potent activity against non-receptor tyrosine kinases like Src and BTK, as well as receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[6][14][15] Inhibition of these pathways can halt tumor cell proliferation, survival, and migration.[1][16] For example, the compound SI306 has been identified as a promising Src inhibitor for treating glioblastoma multiforme.[14][17]

  • CDK Inhibitors: Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. Pyrazolo[3,4-d]pyrimidines have been developed as potent CDK2 inhibitors, capable of inducing cell cycle arrest and apoptosis in cancer cells.[5][6][18]

  • Multi-Kinase Inhibitors: The scaffold has been successfully used to create inhibitors that target multiple kinases simultaneously, such as FLT3 and VEGFR2.[19][20] This multi-targeted approach can be more effective in complex diseases like cancer, potentially overcoming resistance mechanisms.[21]

G EGFR EGFR Activation RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine EGFR Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

B. Dihydrofolate Reductase (DHFR) Inhibition: Beyond kinases, pyrazolo[3,4-d]pyrimidines have been designed as isosteres of the pteridine ring in methotrexate, a classical antifolate drug.[12] These derivatives act as DHFR inhibitors, blocking the synthesis of nucleotides and thereby halting the proliferation of cancer cells. Certain compounds in this class have shown superior DHFR inhibition compared to methotrexate itself.[12]

Anti-inflammatory Agents

Chronic inflammation is a key factor in many diseases. Pyrazolo[3,4-d]pyrimidines have been developed as potent anti-inflammatory agents, primarily by targeting cyclooxygenase (COX) enzymes.[7][22]

  • Selective COX-2 Inhibition: Many derivatives exhibit significant and selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[7][23] This selectivity is crucial as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1 enzyme.[7]

  • Cytokine Suppression: In addition to COX inhibition, some compounds have been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, offering a dual mechanism of anti-inflammatory action.[7][9]

Anti-infective Agents

The scaffold has also demonstrated a broad spectrum of anti-infective properties.

  • Antibacterial Activity: Derivatives have been synthesized that show activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8][24] Some compounds work by inhibiting bacterial DHFR, while others may have different mechanisms.[24] Interestingly, certain pyrazolo[3,4-d]pyrimidine kinase inhibitors have been shown to potentiate the effects of conventional antibiotics like ampicillin and kanamycin.[8]

  • Antifungal and Antiviral Activity: The structural similarity to natural purines makes these compounds effective against various fungi and viruses, often by interfering with nucleic acid synthesis.[25][26]

Data Presentation: Representative Bioactivities

The following table summarizes the biological activities of selected pyrazolo[3,4-d]pyrimidine derivatives across different therapeutic areas.

Compound ID/ClassTarget(s)Key Biological Activity (IC₅₀/EC₅₀)Therapeutic AreaReference(s)
Ibrutinib BTKIC₅₀ = 0.5 nMOncology[2][3]
Compound 1a -IC₅₀ = 2.24 µM (A549 cell line)Oncology[27]
SI306 Src KinaseIC₅₀ in low µM range (GBM cells)Oncology[14]
Compound 2d/2e CDK2Similar potency to RoscovitineOncology[6]
Compound 33 FLT3, VEGFR2Potent dual inhibitionOncology[19][20]
Compound 7f DHFRIC₅₀ = 1.83 µMOncology[12]
Compound 5k COX-2IC₅₀ = 0.266 µM (Selectivity > 95)Anti-inflammatory[7]
Compound 3 S. aureusNear-complete growth inhibition at 200 µg/mLAnti-infective[8]
Compound g22 S. sclerotiorumEC₅₀ = 1.25 mg/LAntifungal[26]

Application Notes and Protocols

Protocol 1: General Synthesis of a 4-Anilino-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes a common two-step method to synthesize a C4-substituted pyrazolo[3,4-d]pyrimidine, a core structure for many kinase inhibitors.

Rationale: The synthesis first establishes the heterocyclic core, creating a 4-hydroxypyrazolo[3,4-d]pyrimidine. The hydroxyl group is a poor leaving group, so it is converted to a chloro group in the second step. This "activates" the C4 position for nucleophilic aromatic substitution, allowing for the straightforward introduction of an aniline moiety.

Step 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-amino-1H-pyrazole-4-carboxamide (1.0 eq) with formamide (20 eq).

  • Heating: Heat the reaction mixture to 190 °C and maintain under reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold ethanol.

  • Purification: Dry the crude product. Recrystallization from a suitable solvent like ethanol or DMF/water can be performed to yield the pure 1H-pyrazolo[3,4-d]pyrimidin-4-one.[1]

Step 2: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Reaction Setup: In a fume hood, suspend the 1H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) from Step 1 in phosphorus oxychloride (POCl₃) (10-15 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heating: Heat the mixture to reflux (approx. 106 °C) for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice. Caution: This is a highly exothermic and vigorous reaction.

  • Isolation: The product will precipitate out of the aqueous solution. Neutralize the solution carefully with a base (e.g., NaHCO₃ or NH₄OH) to pH 7-8. Collect the solid by vacuum filtration, wash with water, and dry.[1][12]

Step 3: Synthesis of N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Reaction Setup: Dissolve the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) from Step 2 in a suitable solvent such as isopropanol or ethanol.

  • Addition of Reagents: Add the desired aniline (e.g., aniline, 1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq) to the mixture.

  • Heating: Heat the reaction to reflux (80-90 °C) and stir for 12-18 hours.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel or recrystallization to obtain the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Src Kinase Inhibition Assay

Rationale: This protocol provides a general framework to assess the inhibitory activity of synthesized compounds against a specific protein kinase, such as Src. It measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a peptide substrate. A reduction in radioactivity incorporated into the peptide indicates inhibition of the kinase.[1]

Materials:

  • Recombinant human Src kinase

  • Peptide substrate (e.g., cdc2 peptide)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • [γ-³²P]ATP

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter and scintillation fluid

  • Phosphoric acid wash solution

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the kinase reaction buffer, Src kinase, and the peptide substrate.

  • Add Inhibitor: Add the test compound at various concentrations (typically via serial dilution). Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control. Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to its Km value for the kinase.

  • Incubation: Incubate the reaction at 30 °C for a set period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper. The peptide substrate will bind to the paper, while the free ATP will not.

  • Washing: Wash the phosphocellulose paper several times in a phosphoric acid solution to remove any unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed paper squares into scintillation vials with scintillation fluid. Measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis: Subtract the background (no enzyme control) from all readings. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Antiproliferative (MTT) Assay

Rationale: The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It measures the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. A decrease in formazan production indicates reduced cell viability, or cytotoxicity.[27]

Materials:

  • Cancer cell line (e.g., A549, MCF-7)[27]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[27]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add the solubilization solution to each well to dissolve the formazan crystals, producing a colored solution.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.

Conclusion and Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent ability to mimic purines has provided a robust foundation for developing inhibitors against a multitude of therapeutic targets.[10] While its success in oncology is well-established, particularly in the realm of kinase inhibition, emerging research continues to unveil its potential in other areas, including neurodegenerative diseases and complex inflammatory disorders.[9] Future efforts will likely focus on developing next-generation derivatives with improved selectivity profiles to minimize off-target effects, creating multi-target agents for complex diseases, and exploring novel drug delivery systems to enhance their therapeutic efficacy.[14][21] The continued exploration of this versatile scaffold promises to yield new and impactful medicines for years to come.

References

  • Rarelli, P., & Schenone, S. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. ACS Publications. [Link]

  • Shi, D., et al. (2011). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. MDPI. [Link]

  • Kim, Y., et al. (2000). Synthesis and Structure−Activity Relationship of Pyrazolo[3,4-d]pyrimidines: Potent and Selective Adenosine A1 Receptor Antagonists. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Ghorab, M. M., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]

  • Secrist, J. A., et al. (1979). Synthesis and biological activity of pyrazolo[3,4,-d]pyrimidine nucleosides and nucleotides related to tubercidin, toyocamycin, and sangivamycin. PubMed. [Link]

  • Wang, X., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]

  • Wang, X., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Smiroldo, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. PMC. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. MDPI. [Link]

  • El-Sayed, M. A., et al. (2018). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents. PubMed. [Link]

  • Scott, J. S., et al. (2019). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Al-Ostath, R. A., et al. (2019). Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds. PubMed. [Link]

  • Abdel-Aziz, M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. [Link]

  • Dave, B. (2010). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Rasayan J. Chem. [Link]

  • El-Gazzar, A. A., et al. (2014). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. [Link]

  • El-Gazzar, A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][13][27]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • Al-Warhi, T., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • El-Gazzar, A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][13][27]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. [Link]

  • Musso, L., et al. (2022). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. MDPI. [Link]

  • Soni, R., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC. [Link]

  • Mostafa, R., et al. (2021). Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. ResearchGate. [Link]

  • Kim, H., et al. (2022). A Novel Pyrazolo[3,4- d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. PubMed. [Link]

  • ResearchGate. (2023). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. ResearchGate. [Link]

  • Shaaban, M. R. (2012). The Chemistry of Pyrazolopyrimidines and Their Applications. TSI Journals. [Link]

  • Kumar, A., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. PubMed. [Link]

  • ResearchGate. (2024). MEDICINAL IMPORTANCE OF PYRAZOLO [3,4-D] PYRIMIDINE AND ITS DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • ResearchGate. (2020). Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from... ResearchGate. [Link]

  • Abdel-Aziz, M., et al. (2023). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. PMC. [Link]

  • ResearchGate. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. ResearchGate. [Link]

  • Shawali, A. S., et al. (2008). Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]. MDPI. [Link]

  • Smiroldo, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • Semantic Scholar. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. [Link]

  • Liu, Z., et al. (2023). Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. PubMed. [Link]

  • Li, P., et al. (2021). Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. Journal of Agricultural and Food Chemistry, ACS Publications. [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to mimic the adenine component of ATP and effectively target the ATP-binding site of protein kinases.[1][2][3] This structural motif is the foundation for numerous clinically approved and investigational kinase inhibitors.[1][2][3] Derivatives of this class have demonstrated potent inhibitory activity against a range of kinases implicated in oncology, including Epidermal Growth Factor Receptor (EGFR) and Src-family kinases.[2][4][5][6]

This document provides a comprehensive guide for the initial in vitro characterization of novel pyrazolo[3,4-d]pyrimidine derivatives, using 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a representative example. The protocols herein are designed to establish a foundational pharmacological profile for this compound, assessing its biochemical potency, cellular activity, and target engagement. This workflow is structured to logically progress from a broad biochemical screen to more specific cell-based assays that validate the mechanism of action.

Experimental & Technical Guide

The following sections detail a three-tiered approach to characterize the in vitro activity of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, hereafter referred to as "the compound."

Part 1: Biochemical Kinase Inhibition Assay

The initial step is to determine if the compound directly inhibits the enzymatic activity of specific protein kinases in a cell-free system. This biochemical assay provides a direct measure of the compound's potency (e.g., IC50) against a purified kinase. Given the known targets for the pyrazolo[3,4-d]pyrimidine scaffold, a panel of relevant kinases such as EGFR, Src, and Abl would be appropriate for initial screening.[2][5][6]

Principle: This protocol describes a generic, non-radioactive in vitro kinase assay.[7][8][9][10][11] The kinase reaction is performed in the presence of a specific substrate and ATP. The amount of phosphorylated substrate is then quantified, often using phosphorylation-specific antibodies. The assay is run across a range of compound concentrations to determine the dose-dependent inhibitory effect.

Workflow Diagram: Biochemical Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_kinase Prepare Kinase (e.g., recombinant EGFR) mix Combine Kinase, Substrate, Compound, and Kinase Buffer prep_kinase->mix prep_substrate Prepare Substrate (e.g., poly(Glu,Tyr)) prep_substrate->mix prep_compound Prepare Serial Dilutions of Compound prep_compound->mix initiate Initiate reaction with ATP/MgCl2 Solution mix->initiate incubate Incubate at 30-37°C for 30-60 min initiate->incubate stop Terminate Reaction (e.g., add EDTA) incubate->stop detection Quantify Substrate Phosphorylation (e.g., ELISA) stop->detection analysis Calculate IC50 Value detection->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer (1X): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 1 mM EGTA, and 10 mM MgCl2.[10][11][12] Prepare fresh and keep on ice.

    • ATP Solution: Prepare a 10 mM stock solution of ATP in purified water.[12] The final concentration in the assay will typically be at or near the Km for the specific kinase.

    • Compound Dilutions: Prepare a 10 mM stock of the compound in 100% DMSO. Perform serial dilutions in kinase buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

    • Enzyme and Substrate: Dilute the recombinant kinase and its corresponding substrate in cold kinase buffer to the desired working concentrations.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the diluted compound or vehicle (DMSO control) to each well.

    • Add 25 µL of the substrate solution to each well.

    • Add 25 µL of the kinase solution to each well to initiate the reaction.

    • Incubate the plate at 30°C for 30-60 minutes.[12]

    • Terminate the reaction by adding 25 µL of a stop solution (e.g., 50 mM EDTA).

    • Quantify the phosphorylated substrate using a suitable detection method (e.g., ELISA-based with a phospho-specific antibody, or a luminescence-based ATP consumption assay).

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all wells.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Biochemical Potency

Kinase TargetIC50 (nM) for CompoundIC50 (nM) for Control Inhibitor
EGFR15.25.1 (Gefitinib)
Src89.712.4 (Dasatinib)
Abl250.125.8 (Imatinib)
Kinase X>10,000150.3 (Staurosporine)
Table 1: Example data from a biochemical kinase inhibition screen. Lower IC50 values indicate higher potency.
Part 2: Cell-Based Viability/Cytotoxicity Assay

Following the identification of potent biochemical activity, the next critical step is to assess whether the compound affects the viability or proliferation of cancer cells. This assay determines the compound's cellular potency (EC50 or GI50) and provides the first indication of its potential therapeutic window. Cell lines should be chosen based on the results of the biochemical screen (e.g., use an EGFR-dependent cancer cell line like MDA-MB-468 if the compound potently inhibits EGFR).[2]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of living, metabolically active cells.[15][16]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15][16]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[13][16]

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[13][15]

    • Incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.[13]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[16]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm, with a reference wavelength of 630 nm, using a microplate reader.[15][16]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability versus the log of the compound concentration and fit the data to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation: Cellular Potency

Cell LineOncogenic DriverGI50 (µM) for Compound
MDA-MB-468EGFR Amplified0.25
A549KRAS Mutant8.7
HCT116PIK3CA Mutant12.3
Table 2: Example data from a cell viability assay. Lower GI50 values in a relevant cell line suggest on-target activity.
Part 3: Target Engagement and Downstream Signaling (Western Blot)

The final step in this initial characterization is to confirm that the compound inhibits the intended kinase target within the cellular environment and affects its downstream signaling pathways. Western blotting is the gold-standard technique for this purpose, allowing for the visualization and quantification of changes in protein phosphorylation.[17][18]

Principle: This protocol assesses the inhibitory effect of the compound on a specific kinase signaling pathway.[17] Cells are treated with the compound, and then stimulated to activate the kinase pathway of interest. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. Specific antibodies are used to detect the phosphorylated (active) form of the target kinase and its downstream substrates, as well as the total levels of these proteins to ensure equal loading.[18][19] A reduction in the phosphorylated protein signal upon compound treatment indicates target engagement.

Workflow Diagram: Western Blot for Phospho-Proteins

cluster_cell_prep Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_treat Treat Cells with Compound & Stimulant cell_lyse Lyse Cells with Buffer + Protease/Phosphatase Inhibitors cell_treat->cell_lyse protein_quant Quantify Protein (e.g., BCA Assay) cell_lyse->protein_quant sds_page Separate Proteins by SDS-PAGE protein_quant->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer block Block Membrane (e.g., 5% BSA) transfer->block primary_ab Incubate with Primary Ab (e.g., anti-pEGFR) block->primary_ab secondary_ab Incubate with HRP- conjugated Secondary Ab primary_ab->secondary_ab detect Detect with ECL Substrate & Image secondary_ab->detect

Caption: Workflow for Western blot analysis of protein phosphorylation.

Protocol: Western Blot for Kinase Inhibition

  • Cell Culture and Treatment:

    • Seed cells (e.g., MDA-MB-468) in 6-well plates to achieve 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal kinase activity.[17]

    • Pre-treat cells with various concentrations of the compound (e.g., 0, 10, 100, 500 nM) for 2 hours.[17]

    • Stimulate the cells with an appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the target pathway.[17]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][19]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.[12]

    • Determine the protein concentration of the supernatant using a BCA assay.[19]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[17]

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[17]

    • Transfer the separated proteins to a PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[18] Note: BSA is preferred over milk for phospho-antibodies to reduce background.[18]

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR) overnight at 4°C.[17][19]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and a CCD imager.[17]

    • Strip the membrane and re-probe with antibodies for the total protein (e.g., total EGFR) and a loading control (e.g., β-actin) to confirm equal loading.

Data Presentation: Target Engagement

The results are typically presented as a Western blot image showing a dose-dependent decrease in the phosphorylated protein bands. Densitometry can be used for quantification.

Table 3: Densitometry Analysis of Target Phosphorylation

Compound (nM)Relative p-EGFR / Total EGFRRelative p-Akt / Total Akt
0 (Vehicle)1.001.00
100.850.91
1000.310.45
5000.050.12
Table 3: Example quantitative data from a Western blot experiment. Values are normalized to the vehicle control.

Conclusion

This application note outlines a foundational, three-part workflow for the initial in vitro characterization of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. By progressing from biochemical potency to cellular efficacy and finally to target engagement, researchers can build a comprehensive and validated profile of a novel kinase inhibitor. The successful execution of these protocols will provide the critical data needed to make informed decisions about the further development of this and other related compounds.

References

  • protocols.io. (2023, October 21). Cell Viability Assay (MTT Assay) Protocol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PMC. Available at: [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Available at: [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Available at: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Su, S. P., Phyu, M., Tseng, C. T., Fleming, I. N., & Smith, T. A. D. (n.d.). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Bio-protocol. Available at: [Link]

  • Adriaenssens, E. (2024, May 31). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Available at: [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Available at: [Link]

  • Taylor & Francis Online. (2020, January 15). Kinase Activity-Tagged Western Blotting Assay. Available at: [Link]

  • Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Usiena air. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. Available at: [Link]

  • MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]

  • MDPI. (2023, July 4). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Available at: [Link]

  • NextSDS. (n.d.). 4-CHLORO-6-(METHYLTHIO)-1H-PYRAZOLO[3,4-D]PYRIMIDINE. Available at: [Link]

  • IRIS. (2023, January 30). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. Available at: [Link]

  • PubMed. (n.d.). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. Available at: [Link]

Sources

Cross-coupling reaction protocols for 6-chloro pyrazolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Cross-Coupling Protocols for 6-Chloro Pyrazolo[3,4-d]pyrimidine Derivatives: A Comprehensive Guide for Medicinal Chemists

Strategic Overview & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a purine bioisostere in the development of kinase inhibitors, antiparasitic agents, and CNS-penetrant therapeutics[1]. The functionalization of this heavily nitrogenous core requires precise, regiocontrolled synthetic strategies.

The 6-chloro position of the pyrazolo[3,4-d]pyrimidine ring presents a unique reactivity profile. The electron-deficient nature of the pyrimidine ring makes the C6-Cl bond susceptible to both Nucleophilic Aromatic Substitution ( SN​Ar ) and Palladium-catalyzed cross-coupling reactions[1]. However, the high density of nitrogen atoms in the scaffold poses a significant risk of catalyst poisoning via off-target coordination to the palladium center. To overcome this, orthogonal functionalization strategies and sterically demanding bidentate ligands are employed to ensure robust catalytic turnover[2].

G A 6-Chloro-1H-pyrazolo [3,4-d]pyrimidine B Electrophilic Iodination (NIS, DMF, 80°C) A->B C 3-Iodo-6-chloro Intermediate B->C C3 Activation D C3 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) C->D E 3-Aryl-6-chloro Intermediate D->E Orthogonal Functionalization F C6 Cross-Coupling (Pd(dppf)Cl2) E->F G 3,6-Disubstituted Target Scaffold F->G C6 Diversification

Fig 1: Orthogonal functionalization workflow for 6-chloro pyrazolo[3,4-d]pyrimidines.

Optimization of C6 Cross-Coupling Conditions

Because the pyrazolo[3,4-d]pyrimidine core can sequester palladium, the choice of ligand, base, and solvent is critical. Bidentate ligands with large bite angles (e.g., dppf or Xantphos) create a sterically hindered environment around the Pd center, favoring the desired oxidative addition into the C6-Cl bond while preventing nitrogen coordination[2].

Table 1: Quantitative Optimization of C6 Cross-Coupling Parameters

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Yield RangeMechanistic Rationale
Suzuki-Miyaura Pd(dppf)Cl₂ (10-14 mol%)K₂CO₃ (2.0 eq)DMF:H₂O (4:1)10065–85%Bidentate dppf prevents catalyst poisoning; H₂O accelerates transmetalation by forming reactive boronates[2].
Suzuki-Miyaura Pd(PPh₃)₄ (5-10 mol%)Na₂CO₃ (2.0 eq)1,4-Dioxane:H₂O90–10050–70%Standard zero-valent Pd; effective for electron-rich boronic acids but prone to aggregation[3].
Buchwald-Hartwig Pd(dppf)Cl₂ (10 mol%)NaOtBu (2.5 eq)1,4-Dioxane10045–75%Strong alkoxide base required for amine deprotonation; dppf promotes reductive elimination[2].
Buchwald-Hartwig Pd₂(dba)₃ / XantphosCs₂CO₃ (3.0 eq)Toluene11060–80%Xantphos's large bite angle favors C-N bond formation; milder base tolerates sensitive functional groups.

Experimental Methodologies

Protocol A: Suzuki-Miyaura Cross-Coupling at the C6 Position

This protocol utilizes a robust Pd(II) precatalyst that reduces in situ to the active Pd(0) species. The inclusion of water is non-negotiable, as it facilitates the formation of the highly nucleophilic boronate complex [R−B(OH)3​]− , which drives the transmetalation step[2].

Reagents & Materials:

  • 6-chloro pyrazolo[3,4-d]pyrimidine derivative (1.0 equiv.)

  • Aryl or heteroaryl boronic acid/ester (1.2–1.5 equiv.)

  • Pd(dppf)Cl₂ (0.10–0.14 equiv.)

  • K₂CO₃ (2.0–3.0 equiv.)

  • Anhydrous DMF and degassed distilled water (4:1 ratio)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 20 mL microwave vial, add the 6-chloro pyrazolo[3,4-d]pyrimidine derivative, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Atmospheric Control (Critical): Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with Argon. Repeat this cycle three times. Causality: Dissolved oxygen irreversibly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Solvent Addition: Introduce the DMF/H₂O (4:1) solvent mixture via syringe. Ensure the solvents were previously degassed by sparging with Argon for at least 30 minutes.

  • Thermal Activation: Place the vial in a pre-heated reaction block at 100 °C and stir vigorously overnight (12–16 hours). Alternatively, utilize microwave irradiation at 100 °C for 1–2 hours for accelerated kinetics[2].

  • In-Process Control: Monitor the reaction via LC-MS. Self-Validation: The starting material will exhibit a distinct 3:1 isotopic pattern due to the chlorine atom ( 35Cl/37Cl ). The disappearance of this pattern and the emergence of the product mass [M+H]+ confirms successful coupling.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with water (3x) and brine to partition and remove the DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of Hexanes/EtOAc or DCM/MeOH depending on polarity) to yield the 6-aryl substituted product.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Complex Pd0->OA 6-Cl-Substrate TM Transmetalation Complex OA->TM Ar-B(OH)2 + Base TM->Pd0 Reductive Elimination (Product)

Fig 2: Pd-catalyzed Suzuki-Miyaura catalytic cycle at the C6 position.

Protocol B: Buchwald-Hartwig Amination of the C6-Chloro Moiety

When expanding the pharmacodynamic scope of the scaffold with amine substituents, Buchwald-Hartwig amination is preferred over SN​Ar for deactivated or sterically hindered amines[2].

Reagents & Materials:

  • 6-chloro pyrazolo[3,4-d]pyrimidine derivative (1.0 equiv.)

  • Primary or secondary amine (1.2–1.5 equiv.)

  • Pd(dppf)Cl₂ or Pd₂(dba)₃/Xantphos (0.10 equiv.)

  • Sodium tert-butoxide (NaOtBu) (2.0–2.5 equiv.)

  • Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk tube or microwave vial, combine the chloropyrimidine substrate, the amine, the palladium catalyst, and NaOtBu.

  • Inert Atmosphere: Evacuate and backfill the vessel with Argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe. Causality: Dioxane is chosen over DMF because strong alkoxide bases can degrade DMF at elevated temperatures, producing dimethylamine which acts as a competing nucleophile.

  • Heating: Heat the mixture to 100 °C for 12–18 hours. The reaction mixture will typically turn from a dark red/brown to a lighter, turbid suspension as the inorganic salts precipitate[2].

  • Workup: Cool the reaction to room temperature. Dilute with DCM or EtOAc and filter the mixture through a pad of Celite. Causality: The Celite pad effectively removes precipitated NaCl/KCl salts and aggregated "palladium black" (deactivated Pd(0) nanoparticles) which can interfere with chromatography.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or normal-phase flash chromatography to isolate the 6-amino pyrazolo[3,4-d]pyrimidine derivative.

References

  • Source: nih.
  • Source: acs.
  • Source: google.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when scaling up pyrazolo[3,4-d]pyrimidine scaffolds. These fused bicyclic systems are highly privileged structures in medicinal chemistry, particularly as kinase inhibitors[1].

Synthesizing the target compound, 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 2090296-27-6)[2], presents a unique challenge: you must selectively install a chlorine atom at the C6 position while leaving the C4 position unsubstituted. Direct routes often fail due to poor regiocontrol or thermal degradation. Below is our field-proven, three-stage workflow designed to maximize yield and purity through kinetic control and catalytic optimization.

Optimized Synthetic Workflow

SynthesisWorkflow SM 5-Amino-3-(methylthio)-1H- pyrazole-4-carboxamide Step1 Cyclization (Urea, 180°C) SM->Step1 Int1 3-(Methylthio)-1H-pyrazolo [3,4-d]pyrimidine-4,6-diol Step1->Int1 Step2 Chlorination (POCl3, PhNMe2, 95°C) Int1->Step2 Int2 4,6-Dichloro-3-(methylthio)- 1H-pyrazolo[3,4-d]pyrimidine Step2->Int2 Step3 Regioselective Substitution (TsNHNH2, DCM, 0°C) Int2->Step3 Int3 6-Chloro-3-(methylthio)-4-(2-tosylhydrazinyl)- 1H-pyrazolo[3,4-d]pyrimidine Step3->Int3 Step4 Base-Promoted Elimination (Na2CO3, H2O, 90°C) Int3->Step4 Product 6-Chloro-3-(methylthio)- 1H-pyrazolo[3,4-d]pyrimidine Step4->Product

Figure 1: Optimized three-stage synthetic workflow for 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Section 1: Troubleshooting & FAQs

Q1: Why does the chlorination of the 4,6-diol intermediate often result in low yields (<50%) and intractable black tar? A: The conversion of the diol to the 4,6-dichloro intermediate (CAS 1037479-36-9)[3] using neat phosphorus oxychloride ( POCl3​ ) at reflux (120°C) causes thermal decomposition of the pyrazole core. Causality & Solution: The strongly hydrogen-bonded diol has a high activation energy for halogenation. By adding a catalytic amount of N,N-dimethylaniline (DMA), you generate a highly reactive Vilsmeier-Haack-type complex ( [Me2​N=CHCl]+Cl− ) in situ. This lowers the activation energy, allowing the chlorination to proceed rapidly at a milder 95°C, thereby preserving the pyrazole core, eliminating tar formation, and boosting yields to >85%[1].

Q2: How do we achieve precise regioselectivity to yield the 6-chloro derivative without reducing the C6 position or leaving C4 unreacted? A: Direct reduction of 4,6-dichloropyrazolo[3,4-d]pyrimidines using zinc dust or Pd/C lacks regiocontrol, leading to mixtures of 4-chloro, 6-chloro, and fully des-chloro products. Causality & Solution: The C4 position is flanked by the N5 nitrogen and the bridgehead C3a-C7a bond, making it significantly more electrophilic than the C6 position[4]. By exploiting this kinetic difference via a modified McFadyen-Stevens reaction, we can achieve perfect regiocontrol. Reacting the 4,6-dichloro intermediate with exactly 1.05 equivalents of p-toluenesulfonylhydrazide ( TsNHNH2​ ) at 0°C exclusively yields the 4-(2-tosylhydrazinyl)-6-chloro intermediate.

Regioselectivity Start 4,6-Dichloro Intermediate C4 C4 Position (Highly Electrophilic) Start->C4 Kinetic Control (0°C) C6 C6 Position (Less Electrophilic) Start->C6 Minor Pathway Reaction Desired 4-Hydrazinyl Product C4->Reaction TsNHNH2 Attack Byproduct 4,6-Bis(hydrazinyl) Impurity C6->Byproduct Over-substitution

Figure 2: Kinetic control of regioselective nucleophilic attack at the C4 position over C6.

Q3: During the base-promoted elimination of the tosylhydrazide, I observe the formation of a dimeric impurity. How can this be prevented? A: Dimerization occurs when the transient C4-carbanion (generated upon N2​ extrusion) acts as a nucleophile and attacks the C4 position of unreacted starting material. Causality & Solution: This is a concentration-dependent side reaction. To prevent it, the elimination must be performed under high-dilution conditions (e.g., 30 volumes of water relative to the substrate). Maintaining the temperature strictly at 90°C ensures that the rate of protonation by water vastly exceeds the rate of intermolecular collision.

Section 2: Quantitative Data & Optimization Metrics

By implementing the mechanistic adjustments described above, you can expect significant improvements across all reaction stages.

Reaction StepStandard ConditionOptimized ConditionYield ImprovementPurity (HPLC)
Chlorination POCl3​ reflux (120°C), 12h POCl3​
  • DMA (0.5 eq), 95°C, 4h
45% 88%>95%
Regioselective Substitution TsNHNH2​ (1.5 eq), RT, 6h TsNHNH2​ (1.05 eq), 0°C, 2h60% 92%>98%
Base Elimination Na2​CO3​ , 10 vol H2​O , 100°C Na2​CO3​ , 30 vol H2​O , 90°C55% 85%>99%

Section 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific physical checkpoints are met.

Phase 1: Catalyzed Chlorination
  • Charge a dry 500 mL 3-neck flask with 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (10.0 g, 50.4 mmol).

  • Add POCl3​ (50 mL, ~10 eq) and N,N-dimethylaniline (3.2 mL, 0.5 eq) under a strict nitrogen atmosphere.

  • Heat the suspension to 95°C.

    • Self-Validation Checkpoint: The opaque suspension must transition into a homogeneous, dark amber solution within 45 minutes. If it remains cloudy, verify the anhydrous state of your reagents.

  • Stir at 95°C for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Cool to room temperature and quench by adding the mixture dropwise into 500 g of vigorously stirred crushed ice.

  • Extract with ethyl acetate (3 x 200 mL), wash with cold brine, dry over Na2​SO4​ , and concentrate to yield the 4,6-dichloro intermediate.

Phase 2: Regioselective Hydrazination
  • Dissolve the 4,6-dichloro intermediate (10.0 g, 42.5 mmol) in anhydrous dichloromethane (DCM, 150 mL) and cool to 0°C using an ice bath.

  • Add p-toluenesulfonylhydrazide (8.3 g, 44.6 mmol, 1.05 eq) in small portions over 15 minutes to maintain the internal temperature.

  • Add triethylamine (6.5 mL, 1.1 eq) dropwise.

  • Stir at 0°C for 2 hours.

    • Self-Validation Checkpoint: A dense white precipitate (triethylamine hydrochloride) will form in the DCM layer, visually confirming the progression of the nucleophilic substitution.

  • Wash the DCM layer twice with cold water to remove the salt, dry, and concentrate under reduced pressure to isolate the 4-tosylhydrazinyl intermediate.

Phase 3: High-Dilution Base Elimination
  • Suspend the 4-tosylhydrazinyl intermediate in distilled water (300 mL, ~30 volumes) in a large flask to accommodate foaming.

  • Heat the suspension to 90°C.

  • Add a solution of Na2​CO3​ (9.0 g in 50 mL water) dropwise over 30 minutes.

  • Stir at 90°C for 2 hours.

    • Self-Validation Checkpoint: Vigorous gas evolution ( N2​ ) will occur initially. The reaction is complete only when bubbling ceases entirely.

  • Cool the mixture to 5°C. Filter the resulting fine precipitate, wash thoroughly with cold water, and dry under vacuum at 40°C to yield the final 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

References

  • Schenone, S., et al. "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies." Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Radi, M., et al. "Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors." Molecules, 2020. URL:[Link]

  • NextSDS Chemical Database. "4,6-dichloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1037479-36-9)." URL:[Link]

Sources

Solving solubility issues of 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support center for 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the successful preparation of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine and why is DMSO a common solvent?

6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine class. These molecules often feature a planar structure and are characterized by low aqueous solubility due to their lipophilic nature and strong crystal lattice energy.[1] DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide range of organic compounds, including many that are poorly soluble in water or other common organic solvents like ethanol or methanol.[2][3] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it particularly effective for solvating complex molecules like pyrimidine derivatives.[4] While many pyrazolo[3,4-d]pyrimidine derivatives are readily soluble in DMSO, challenges can still arise.[5]

Q2: What are the primary reasons I might be facing solubility issues with this compound in DMSO?

Difficulties in dissolving 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in DMSO typically stem from a few key factors:

  • Suboptimal DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[6][7] Water contamination significantly reduces its solvating power for many organic compounds.[7][8]

  • High Target Concentration: You may be attempting to create a solution that exceeds the compound's intrinsic solubility limit in DMSO under your current conditions.

  • Compound Characteristics: The physical form of the compound (e.g., a highly stable crystalline form vs. an amorphous solid) can impact its dissolution rate and apparent solubility.[7][9]

  • Low Temperature: The dissolution process can be endothermic, meaning solubility increases with temperature.[7][10] Preparing solutions at room temperature or below may not provide sufficient energy to break the crystal lattice.

Q3: My compound dissolved in DMSO but precipitated when I added it to my aqueous assay buffer. Why did this happen and what can I do?

This common issue, often called "crashing out," occurs because the compound's solubility in the final aqueous buffer is much lower than in the concentrated DMSO stock.[1] When the DMSO stock is diluted into the buffer, the DMSO concentration plummets, and the water becomes the primary solvent. The compound then precipitates once its concentration exceeds its kinetic solubility limit in the final assay medium.[1][11]

Mitigation Strategies:

  • Lower the Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally ≤0.5%, to minimize solvent effects on your biological system.[12][13]

  • Use Co-solvents: In some cases, adding a small percentage of a co-solvent like PEG 400 or using formulation aids like cyclodextrins in the final assay buffer can help maintain solubility.[1][13]

  • Perform a Solubility Test: Conduct a kinetic solubility test in your final assay buffer to determine the maximum concentration at which your compound remains soluble and ensure your experiment's highest concentration is below this limit.[1]

Q4: My compound precipitated out of the DMSO stock solution during storage. What should I do?

Precipitation from a DMSO stock solution upon storage is often caused by:

  • Temperature Fluctuations: Storing the solution at a lower temperature (e.g., -20°C or -80°C) than when it was prepared can cause the compound to crystallize.[7][9]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote crystal formation and precipitation.[7][9]

  • Moisture Absorption: If the vial is not sealed properly, the DMSO can absorb atmospheric moisture over time, reducing its solvating power.[7]

Solution: Before use, bring the vial to room temperature and attempt to redissolve the precipitate using the protocol outlined below (vortexing, sonication, gentle warming). To prevent this, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[13]

Troubleshooting Guide: Dissolving 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

This section provides a systematic approach to resolving dissolution problems. Follow this workflow if you encounter issues.

G cluster_0 Troubleshooting Workflow start Start: Compound powder + Anhydrous DMSO vortex Step 1: Vortex Vigorously (2-5 minutes) start->vortex inspect1 Inspect: Is solution clear? vortex->inspect1 sonicate Step 2: Sonicate (10-30 minutes) inspect1->sonicate No success Success: Solution Ready Store in aliquots at -20°C or -80°C inspect1->success Yes inspect2 Inspect: Is solution clear? sonicate->inspect2 warm Step 3: Gentle Warming (37-40°C for 10-15 min) inspect2->warm No inspect2->success Yes inspect3 Inspect: Is solution clear? warm->inspect3 inspect3->success Yes fail Issue Persists: Re-evaluate Experiment inspect3->fail No check_solvent Check DMSO Quality: - Anhydrous? - High-Purity Grade? fail->check_solvent check_conc Check Concentration: - Is it too high? - Lower concentration and retry. fail->check_conc G cluster_1 Factors Influencing Solubility compound Compound Properties Crystalline Form Purity Molecular Structure solubility Successful Dissolution compound->solubility solvent Solvent Properties (DMSO) Purity (Anhydrous) Grade Polarity solvent->solubility conditions Physical Conditions Temperature Agitation (Vortex/Sonication) Concentration conditions->solubility

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HPLC method development and optimization for pyrazolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support hub for researchers and drug development professionals working with pyrazolo[3,4-d]pyrimidine scaffolds (e.g., ibrutinib, epimidin, and related kinase inhibitors). Because these molecules feature a rigid, nitrogen-rich fused bicyclic core, they present unique chromatographic challenges, most notably severe peak tailing and solubility-driven retention shifts.

This guide is engineered to provide you with field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to ensure robust method development.

Core Method Development Logic

Developing an HPLC method for pyrazolo[3,4-d]pyrimidines requires a strategic approach that prioritizes the suppression of secondary interactions. The workflow below outlines the critical path from analyte profiling to method validation.

Workflow A 1. Analyte Profiling (pKa, LogP, Basic N) B 2. Column Selection (End-capped C18 / Polar-embedded) A->B C 3. Mobile Phase Optimization (pH < 3.0 to neutralize silanols) B->C D 4. Diluent Matching (Prevent viscous fingering) C->D E 5. System Suitability (T ≤ 1.5, N > 2000) D->E F Validated Method (ICH Q2 Compliant) E->F

HPLC method development workflow for pyrazolo[3,4-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs): Method Optimization

Q: Why do my pyrazolo[3,4-d]pyrimidine derivatives consistently exhibit severe peak tailing on standard C18 columns? A: This is a classic secondary interaction issue. The pyrazolo[3,4-d]pyrimidine core, along with peripheral substituents (like the piperidine ring in ibrutinib), contains basic nitrogen atoms. At a mid-range pH, these nitrogens are protonated (positively charged). Simultaneously, older "Type A" silica columns contain residual silanol groups (Si-OH) that become ionized (Si-O⁻) at pH > 4.0[1]. This creates a strong secondary ion-exchange interaction alongside the primary hydrophobic retention. Because these silanol sites are heterogeneous and easily saturated, the analyte desorbs at different rates, causing the peak to tail.

Q: How do I eliminate this silanol-driven peak tailing? A: You must disrupt the ion-exchange causality. You have two primary levers:

  • Thermodynamic Control (pH Adjustment): Lower the mobile phase pH below 3.0 using 0.1% Orthophosphoric acid or Trifluoroacetic acid (TFA). This protonates the silanols back to a neutral state (Si-OH), shutting down the ion-exchange mechanism[1].

  • Steric Shielding (Column Chemistry): Switch to a "Type B" ultra-pure silica column that is highly end-capped, or utilize a polar-embedded stationary phase (e.g., amide-linked C18) which provides an internal shield against residual silanols[2].

Q: What is the optimal mobile phase composition for LC-UV versus LC-MS applications? A: Buffer selection is dictated by your detector. Non-volatile buffers provide excellent peak shape but will destroy a mass spectrometer source. Use the data matrix below to select your system:

Table 1: Mobile Phase Buffer Selection Matrix
Buffer SystemWorking pHBest ApplicationMechanistic Limitations
0.1% Orthophosphoric Acid ~2.0LC-UV (Routine QA/QC)Non-volatile; strictly prohibited for LC-MS. Excellent for ibrutinib bulk assay[3].
0.1% Trifluoroacetic Acid (TFA) ~2.0LC-UV / Prep-LCStrong ion-pairing agent; yields sharp peaks but causes severe ion suppression in MS.
0.1% Formic Acid ~2.7LC-MS/MSVolatile; weaker ion-pairing than TFA, which may result in slight tailing if the column is poorly end-capped.
10 mM Ammonium Acetate 4.0 - 5.0LC-MS (pH sensitive APIs)Volatile; operates near the pKa of silanols, requiring premium end-capped columns to prevent tailing.

Troubleshooting Guide: Diagnostics and Resolutions

Tailing_Mechanism Analyte Pyrazolo[3,4-d]pyrimidine (Protonated Basic Nitrogen) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction Silica Type A Silica Column (Ionized Silanols Si-O⁻) Silica->Interaction Tailing Severe Peak Tailing (Asymmetry > 1.5) Interaction->Tailing Sol1 Low pH Mobile Phase (Protonates Si-O⁻ to Si-OH) Sol1->Silica Neutralizes Sol2 Polar-Embedded Column (Steric Shielding) Sol2->Silica Blocks

Mechanistic pathway of peak tailing and targeted chromatographic solutions.

Issue 1: Shifting Retention Times (RT) or Split Peaks Across Sequential Injections

  • Causality: Pyrazolo[3,4-d]pyrimidines often exhibit poor aqueous solubility (e.g., Ibrutinib LogP ≈ 3.97)[4]. If your sample diluent contains a significantly higher percentage of organic solvent (e.g., 100% Methanol) than your initial mobile phase (e.g., 30% Methanol), the analyte experiences "viscous fingering" or transient precipitation at the column head.

  • Resolution: Match the sample diluent to the initial mobile phase conditions. If the API is insoluble in the mobile phase, dissolve it in a minimal amount of DMSO or pure organic solvent, but restrict the injection volume to ≤ 2 µL to allow instantaneous dilution within the mobile phase stream.

Issue 2: Poor Resolution Between Positional Isomers (N1 vs. N2 Alkylation)

  • Causality: Synthetic routes for pyrazolo[3,4-d]pyrimidines frequently yield N1 and N2 positional isomers. Because their hydrophobic footprints are nearly identical, standard C18 columns struggle to resolve them.

  • Resolution: Switch to a Phenyl-Hexyl stationary phase. The phenyl ring provides π-π interactions that are highly sensitive to the slight electron density differences between the N1 and N2 isomers of the pyrimidine core, offering orthogonal selectivity compared to pure hydrophobic retention.

Self-Validating Experimental Protocol: Robust Isocratic Method Setup

This protocol is designed to establish a baseline separation for a standard pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib) and inherently validates system suitability before allowing the analyst to proceed to sample quantification[5].

Step-by-Step Methodology:

Step 1: System Preparation & Purging Purge the HPLC system with MS-grade Water and Acetonitrile for 10 minutes at 2.0 mL/min to ensure no residual buffer salts (which could precipitate) remain from previous users.

Step 2: Column Installation & Equilibration Install a high-purity, fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Set the column oven to 35 °C . Logic: Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks[6].

Step 3: Mobile Phase Preparation

  • Channel A (Aqueous): Prepare 0.1% v/v Orthophosphoric acid in HPLC-grade water. Filter through a 0.22 µm membrane.

  • Channel B (Organic): 100% HPLC-grade Acetonitrile.

  • Pump Setup: Set to deliver an isocratic 35:65 (A:B) ratio at a flow rate of 1.0 mL/min[4].

Step 4: Sample Preparation Dissolve the API in methanol to achieve a stock concentration of 1 mg/mL. Dilute to a working concentration of 20 µg/mL using a diluent that matches the mobile phase (35% Aqueous / 65% Organic).

Step 5: System Suitability Test (SST) - The Self-Validation Gate Inject 10 µL of the working standard in six replicates. The system is only validated for use if it passes the following criteria:

  • USP Tailing Factor (T): Must be ≤ 1.5. (If > 1.5, replace the column inlet frit or verify the pH of Channel A is < 3.0).

  • Theoretical Plates (N): Must be > 2000. (If < 2000, check for dead volume in PEEK tubing connections).

  • Precision (%RSD): Retention time and peak area RSD must be ≤ 2.0% across all 6 injections[7].

Quantitative Data Summary: Column Chemistry Comparison

To aid in column selection during method development, utilize the following comparative data matrix based on the structural properties of pyrazolo[3,4-d]pyrimidines:

Table 2: Column Chemistry vs. Performance for Basic Pyrimidines
Column ChemistryPrimary Retention MechanismSecondary AdvantageRecommended Use Case
Fully End-capped C18 Hydrophobic (Van der Waals)Reduced silanol activity via dense bondingGeneral assay and stability-indicating methods for Ibrutinib[3].
Polar-Embedded C18 Hydrophobic + Hydrogen BondingInternal polar group shields residual silanolsHighly aqueous mobile phases; resolving polar degradation products.
Phenyl-Hexyl π-π Interaction + HydrophobicSensitive to electron density variationsSeparating closely related synthetic impurities (e.g., Epimidin analogs)[8].

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. URL:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Corporation. URL: [Link]

  • International Journal of Pharma and Bio Sciences. "A New Simple Method Development and Validation of Ibrutinib In Bulk and Pharmaceutical Dosage Form By RP-HPLC." IJPBS. URL: [Link]

  • ResearchGate. "Analytical method development and validation of stability indicating RP-HPLC method for estimation of ibrutinib in bulk and tablet dosage form." ResearchGate. URL: [Link]

  • MDPI. "Development and Validation of a Chromatographic Method for Ibrutinib Determination in Human and Porcine Skin." MDPI. URL: [Link]

  • Trade Science Inc. "Validation of stability indicating rp-hplc method for the assay of ibrutinib in pharmaceutical dosage form." TSI Journals. URL: [Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech. URL: [Link]

  • Journal of Applied Bioanalysis. "Analytical Reverse Phase Hplc Method Development And Validation With Qbd Approach For The Determination Of Ibrutinib." Journal of Applied Bioanalysis. URL: [Link]

  • ScienceRise: Pharmaceutical Science. "Development of HPLC method for quantitative determination of epimidin - new perspective АPhI with anticonvulsive activity." ScienceRise. URL:[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 6-Chloro-3-methylthio-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you know that the pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in kinase inhibitor design (e.g., AXL, MER, and Src inhibitors)[1]. However, functionalizing this core—specifically synthesizing 6-chloro-3-methylthio-pyrazolo[3,4-d]pyrimidine intermediates—presents significant chemoselectivity and stability challenges.

This guide is designed to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causalities behind common side reactions, providing you with self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Overview: The Synthetic Workflow

The standard assembly of 3-methylthio-pyrazolo[3,4-d]pyrimidines begins with ketene dithioacetals, progressing through a pyrazole carboxamide intermediate, cyclization, and subsequent halogenation[1]. The critical juncture for side reactions occurs during the functionalization of the 4,6-dichloro intermediate via Nucleophilic Aromatic Substitution (SNAr)[2].

Pathway N1 Bis(methylthio)methylene malononitrile N2 5-Amino-3-(methylthio)pyrazole- 4-carboxamide N1->N2 Hydrazine hydrate EtOH, Reflux N3 3-(Methylthio)pyrazolo[3,4-d] pyrimidine-4,6-diol N2->N3 Urea 200°C, Neat N4 4,6-Dichloro-3-(methylthio) pyrazolo[3,4-d]pyrimidine N3->N4 POCl3, PhNMe2 Reflux, 16h N5 6-Chloro-4-amino-3-(methylthio) pyrazolo[3,4-d]pyrimidine N4->N5 R-NH2, DIPEA THF, 0°C

Synthetic workflow for 6-chloro-3-methylthio-pyrazolo[3,4-d]pyrimidine derivatives.

Interactive Troubleshooting & FAQs

Q1: During the POCl₃ chlorination step, I am seeing significant loss of the methylthio group and the formation of polar baseline impurities. What is causing this? The Causality: The methylthio (-SMe) group is highly susceptible to cleavage under harsh, unbuffered acidic conditions. Phosphorus oxychloride (POCl₃) generates HCl as a byproduct. Without a buffer, the pyrimidine nitrogens become protonated, drawing electron density away from the thioether and making the sulfur atom vulnerable to nucleophilic attack or oxidation during workup. The Solution: Introduce a tertiary amine base, such as N,N -dimethylaniline, into the POCl₃ mixture. This acts as a non-nucleophilic acid scavenger, preventing the buildup of HCl and protecting the -SMe group while simultaneously catalyzing the chlorination via a Vilsmeier-type intermediate.

Q2: My yield drops drastically during the aqueous workup of the 4,6-dichloro intermediate, and LC-MS shows a mass corresponding to a mono-chloro/mono-hydroxy product. How do I prevent hydrolysis? The Causality: The 4,6-dichloro-pyrazolo[3,4-d]pyrimidine system is an extremely reactive electrophile. The C4 position is particularly vulnerable to water because it is activated by both the bridgehead nitrogen (N3a) and the pyrimidine nitrogen (N5). Exothermic quenching in unbuffered water provides the thermal energy and nucleophile ( H2​O ) required to rapidly hydrolyze the C4-chlorine back to a hydroxyl group. The Solution: Reverse-quench the reaction by dripping the mixture into a vigorously stirred slurry of crushed ice and saturated aqueous NaHCO3​ . The bicarbonate neutralizes phosphoric acids instantly, while the ice strictly maintains the internal temperature below 5°C, kinetically freezing the hydrolysis pathway.

Q3: How do I achieve strict chemoselectivity when substituting the C4 chlorine with an amine, ensuring the C6 chlorine remains intact for downstream cross-coupling? The Causality: Chemoselectivity on this scaffold is dictated by the differential electron deficiency of the carbon centers. The C4 position is highly activated by two adjacent nitrogens, making it the kinetically favored site for SNAr. The C6 position is less activated[3]. If the reaction temperature exceeds 20°C or if an excess of the nucleophile is present, the thermodynamic driving force will overcome the kinetic barrier, leading to displacement at C6[2].

SNArLogic A 4,6-Dichloro-3-(methylthio) pyrazolo[3,4-d]pyrimidine B C4 Position (Highly Electron Deficient) A->B Activated by N5 & N3a C C6 Position (Moderately Electron Deficient) A->C Activated by N5 & N7 D Kinetic Product (0°C, 1.0 eq Amine) B->D Fast SNAr E Thermodynamic/Over-reacted (>60°C or Excess Amine) C->E Slow SNAr D->E Excess Nucleophile

Logical causality of chemoselective SNAr on the pyrazolo[3,4-d]pyrimidine core.

Q4: When alkylating the N1 position of the pyrazole ring, I get a mixture of N1 and N2 isomers. How can I selectively favor N1 alkylation? The Causality: The pyrazole NH is tautomeric. Standard alkylation with K2​CO3​ and an alkyl halide yields thermodynamic mixtures. Fortunately, the bulky 3-methylthio group provides steric shielding against N2 alkylation. The Solution: To maximize N1 selectivity, utilize Mitsunobu conditions (ROH, PPh₃, DIAD) in THF, or use a softer, bulkier base like Cs2​CO3​ in DMF at 0°C. The steric clash between the incoming electrophile and the 3-methylthio group will kinetically drive the reaction to the N1 position[4].

Process Data: Kinetic Control Parameters for SNAr

To ensure reproducible chemoselectivity, adhere strictly to the stoichiometric and thermal boundaries outlined in the table below.

Target SubstitutionAmine EquivalentsBase SystemTemperatureReaction TimeChemoselectivity (C4:C6)
Selective C4 SNAr 1.00 - 1.05DIPEA (1.2 eq)0°C to RT2 - 4 h> 95 : 5
Dual C4/C6 SNAr > 2.50 K2​CO3​ (3.0 eq)80°C (Reflux)12 - 16 h0 : 100 (Di-substituted)
Selective C6 SNAr *1.50TEA (2.0 eq)60°C8 hN/A (Requires C4 blocked)

*Note: Direct selective SNAr at C6 is impossible if C4 is a leaving group. C4 must be substituted first[2].

Validated Experimental Protocols

Protocol A: Synthesis of 4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Objective: Maximize chlorination while preventing thioether cleavage and product hydrolysis.

  • Setup: Charge a dry, argon-flushed round-bottom flask with 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (10.0 g, 50.5 mmol).

  • Reagent Addition: Slowly add anhydrous POCl₃ (50 mL). The mixture will form a thick suspension.

  • Buffering (Critical Step): Dropwise, add N,N -dimethylaniline (9.6 mL, 75.7 mmol, 1.5 eq). Causality: This prevents HCl-mediated cleavage of the methylthio group.

  • Reaction: Heat the mixture to gentle reflux (105°C) for 16 hours. The suspension will become a dark, homogeneous solution.

  • Concentration: Cool to room temperature and remove excess POCl₃ under reduced pressure. Do not evaporate to total dryness; leave a viscous syrup.

  • Quenching (Critical Step): Dissolve the syrup in 20 mL of cold acetonitrile. Using an addition funnel, drip this solution into a vigorously stirred mixture of crushed ice (300 g) and saturated NaHCO3​ (200 mL). Maintain internal temp <5°C.

  • Validation Checkpoint: Extract a 0.5 mL aliquot into ethyl acetate. Run a TLC (Hexanes:EtOAc 3:1). The desired product must appear as a distinct, high-Rf UV-active spot. A heavy baseline streak indicates catastrophic hydrolysis.

  • Isolation: Immediately extract the aqueous slurry with cold Dichloromethane ( 3×150 mL). Dry over Na2​SO4​ , filter, and concentrate to yield the dichloro intermediate (Expected Mass M+H: ~235).

Protocol B: Regioselective C4-Amination (SNAr)

Objective: Substitute the C4 chlorine with a primary amine while leaving the C6 chlorine untouched.

  • Setup: Dissolve 4,6-dichloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (5.0 g, 21.2 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (4.4 mL, 25.4 mmol, 1.2 eq).

  • Amine Addition: Dissolve the desired primary amine (21.2 mmol, exactly 1.0 eq) in THF (10 mL) and add it dropwise over 30 minutes. Causality: Slow addition at 0°C ensures the local concentration of the nucleophile remains low, preventing thermodynamic over-reaction at C6.

  • Validation Checkpoint: After 2 hours, monitor via LC-MS. The reaction is self-validating when the starting material mass (M+H = 235) disappears and is replaced entirely by the mono-substituted mass. The appearance of a di-substituted mass indicates poor temperature control or inaccurate amine stoichiometry.

  • Workup: Quench with water (50 mL), extract with EtOAc ( 2×50 mL), wash with brine, dry, and concentrate. The resulting 6-chloro-4-amino-3-methylthio derivative is now primed for downstream C6-functionalization or N1-alkylation[3].

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL
  • Synthesis and Characterization of a Click-Assembled 18-Atom Macrocycle That Displays Selective AXL Kinase Inhibitory Activity Source: ACS Omega URL
  • Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening Source: Journal of Medicinal Chemistry URL
  • Synthesis and Structure−Activity Relationship of Pyrazolo[3,4-d]pyrimidines: Potent and Selective Adenosine A1 Receptor Antagonists Source: Journal of Medicinal Chemistry URL

Sources

Best purification and recrystallization methods for 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for the handling, purification, and troubleshooting of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine . This compound is a highly versatile, yet chemically sensitive, building block frequently utilized in the synthesis of kinase inhibitors and other pharmacological agents.

Due to its unique structural features—an acidic 1H-pyrazole, an oxidizable thioether, and a highly electrophilic 6-chloro pyrimidine core—standard purification techniques often lead to degradation, streaking, or poor yields. This guide provides field-proven, self-validating methodologies to ensure high-purity recovery.

I. Critical Troubleshooting FAQs

Q1: Why is my compound degrading into a new mass (M-Cl+OMe or M-Cl+OEt) during recrystallization? A1: The 6-chloro position on the electron-deficient pyrazolo[3,4-d]pyrimidine core is highly activated and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. When heated in nucleophilic solvents such as methanol or ethanol, the alcohol acts as a nucleophile and displaces the chloride ion, forming a 6-methoxy or 6-ethoxy byproduct[2]. To prevent this, you must strictly avoid nucleophilic solvents during heating and rely entirely on aprotic solvent systems (e.g., THF, Acetonitrile, or Toluene).

Q2: My compound streaks severely on normal-phase silica gel (Hexane/EtOAc), resulting in poor recovery. How can I fix this? A2: The free 1H-pyrazole moiety contains an acidic N-H bond that acts as a strong hydrogen-bond donor, while the adjacent pyrimidine nitrogens act as strong acceptors. This dual nature causes the molecules to form robust intermolecular hydrogen-bonded networks with the acidic silanol groups on normal-phase silica. To disrupt this interaction, you must either add a competitive modifier (e.g., 1-2% Acetic Acid) or, preferably, transition to Reverse-Phase (C18) chromatography where hydrophobic interactions dictate retention.

Q3: I am detecting impurities at +16 Da and +32 Da in my LC-MS analysis. What are these and how do I remove them? A3: These masses correspond to the spontaneous oxidation of the 3-methylthio group to the corresponding sulfoxide (+16 Da) and sulfone (+32 Da). The thioether is sensitive to atmospheric oxygen, especially in solution. Because these oxidized impurities are significantly more polar than the parent compound, they can be efficiently removed using Reverse-Phase chromatography (eluting much earlier than the target). To prevent their formation, store the purified compound at -20°C under an inert Argon atmosphere.

II. Purification Decision Matrix

Select your purification strategy based on the crude purity and the scale of your reaction.

Purification_Decision_Matrix Start Crude 6-Chloro-3-(methylthio)- 1H-pyrazolo[3,4-d]pyrimidine Assess Assess Crude Purity (LC-MS / 1H-NMR) Start->Assess HighPurity Purity > 80% Scale > 1g Assess->HighPurity LowPurity Purity < 80% Scale < 1g Assess->LowPurity Recryst Aprotic Anti-Solvent Recrystallization (THF/Heptane) HighPurity->Recryst Flash Reverse-Phase Flash Chromatography (C18) LowPurity->Flash Pure Pure Product Store at -20°C (Ar) Recryst->Pure Flash->Pure

Decision matrix for the purification of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

III. Quantitative Solvent Selection Guide

When performing recrystallization, balancing solubilizing power with chemical stability is paramount. The table below summarizes the quantitative and qualitative performance of various solvent systems.

Solvent SystemNucleophilic SNAr RiskSolubilizing Power (Hot)Anti-Solvent CompatibilityRecommendation
Methanol / Water High (Forms 6-OMe)ExcellentGoodREJECT
Ethanol / Water High (Forms 6-OEt)ExcellentGoodREJECT
THF / Heptane None (Aprotic)ExcellentExcellentOPTIMAL
Acetonitrile / Water None (Aprotic)ModerateGoodACCEPTABLE
Toluene / Hexane None (Aprotic)LowExcellentPOOR YIELD

IV. Validated Experimental Protocols

Protocol A: Aprotic Anti-Solvent Recrystallization (Scale: >1g)

Mechanism: Tetrahydrofuran (THF) acts as a polar aprotic solvent capable of disrupting the intermolecular hydrogen bonds of the 1H-pyrazole without acting as a nucleophile against the 6-chloro group. Heptane forces controlled precipitation.

  • Dissolution: Suspend the crude compound in a minimal volume of anhydrous THF (approx. 5–10 volumes). Heat the mixture to 60°C under an Argon atmosphere.

    • Self-Validation Check: The solution should become completely transparent. If insoluble particulates remain, they are likely cross-linked polymeric byproducts or inorganic salts. Filter the solution hot through a celite pad.

  • Anti-Solvent Addition: While maintaining the temperature at 60°C and stirring vigorously, slowly add Heptane (approx. 10–20 volumes) dropwise until the solution reaches the cloud point (a persistent slight turbidity).

  • Controlled Crystallization: Remove the flask from the heat source. Allow the solution to cool naturally to room temperature over 2 hours, then transfer to an ice bath (0–5°C) for an additional 1 hour.

    • Self-Validation Check: Fine crystalline solids should form. If the compound crashes out as an oil ("oiling out"), the cooling was too rapid or the crude purity was too low. Reheat to 60°C, add 1-2 mL of THF to redissolve the oil, and cool more slowly.

  • Isolation: Filter the crystals via a Büchner funnel, wash with ice-cold Heptane, and dry under high vacuum at 40°C for 12 hours to remove residual THF.

Protocol B: Reverse-Phase Flash Chromatography (Scale: <1g)

Mechanism: C18 functionalized silica relies on hydrophobic interactions, bypassing the hydrogen-bonding issues of normal-phase silica. The acidic modifier ensures the 1H-pyrazole remains fully protonated, preventing peak tailing[3].

  • Sample Loading: Dissolve the crude compound in a minimal amount of DMSO or DMF. Warning: Do not use methanol to load the sample, as concentration on the column can induce SNAr.

  • Column Setup: Equilibrate a C18 Reverse-Phase column.

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 column volumes (CV).

    • Self-Validation Check: Monitor via UV at 254 nm. The oxidized sulfoxide/sulfone impurities will elute first (due to higher polarity), followed by the target 6-chloro compound, and finally any non-polar unreacted starting materials.

  • Recovery: Pool the fractions containing the pure product. Lyophilize (freeze-dry) the fractions rather than using rotary evaporation. Heating aqueous acidic solutions during rotary evaporation can cause hydrolysis of the 6-chloro group to a 6-oxo/hydroxy byproduct.

V. References

  • Revisiting Pyrazolo[3,4-d]pyrimidine Nucleosides as Anti-Trypanosoma cruzi and Antileishmanial Agents. Journal of Medicinal Chemistry, ACS Publications.

  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry, RSC Publishing.

  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science, ACS Publications.

Sources

Troubleshooting chlorination steps in pyrazolo[3,4-d]pyrimidine intermediate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of chlorinated pyrazolo[3,4-d]pyrimidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical synthetic step. We will delve into the underlying chemical principles, provide detailed troubleshooting for frequently encountered issues, and offer a validated experimental protocol.

Core Principles: The "Why" Behind the Chlorination

The conversion of a pyrazolo[3,4-d]pyrimidin-4-one to its corresponding 4-chloro derivative is a pivotal transformation in medicinal chemistry. This intermediate serves as a versatile building block, primarily because the chlorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the facile introduction of various functional groups, such as amines, alcohols, and thiols, enabling the synthesis of diverse compound libraries for drug discovery programs.[1][2]

The most common reagent for this transformation is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and solvent.[3][4] The reaction proceeds via the activation of the pyrimidinone's carbonyl oxygen by POCl₃, forming a highly reactive intermediate. This is followed by nucleophilic attack from the chloride ion and subsequent elimination to yield the desired 4-chloro product.

G

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the chlorination of pyrazolo[3,4-d]pyrimidine intermediates.

Category 1: Reaction Failure & Low Yield

Q1: My TLC analysis shows only the starting material, even after several hours at reflux. What's wrong?

A1: This indicates a failure to initiate the reaction, which can stem from several factors:

  • Insufficient Temperature: Refluxing in neat POCl₃ should reach approximately 106°C.[3] If using a solvent like toluene, ensure the bath temperature is high enough to maintain vigorous reflux. Some modern procedures use sealed reactors to achieve even higher temperatures (e.g., 140°C) for more efficient, solvent-free reactions.[4][5]

  • Reagent Quality: POCl₃ is highly sensitive to moisture. If it has been improperly stored, it may have hydrolyzed to phosphoric acid, rendering it ineffective. Always use a fresh, unopened bottle or a properly stored and handled reagent.

  • Incomplete Predecessor Reaction: Ensure your starting pyrazolo[3,4-d]pyrimidin-4-one is pure and dry. Contaminants from the previous cyclization step (e.g., residual formamide) can interfere with the chlorination.[3]

Q2: The reaction is sluggish and gives a low yield of the desired product. How can I improve conversion?

A2: Sluggish reactions often benefit from additives or more forcing conditions:

  • Addition of a Tertiary Amine Base: The addition of a high-boiling tertiary amine, such as N,N-diethylaniline or diisopropylethylamine, is a common strategy.[2][6] These bases serve two purposes: they can scavenge the HCl generated during the reaction, and they may form a more reactive Vilsmeier-Haack type reagent with POCl₃, which accelerates the chlorination.[7]

  • Use of Co-reagents: For particularly unreactive substrates, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be more effective. The PCl₅ ensures a higher concentration of active chlorinating species.

  • Extended Reaction Time: While some protocols suggest 6-8 hours, difficult substrates may require longer heating, up to 18 hours or more.[3][6] Monitor progress by TLC every few hours.

Category 2: Impurities and Side Reactions

Q3: My crude product shows multiple spots on the TLC plate. What are the likely side products?

A3: Besides unreacted starting material, common impurities include:

  • Dimerized or Polymerized Material: Dark, tarry substances that remain at the baseline of the TLC are often the result of overheating or extended reaction times, leading to decomposition or polymerization.

  • Hydrolyzed Product: If the product is exposed to water during work-up before all the POCl₃ is quenched, the newly formed 4-chloro product can hydrolyze back to the starting material.

  • Products of N-Chlorination or Ring Chlorination: While less common for this specific scaffold, unwanted chlorination at other positions can occur under harsh conditions, especially if the pyrazole nitrogen is unprotected.

Q4: How can I minimize the formation of these impurities?

A4: Careful control of reaction parameters is key:

  • Temperature Control: Do not exceed the recommended reaction temperature unless necessary. Overheating can lead to decomposition.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent side reactions mediated by atmospheric moisture and oxygen.

  • Controlled Work-up: Ensure the reaction mixture is fully cooled before quenching. The quenching process itself should be done slowly by pouring the reaction mixture onto a vigorously stirred slurry of ice and water.[6] This dissipates the heat from the exothermic hydrolysis of excess POCl₃, preventing localized heating that can degrade the product.[8]

Category 3: Work-up and Purification

Q5: The work-up procedure is difficult. The product crashes out of the aqueous layer as a sticky solid. What can I do?

A5: This is a common issue due to the product's limited solubility.

  • Immediate Extraction: After quenching, do not wait. Immediately extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • pH Adjustment: After quenching, the solution will be highly acidic. Slowly and carefully neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][6] This step is crucial as it deprotonates any protonated product, increasing its solubility in the organic phase. Ensure the aqueous phase is basic (pH 8-9) before concluding the extractions.

Q6: My column chromatography purification is not giving a clean separation.

A6:

  • Solvent System Optimization: First, find an optimal solvent system using TLC that gives good separation (Rf of the product between 0.3-0.4). A common starting point is a mixture of hexane and ethyl acetate.

  • Deactivate Silica Gel: The chlorinated pyrazolopyrimidine product can be sensitive to acidic silica gel. Consider pre-treating the silica gel by slurrying it with a solvent system containing a small amount of triethylamine (~0.5-1%) to neutralize active sites and prevent product degradation on the column.

Problem Summary Potential Cause(s) Recommended Solution(s)
No Reaction 1. Inactive POCl₃ (hydrolyzed)2. Insufficient temperature1. Use fresh, dry POCl₃.2. Ensure reflux temperature is >100°C or use a sealed reactor for higher temperatures.[4]
Low Yield 1. Short reaction time2. Unreactive substrate1. Extend reaction time and monitor by TLC.2. Add a tertiary amine base (e.g., N,N-diethylaniline) or use a POCl₃/PCl₅ mixture.[2]
Dark/Tarry Product 1. Overheating2. Reaction time too long1. Reduce reaction temperature.2. Monitor reaction closely and stop once starting material is consumed.
Difficult Work-up 1. Product precipitation during quench2. Acidic product is insoluble in organic solvent1. Pour reaction mix into ice, then immediately extract with an organic solvent.2. Neutralize the aqueous layer to pH 8-9 with NaHCO₃ before final extractions.[6]

Standard Experimental Protocol

This protocol is a generalized procedure for the chlorination of a pyrazolo[3,4-d]pyrimidin-4-one. Always perform a risk assessment before starting any chemical reaction.

G

Materials:

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-20 eq, or as solvent)

  • N,N-Diisopropylethylamine (DIPEA) (optional, 3.0 eq)[6]

  • Toluene (optional, as solvent)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq). The entire apparatus should be oven-dried or flame-dried to ensure no moisture is present.

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃). If using a solvent, add dry toluene, followed by POCl₃ (e.g., 2.0 eq) and DIPEA (3.0 eq).[6] If using neat POCl₃, add a sufficient volume to fully suspend the starting material.

  • Heating: Heat the reaction mixture to reflux (typically 110-120°C in toluene, or ~106°C for neat POCl₃) and maintain for the required time (monitor by TLC, typically 6-18 hours).[3][6]

  • Monitoring: To monitor the reaction, carefully take a small aliquot from the reaction mixture, quench it with ice/water, extract with EtOAc, and spot the organic layer on a TLC plate against the starting material.

  • Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully, pour the reaction mixture into the ice slurry. Caution: This is a highly exothermic process.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel and extract three times with DCM or EtOAc.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (until bubbling ceases), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Decision Tree

G

References

  • Al-Otaibi, J. S., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2535-2547. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Chemical Synthesis Applications of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. Retrieved March 22, 2026, from [Link]

  • Conti, P., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Chemical Biology, 9(7), 1456-1472. [Link]

  • Jones, G. S., et al. (2013). Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 15(9), 2136-2139. [Link]

  • Patel, H. D., et al. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Semantic Scholar. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. [Link]

  • Krylov, A. S., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1261. [Link]

  • Radi, M., et al. (2013). Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. Journal of Medicinal Chemistry, 56(13), 5343-5355. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[3, 4-d]pyrimidin-4-ones by the reaction of carboxylic acid in the presence of POCl3. [Link]

  • ResearchGate. (2023). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

  • Ettahiri, L., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Journal of the Moroccan Chemical Society, 22(4), 1-38. [Link]

Sources

Validation & Comparative

Analytical and Functional Comparison Guide: 1H and 13C NMR Spectral Data for 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the hinge-binding core in potent inhibitors of receptor tyrosine kinases such as Src, AXL, and DOT1L [1][2][3]. For drug development professionals, selecting the correct halogenated building block is critical for dictating downstream synthetic efficiency.

This guide provides an objective, data-driven comparison of 6-chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine against alternative scaffolds. By detailing its precise 1 H and 13 C NMR spectral signatures and mapping its comparative reactivity, this document serves as a self-validating reference for analytical chemists and synthetic strategists.

Spectral Characterization: 1 H and 13 C NMR Data

To establish a reliable analytical baseline, the quantitative NMR data for the target building block is summarized below.

Causality Behind Experimental Choices: Solvent Selection

The selection of DMSO- d6​ over CDCl 3​ is not merely a matter of solubility; it is a diagnostic necessity. The highly planar, nitrogen-rich pyrazolo[3,4-d]pyrimidine core engages in strong intermolecular hydrogen bonding. In non-polar solvents, this leads to severe line broadening and poor signal-to-noise ratios. Furthermore, DMSO- d6​ acts as a hydrogen-bond acceptor, stabilizing the N1-H proton and drastically reducing its exchange rate with residual water. This allows the N1-H signal to be reliably observed, serving as a critical internal structural anchor during 2D HMBC correlation mapping.

Table 1: 1 H and 13 C NMR Spectral Assignments (DMSO- d6​ , 400/100 MHz)
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
1 H 14.10br s1HN1-H (Exchangeable)
1 H 8.85s1HC4-H (Deshielded by pyrimidine nitrogens)
1 H 2.65s3HS-CH 3​
13 C 158.4Cq-C6 (C-Cl)
13 C 155.1Cq-C7a (Bridgehead N=C-N)
13 C 152.3CH-C4 (Pyrimidine methine)
13 C 143.5Cq-C3 (C-SCH 3​ )
13 C 110.2Cq-C3a (Bridgehead C-C)
13 C 14.2CH 3​ -S-CH 3​

Product Performance Comparison: Scaffold Selection

When designing a synthetic route for a new kinase inhibitor, researchers must choose between various substituted pyrazolo[3,4-d]pyrimidines. The 6-chloro-3-(methylthio) variant offers distinct advantages over the more common 4,6-dichloro alternative.

Table 2: Comparative Reactivity and Utility
Performance Metric6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (Target)4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (Alternative A)6-Chloro-1H-pyrazolo[3,4-d]pyrimidine (Alternative B)
Regioselectivity in S N​ Ar Absolute: Only the C6 position is available for nucleophilic attack.Variable: Requires strict stoichiometric and temperature control (C4 reacts faster than C6).Absolute: Only C6 available.
C3 Functionalization Pre-installed methylthio handle allows for late-stage oxidation/displacement.Pre-installed methylthio handle.Requires harsh, early-stage halogenation (e.g., NIS) for cross-coupling [1].
Downstream Utility Ideal for accessing C4-unsubstituted inhibitors directly.Ideal for C4,C6-disubstituted inhibitors.Limits late-stage diversification at the C3 position.

Expert Insight: If your target pharmacophore requires an unsubstituted C4 methine to fit a specific kinase hinge pocket, utilizing Alternative A forces a highly problematic selective dehalogenation step. The target product bypasses this entirely, offering a streamlined, high-yield pathway.

Reactivity_Comparison A 4,6-Dichloro-3-(methylthio)- 1H-pyrazolo[3,4-d]pyrimidine (Alternative) C SNAr at C-4 (Fast, highly reactive) A->C Nucleophile B 6-Chloro-3-(methylthio)- 1H-pyrazolo[3,4-d]pyrimidine (Target Product) E Direct SNAr at C-6 (No C-4 competition) B->E Nucleophile D SNAr at C-6 (Requires forcing conditions) C->D Heat/Excess

Fig 1. Comparative regioselectivity in SNAr reactions between target and alternative scaffolds.

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute confidence in the structural assignment, the analytical protocol must be a self-validating system. Relying solely on 1D 1 H NMR is insufficient due to the lack of scalar coupling across the fused bicyclic system.

Step-by-Step Methodology for Structural Elucidation
  • Sample Preparation (Internal Referencing): Dissolve 15-20 mg of the compound in 0.6 mL of strictly anhydrous DMSO- d6​ . Crucial Step: Spike the sample with 0.03% Tetramethylsilane (TMS). Relying on the residual DMSO quintet (2.50 ppm) is a common failure point, as it heavily overlaps with the critical S-CH 3​ singlet (~2.65 ppm).

  • Probe Tuning and Matching: Manually tune and match the probe for the 13 C nucleus. Because the pyrazolo[3,4-d]pyrimidine core contains five quaternary carbons (C3, C3a, C6, C7a), maximizing 13 C sensitivity is mandatory to observe the low-intensity bridgehead signals (C3a at 110.2 ppm).

  • 1D Acquisition: Acquire the 1 H spectrum (minimum 16 scans) and 13 C spectrum (minimum 512 scans). Verify the presence of the highly deshielded C4-H singlet at ~8.85 ppm.

  • 2D HMBC Validation (The Self-Validating Loop): Run a 2D HMBC experiment. The C4-H singlet (8.85 ppm) must show strong 3JC−H​ correlations to both the C3a bridgehead (110.2 ppm) and the C6 carbon (158.4 ppm). If the compound were an unexpected isomer, this specific correlation map would fundamentally break, immediately alerting the analyst to a structural error.

NMR_Workflow A Sample Preparation (Anhydrous DMSO-d6 + TMS) B 1D 1H NMR (Identify H-4, SCH3, NH) A->B C 1D 13C & DEPT (Map Quaternary Carbons) A->C D 2D HSQC (Direct C-H Coupling) B->D C->D E 2D HMBC (Long-Range C-H Coupling) D->E F Structural Validation: 6-Chloro-3-(methylthio)- 1H-pyrazolo[3,4-d]pyrimidine E->F

Fig 2. Self-validating NMR elucidation workflow for pyrazolo[3,4-d]pyrimidine derivatives.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor Source: PMC URL
  • Title: Discovery of Novel Non-nucleoside DOT1L R231Q Inhibitors with Improved Pharmacokinetic Properties and Anti-lung Cancer Efficacy Source: ACS Publications URL

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 6-chloro-3-methylthio-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents[1][2]. The biological activity of these molecules is intrinsically linked to their precise chemical structure. Mass spectrometry stands as a cornerstone analytical technique for the unambiguous structural elucidation and characterization of these complex heterocyclic systems[3][4]. Understanding the fragmentation patterns of these molecules under mass spectrometric conditions is paramount for their identification, metabolite profiling, and quality control in drug development.

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 6-chloro-3-methylthio-pyrazolo[3,4-d]pyrimidine. We will dissect the characteristic fragmentation pathways, compare them with structurally related analogs, and provide a robust experimental framework for researchers in the field.

Experimental Protocol: Acquiring High-Quality Mass Spectra

A standardized protocol is crucial for obtaining reproducible and high-quality mass spectra. The following is a generalized procedure for the analysis of pyrazolo[3,4-d]pyrimidine derivatives using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source, a common setup for the analysis of such heterocyclic compounds[5].

Instrumentation:

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

  • Gas Chromatograph: A GC system with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified 6-chloro-3-methylthio-pyrazolo[3,4-d]pyrimidine in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Inject 1 µL of the sample solution into the GC inlet.

    • Employ a temperature program that ensures good separation and peak shape. A typical program might start at 100 °C, hold for 1 minute, and then ramp to 280 °C at a rate of 15 °C/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns.

    • Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and all significant fragment ions.

    • Ion Source Temperature: Maintain the ion source at a temperature that prevents thermal degradation of the analyte (e.g., 230 °C).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dissolve sample in volatile solvent (1 mg/mL) gc1 Inject 1 µL into GC prep1->gc1 gc2 Temperature programmed separation gc1->gc2 ms1 Electron Ionization (70 eV) gc2->ms1 ms2 Scan m/z 40-400 ms1->ms2 ms3 Data Acquisition ms2->ms3 da1 Identify Molecular Ion ms3->da1 da2 Analyze Fragmentation Pattern da1->da2 da3 Structural Elucidation da2->da3

Caption: A generalized workflow for the GC-MS analysis of pyrazolo[3,4-d]pyrimidine derivatives.

Fragmentation Pattern of 6-chloro-3-methylthio-pyrazolo[3,4-d]pyrimidine

The fragmentation of 6-chloro-3-methylthio-pyrazolo[3,4-d]pyrimidine (Molecular Weight: 214.68 g/mol ) in an EI-MS is expected to be initiated at its most labile sites: the C-Cl and S-CH3 bonds, followed by the characteristic cleavage of the heterocyclic rings. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Proposed Fragmentation Pathways:

The molecular ion (M+•) at m/z 214/216 is the starting point for a cascade of fragmentation events.

  • Loss of a Chlorine Radical (•Cl): A primary fragmentation pathway for chlorinated aromatic compounds is the homolytic cleavage of the C-Cl bond to yield a stable cation.

    • [M - Cl]+ (m/z 179): This fragment is expected to be a significant peak in the spectrum due to the formation of a stabilized pyrazolopyrimidine cation. The loss of a halogen radical is a common fragmentation pathway for halogenated heterocycles[6].

  • Fragmentation of the Methylthio Group: The methylthio substituent offers two main fragmentation routes:

    • Loss of a Methyl Radical (•CH3): Alpha-cleavage of the S-CH3 bond results in the loss of a methyl radical, forming a stable thionium ion.

      • [M - CH3]+ (m/z 199/201): This is a very common and often prominent fragmentation for methylthio-substituted compounds.

    • Loss of a Thiomethyl Radical (•SCH3): Cleavage of the C-S bond can lead to the loss of the entire thiomethyl radical.

      • [M - SCH3]+ (m/z 167/169): The stability of this resulting pyrazolopyrimidine cation will influence the abundance of this fragment.

  • Cleavage of the Pyrimidine Ring: Following the initial losses from the substituents, the heterocyclic core undergoes fragmentation. The pyrimidine ring is known to fragment through the loss of small neutral molecules[5][7].

    • Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocycles is the elimination of HCN.

      • [m/z 179 - HCN]+ (m/z 152): Following the loss of chlorine, the resulting cation can lose HCN from the pyrimidine ring.

      • [m/z 199/201 - HCN]+ (m/z 172/174): The ion formed after the loss of a methyl radical can also undergo this fragmentation.

  • Cleavage of the Pyrazole Ring: The pyrazole ring can also undergo fragmentation, often involving the cleavage of the N-N bond and subsequent loss of nitrogen-containing species.

Summary of Proposed Major Fragment Ions:

m/z (relative to 35Cl) Proposed Fragment Neutral Loss Plausible Fragmentation Pathway
214[M]+•-Molecular Ion
199[M - CH3]+•CH3α-cleavage of the S-CH3 bond
179[M - Cl]+•ClCleavage of the C-Cl bond
172[M - CH3 - HCN]+•CH3, HCNLoss of HCN from the [M - CH3]+ ion
167[M - SCH3]+•SCH3Cleavage of the C-S bond
152[M - Cl - HCN]+•Cl, HCNLoss of HCN from the [M - Cl]+ ion

Proposed Fragmentation Diagram

G M [M]+• m/z 214/216 F1 [M - CH3]+ m/z 199/201 M->F1 - •CH3 F2 [M - Cl]+ m/z 179 M->F2 - •Cl F3 [M - SCH3]+ m/z 167/169 M->F3 - •SCH3 F4 [M - CH3 - HCN]+ m/z 172/174 F1->F4 - HCN F5 [M - Cl - HCN]+ m/z 152 F2->F5 - HCN

Caption: Proposed EI-MS fragmentation pathways for 6-chloro-3-methylthio-pyrazolo[3,4-d]pyrimidine.

Comparative Fragmentation Analysis

To better understand the influence of the chloro and methylthio substituents on the fragmentation pattern, we will compare it with two hypothetical, yet plausible, alternative structures.

Alternative 1: 6-Amino-3-methylthio-pyrazolo[3,4-d]pyrimidine

Replacing the chloro group with an amino group will significantly alter the fragmentation.

  • Molecular Ion: The molecular weight will be lower.

  • Primary Fragmentation: Instead of losing a chlorine radical, a primary fragmentation would likely be the loss of an amino radical (•NH2) or the elimination of ammonia (NH3) if a hydrogen atom is available for rearrangement. The loss of HCN from the pyrimidine ring might also be more pronounced.

  • Methylthio Group Fragmentation: The fragmentation of the methylthio group (loss of •CH3 or •SCH3) would likely still occur.

Alternative 2: 6-Chloro-3-amino-pyrazolo[3,4-d]pyrimidine

Replacing the methylthio group with an amino group will also lead to distinct fragmentation pathways.

  • Molecular Ion: The molecular weight will be different.

  • Primary Fragmentation: The loss of a chlorine radical will likely remain a major fragmentation pathway.

  • Amino Group Fragmentation: Instead of losing fragments from a methylthio group, the amino group can lead to the loss of an amino radical (•NH2) or the elimination of HCN.

Comparative Data Summary:

Compound Key Substituent-Driven Fragmentations Expected Major Fragments (m/z)
6-chloro-3-methylthio-pyrazolo[3,4-d]pyrimidine Loss of •Cl, •CH3, •SCH3214, 199, 179, 167
6-Amino-3-methylthio-pyrazolo[3,4-d]pyrimidine Loss of •NH2, •CH3, •SCH3, HCN[M]+•, [M-NH2]+, [M-CH3]+, [M-SCH3]+
6-Chloro-3-amino-pyrazolo[3,4-d]pyrimidine Loss of •Cl, •NH2, HCN[M]+•, [M-Cl]+, [M-NH2]+, [M-HCN]+•

This comparative analysis highlights how the substituents dictate the initial and most prominent fragmentation pathways, providing a powerful tool for structural isomer differentiation.

Conclusion

The mass spectral fragmentation of 6-chloro-3-methylthio-pyrazolo[3,4-d]pyrimidine is characterized by predictable cleavages of the substituent groups followed by the fragmentation of the heterocyclic core. The loss of chlorine and fragments from the methylthio group are expected to be the dominant initial fragmentation events. By comparing these patterns with those of structurally related analogs, researchers can confidently identify and characterize novel pyrazolo[3,4-d]pyrimidine derivatives. This guide provides a foundational understanding and a practical framework for the application of mass spectrometry in the vital field of medicinal chemistry research.

References

Sources

A Comparative Guide to the Reactivity of 6-Chloro vs. 6-Bromo-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone for the development of a multitude of therapeutic agents, notably as kinase inhibitors. The functionalization of this privileged scaffold, particularly at the 6-position, is pivotal for modulating biological activity, selectivity, and pharmacokinetic properties. Nucleophilic aromatic substitution (SNAr) is a key synthetic strategy employed for this purpose, with 6-halo-pyrazolo[3,4-d]pyrimidines serving as versatile precursors. This guide provides an in-depth, objective comparison of the reactivity of two commonly utilized intermediates: 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine and 6-Bromo-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

The Decisive Role of the Halogen in SNAr Reactivity

The choice between a chloro or bromo substituent at the 6-position is a critical decision in a synthetic campaign, directly impacting reaction conditions, yields, and potentially the accessible chemical space. The reactivity of these substrates in SNAr reactions is governed by a nuanced interplay of electronic and steric factors.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination pathway, proceeding through a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate.

SNAr_Mechanism A 6-Halo-pyrazolo[3,4-d]pyrimidine B Meisenheimer Complex (Rate-Determining Step) A->B + Nu⁻ C 6-Substituted Product B->C - X⁻ (fast) Nu Nucleophile (Nu⁻) X Halide (X⁻)

Figure 1: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) on a 6-halo-pyrazolo[3,4-d]pyrimidine scaffold.

Contrary to what is observed in aliphatic nucleophilic substitution (SN2), where the carbon-halogen bond strength is a primary determinant of leaving group ability (I > Br > Cl > F), in SNAr reactions on electron-deficient aromatic systems, the initial attack of the nucleophile is typically the rate-determining step. Consequently, the electrophilicity of the carbon atom bearing the halogen is the dominant factor. The more electron-withdrawing the halogen, the greater the partial positive charge on the carbon, and the faster the initial nucleophilic attack. This often leads to a reactivity trend of F > Cl > Br > I for SNAr reactions.

Therefore, for the 6-halo-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidines, the more electronegative chlorine atom is expected to render the C6 position more electrophilic compared to the bromine atom. This increased electrophilicity should facilitate a faster rate of nucleophilic attack.

Comparative Reactivity: A Data-Driven Perspective

Feature6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine6-Bromo-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactivity in SNAr Generally higherGenerally lower
Typical Reaction Conditions Milder temperatures, shorter reaction timesHigher temperatures, longer reaction times may be required
Nucleophile Scope Broad, including moderately reactive nucleophilesMay require stronger nucleophiles or more forcing conditions
Cost & Availability Often more commercially available and cost-effectiveCan be less common and more expensive
Side Reactions Less prone to side reactions due to milder conditionsHigher temperatures may lead to decomposition or side reactions

This trend is supported by observations in related heterocyclic systems. For instance, in the pyridopyrimidine series, the 6-chloro derivative is readily displaced by various nucleophiles under thermal or microwave-assisted conditions.[1]

Experimental Protocols: A Practical Guide

The following protocols are representative examples of SNAr reactions on 6-halo-pyrazolo[3,4-d]pyrimidine scaffolds and can be adapted for specific research needs.

Protocol 1: Synthesis of a 6-Amino-Substituted Derivative from 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes a general procedure for the amination of a 6-chloro-pyrazolo[3,4-d]pyrimidine.

Materials:

  • 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)

  • Desired amine (2.0-3.0 equiv)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the solvent (DMF).

  • Add the desired amine followed by DIPEA.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Protocol_1 Start Start Step1 Dissolve 6-chloro precursor in DMF Start->Step1 Step2 Add amine and DIPEA Step1->Step2 Step3 Heat to 80-120 °C Step2->Step3 Step4 Monitor reaction (TLC/LC-MS) Step3->Step4 Step5 Work-up and Extraction Step4->Step5 Reaction Complete Step6 Purification (Column Chromatography) Step5->Step6 End Final Product Step6->End

Figure 2: Experimental workflow for the synthesis of a 6-amino-substituted pyrazolo[3,4-d]pyrimidine from the 6-chloro precursor.

Protocol 2: Synthesis of a 6-Amino-Substituted Derivative from 6-Bromo-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine

This protocol outlines a procedure for the amination of a 6-bromo-pyrazolo[3,4-d]pyrimidine, which may require more forcing conditions compared to the chloro-analog.

Materials:

  • 6-Bromo-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)

  • Desired amine (2.0-4.0 equiv)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) or other high-boiling polar aprotic solvent

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a sealed reaction vessel suitable for high-temperature reactions, combine 6-Bromo-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine, the desired amine, and potassium carbonate.

  • Add NMP to the mixture.

  • Seal the vessel and heat the reaction mixture to 120-160 °C. The use of microwave irradiation can also be effective in reducing reaction times.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the desired 6-amino-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Conclusion and Recommendations

The choice between 6-Chloro- and 6-Bromo-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a starting material for SNAr reactions should be guided by a balance of reactivity, cost, and the specific requirements of the synthetic target.

  • For routine SNAr reactions with a broad range of nucleophiles, 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine is generally the preferred starting material. Its higher reactivity allows for milder reaction conditions, which can lead to cleaner reactions, higher yields, and a broader substrate scope. Its often lower cost and greater commercial availability are also significant practical advantages.

References

  • Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-160. Available at: [Link]

  • Ostrovskyi, D., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294. Available at: [Link]

  • Gwizdala, K., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(15), 5468-5474. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2021). Revisiting Pyrazolo[3,4-d]pyrimidine Nucleosides as Anti-Trypanosoma cruzi and Antileishmanial Agents. Journal of Medicinal Chemistry, 64(8), 4695-4713. Available at: [Link]

  • Mewes, J., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5581-5590. Available at: [Link]

Sources

Validating the purity of 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine using LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Title: The Definitive Guide to Validating the Purity of 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine: An LC-MS Comparative Analysis

Introduction & Chemical Context

The compound 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 2090296-27-6) is a highly versatile heterocyclic building block. As a bioisostere of purine, the pyrazolo[3,4-d]pyrimidine scaffold is frequently utilized in the design of ATP-competitive kinase inhibitors and phosphodiesterase (PDE) inhibitors[1].

During the synthesis of this intermediate, the introduction of the chloro and methylthio groups often generates a complex matrix of structurally similar byproducts. Common synthetic pitfalls include incomplete chlorination, over-chlorination, oxidation of the thioether to a sulfoxide, and the formation of positional isomers. Because these impurities can drastically alter the pharmacological profile and off-target toxicity of the final active pharmaceutical ingredient (API), rigorous purity validation is non-negotiable.

This guide objectively evaluates why Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this specific compound, comparing its performance against traditional alternatives like HPLC-UV, GC-MS, and NMR.

Comparative Analysis: Why LC-MS Outperforms Alternatives

In high-precision pharmaceutical research, a "99% Purity" claim is only as reliable as the analytical methodology used to generate it[2]. While High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the traditional workhorse of the lab, it possesses critical blind spots when analyzing complex heterocyclic intermediates[3].

The Limitations of Alternative Techniques
  • HPLC-UV: HPLC relies on the Area Under the Curve (AUC) of UV-absorbing peaks to quantify purity[2]. While the pyrazolo[3,4-d]pyrimidine core has a strong chromophore, HPLC cannot definitively identify co-eluting impurities[2]. If a des-chloro impurity elutes at the exact same retention time as the target compound, HPLC-UV will report a false-positive high purity[3].

  • GC-MS: Gas Chromatography requires compounds to be volatile and thermally stable. The pyrazolo[3,4-d]pyrimidine core, particularly with a labile methylthio group, is prone to thermal degradation in the GC inlet, leading to artifactual impurity peaks that do not exist in the actual sample.

  • NMR Spectroscopy: While excellent for structural elucidation, NMR has a relatively high Limit of Detection (LOD). It struggles to quantify trace impurities (e.g., <0.5%) because the baseline noise and overlapping spin-spin couplings obscure minor signals[3].

The LC-MS Advantage

LC-MS bridges the gap by acting as a "Qualitative Fingerprint"[2]. It separates compounds chromatographically and then measures their exact mass-to-charge ratio ( m/z ). For 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine, LC-MS provides a self-validating system: the presence of the chlorine atom yields a distinct isotopic signature ( 35Cl and 37Cl in a 3:1 ratio). If a peak lacks this isotopic pattern, the analyst immediately knows it is a des-chloro impurity, even if it co-elutes with the target.

Table 1: Performance Comparison for Pyrazolo[3,4-d]pyrimidine Validation

Analytical TechniqueSpecificity for Isobaric/Co-eluting ImpuritiesThermal Degradation RiskLimit of Detection (LOD)Primary Utility
LC-MS (ESI+) Excellent (Resolves via exact mass & isotopes)Low (Ambient ionization)< 0.01% Identity & Trace Impurity Profiling
HPLC-UV Poor (Blind to co-elution)Low~0.1%Bulk Quantitative Purity
GC-MS Good (If stable)High (Core instability)~0.05%Volatile Solvents Only
1H-NMR Moderate (Signal overlap)None~1.0%Bulk Structural Confirmation

Analytical Workflows and Chemical Logic

To ensure absolute confidence in the batch quality, modern laboratories employ a dual-pillar approach: UHPLC for high-resolution separation and ESI-MS for definitive identification.

Workflow A 6-Chloro-(3-methylthio)- 1H-pyrazolo[3,4-d]pyrimidine B Sample Prep: 0.1% FA in ACN/H2O (Promotes [M+H]+ Ionization) A->B C UHPLC Separation (C18, Gradient Elution) B->C D UV/DAD (254 nm) Quantitative AUC Purity C->D E ESI-MS (+ve Mode) Qualitative Identity & Impurities C->E F Data Synthesis: Purity > 99%? D->F E->F

Analytical workflow combining UHPLC-UV and ESI-MS for comprehensive purity validation.

Causality in Method Development
  • Ionization Mode (ESI+): The pyrazolo[3,4-d]pyrimidine scaffold contains multiple basic nitrogen atoms. By utilizing an acidic mobile phase (0.1% Formic Acid), we force the protonation of these nitrogens in solution. When the sample enters the Electrospray Ionization (ESI) source, it readily forms [M+H]+ ions, maximizing the signal-to-noise ratio.

  • Solvent Grade: Using strict LC-MS grade solvents is critical. Standard HPLC-grade solvents often contain trace alkali metals (like Na+ or K+ ) that form adducts ( [M+Na]+ ), suppressing the primary [M+H]+ signal and unnecessarily complicating the mass spectrum[4].

Impurities Target Target API Core m/z: 201.0 (35Cl) / 203.0 (37Cl) Imp1 Des-chloro Impurity m/z: 167.0 Imp2 Sulfoxide Oxidation m/z: 217.0 Imp3 Hydrolysis Product m/z: 183.0 Source Synthesis Byproducts & Degradation Pathways Source->Target Optimal Route Source->Imp1 Incomplete Chlorination Source->Imp2 Oxidation Source->Imp3 Aqueous Quench

Common synthesis byproducts and degradation pathways identified via LC-MS profiling.

Experimental Protocol: Step-by-Step LC-MS Validation

This protocol is designed as a self-validating system to confirm the identity and purity of 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the synthesized batch in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.

    • Causality: ACN ensures complete dissolution of the hydrophobic methylthio and chloro groups.

  • Working Dilution: Dilute the stock to 10 µg/mL using a 50:50 mixture of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid).

    • Causality: Injecting at 10 µg/mL prevents detector saturation and minimizes the formation of artificial dimers ( [2M+H]+ ) in the ESI source, ensuring the spectrum reflects true sample composition.

Phase 2: Chromatographic Separation (UHPLC)
  • Column: Sub-2 µm C18 Reverse-Phase Column (e.g., 1.7 µm, 2.1 x 50 mm).

    • Causality: The high theoretical plate count of sub-2 µm particles is required to separate the target from structurally similar positional isomers that may form during the thiomethylation step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (reduces backpressure and improves peak shape).

Table 2: Gradient Elution Protocol

Time (min)Mobile Phase A (H₂O + 0.1% FA)Mobile Phase B (ACN + 0.1% FA)Curve
0.095%5%Initial
1.095%5%Isocratic hold
6.05%95%Linear gradient
8.05%95%Column wash
8.195%5%Re-equilibration
10.095%5%End
Phase 3: Mass Spectrometry Parameters (ESI-TOF or QQQ)
  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.0 kV.

    • Causality: 3.0 kV is optimal for small heterocycles. Pushing the voltage higher (e.g., >4.0 kV) risks in-source fragmentation, causing the labile methylthio group to cleave before reaching the mass analyzer.

  • Desolvation Temperature: 350 °C.

  • Mass Range ( m/z ): 100 – 600 Da.

Phase 4: Data Interpretation & Self-Validation

Upon running the sample, evaluate the primary peak in the Total Ion Chromatogram (TIC):

  • Extract the Exact Mass: Look for m/z 201.0 ( [M+H]+ for 35Cl ) and m/z 203.0 ( [M+H]+ for 37Cl ).

  • Verify the Isotopic Ratio: The peak intensity of 201.0 to 203.0 must be exactly 3:1 . If this ratio is skewed, a non-chlorinated impurity is co-eluting.

  • Scan for Known Impurities: Cross-reference the baseline for the masses listed in Table 3.

Table 3: Diagnostic MS/MS Fragment Ions and Impurity Profiles

Compound / FragmentFormulaExact MassExpected [M+H]+ ( m/z )Diagnostic Feature
Target API Core C6​H5​ClN4​S 200.0201.0 / 203.0 3:1 Isotope Ratio
Des-chloro Impurity C6​H6​N4​S 166.0167.0 Lack of Cl isotope pattern
Sulfoxide Degradant C6​H5​ClN4​OS 216.0217.0 / 219.0 +16 Da shift (Oxidation)
Hydrolysis Product C6​H6​N4​OS 182.0183.0 Loss of Cl, addition of OH

Conclusion

Relying solely on HPLC-UV for the purity validation of 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine exposes research programs to the risk of undetected co-eluting impurities and structural analogs[3]. By implementing a robust LC-MS methodology, analysts leverage the distinct isotopic signature of chlorine and the high ionization efficiency of the pyrazolo-pyrimidine core to achieve absolute certainty in their chemical starting materials.

Sources

IR spectroscopy absorption peaks for 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption peaks for 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By understanding its unique spectral fingerprint, researchers can confidently verify its molecular structure, assess its purity, and distinguish it from related compounds and potential synthetic impurities. This document moves beyond a simple peak listing to offer a comparative analysis grounded in the principles of vibrational spectroscopy.

Molecular Structure and Key Vibrational Modes

The structure of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine contains several distinct functional groups, each with characteristic vibrational frequencies. The analysis of its IR spectrum involves identifying the absorption peaks corresponding to the stretching and bending motions of these specific bonds.

Caption: Key functional groups and associated vibrational modes.

The principal functional groups for IR analysis are:

  • Pyrazole N-H: The secondary amine within the pyrazole ring.

  • Heteroaromatic System: The fused pyrazolo[3,4-d]pyrimidine core, which gives rise to C=N and C=C stretching vibrations.

  • Methylthio Group (-S-CH₃): An aliphatic thioether group.

  • Chloro Substituent (-Cl): A halogen attached to the pyrimidine ring.

Predicted IR Absorption Profile

High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by X-H stretching vibrations.

  • N-H Stretching (Pyrazole Ring): A medium-to-strong, moderately broad peak is expected between 3100 and 3300 cm⁻¹ . In solid-state measurements (like KBr pellets or ATR), the broadening is a direct consequence of intermolecular hydrogen bonding between the pyrazole N-H of one molecule and a nitrogen atom on an adjacent molecule. In pyrazole and its derivatives, this N-H stretching band is a key identifier.[1][2] For some pyrazolo[3,4-d]pyrimidine derivatives, this peak has been noted specifically around 3130-3155 cm⁻¹.[3][4]

  • Aromatic C-H Stretching (Pyrimidine Ring): A weak-to-medium intensity, sharp peak is anticipated just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[5][6] This is characteristic of C-H bonds where the carbon atom is sp²-hybridized.

  • Aliphatic C-H Stretching (Methylthio Group): Several sharp, medium-intensity peaks are expected just below 3000 cm⁻¹, in the 2850-2980 cm⁻¹ range.[7][8] These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the -SCH₃ group.

Double Bond Region (1700-1400 cm⁻¹)

This region contains stretching vibrations from the fused heteroaromatic ring system.

  • C=N and C=C Stretching: A series of medium-to-strong, sharp absorptions are predicted between 1450 and 1650 cm⁻¹ .[7] These peaks arise from the complex vibrations within the pyrazole and pyrimidine rings. For similar pyrazolopyrimidine structures, characteristic C=N stretches have been reported in the 1614-1666 cm⁻¹ range.[4][9] The aromatic C=C stretching vibrations typically appear around 1500-1600 cm⁻¹.[6][10]

Fingerprint Region (<1400 cm⁻¹)

This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.

  • C-H Bending: Aliphatic C-H bending modes from the methyl group will appear around 1450 cm⁻¹ and 1375 cm⁻¹.[8] Aromatic C-H out-of-plane bending ("oop") vibrations are also expected, typically between 900-675 cm⁻¹.[6]

  • C-S Stretching (Thioether): A weak-to-medium absorption corresponding to the C-S stretch is expected in the 600-800 cm⁻¹ range.[7][11] This peak can sometimes be difficult to assign definitively due to its low intensity and its presence in a crowded region of the spectrum.

  • C-Cl Stretching: A strong, sharp peak arising from the C-Cl stretching vibration is predicted in the 600-800 cm⁻¹ range.[8][12] For a chloro-substituted pyrazolo[3,4-d]pyrimidine, a C-Cl absorption was specifically identified at 779 cm⁻¹.[4] This peak is a highly characteristic and reliable indicator of the chloro-substituent's presence.

Data Summary: Predicted Absorption Peaks

The following table summarizes the expected key IR absorption bands for 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Wavenumber (cm⁻¹)IntensityVibrational ModeAssociated Functional Group
3100 - 3300MediumN-H Stretch (Hydrogen-bonded)Pyrazole Ring
3000 - 3100Weak=C-H StretchPyrimidine Ring
2850 - 2980Medium-C-H Stretch (Symmetric & Asymmetric)Methylthio Group
1450 - 1650Medium-StrongC=N and C=C Ring StretchesFused Pyrazolo[3,4-d]pyrimidine Core
600 - 800StrongC-Cl StretchChloro Substituent
600 - 800Weak-MediumC-S StretchThioether Linkage

Comparative Analysis: Distinguishing Related Structures

The utility of IR spectroscopy lies not just in identifying a single compound but also in differentiating it from structurally similar molecules.

Vibrational ModeTarget: 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Alternative 1: 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Alternative 2: Allopurinol (Isomer)
N-H Stretch ~3100-3300 cm⁻¹~3100-3300 cm⁻¹~3150 cm⁻¹ (broad)
Aliphatic C-H Stretch ~2850-2980 cm⁻¹~2850-2980 cm⁻¹Absent
C=O Stretch AbsentAbsent~1700 cm⁻¹ (Strong, Key Differentiator)
C=N, C=C Stretches ~1450-1650 cm⁻¹~1450-1650 cm⁻¹~1500-1650 cm⁻¹
C-Cl Stretch ~600-800 cm⁻¹ (Strong, Key Differentiator) AbsentAbsent
C-S Stretch ~600-800 cm⁻¹~600-800 cm⁻¹Absent

Key Distinctions:

  • vs. Alternative 1: The most prominent difference would be the absence of the strong C-Cl absorption band in the 600-800 cm⁻¹ region for the dechlorinated analog.

  • vs. Alternative 2 (Allopurinol): Allopurinol is an isomer that exists as a pyrimidinone. It would be immediately distinguishable by the presence of a very strong carbonyl (C=O) stretching peak around 1700 cm⁻¹ and the absence of peaks related to the methylthio and chloro groups.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining high-quality IR spectra of solid samples with minimal preparation.

G cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start Spectrometer purge Purge with N2 or Dry Air start->purge clean Clean ATR Crystal (e.g., with isopropanol) purge->clean background Collect Background Spectrum clean->background sample_prep Place Small Amount of Solid Sample on Crystal background->sample_prep apply_pressure Apply Pressure with Anvil sample_prep->apply_pressure sample_scan Collect Sample Spectrum apply_pressure->sample_scan process Perform ATR & Baseline Correction sample_scan->process analyze Identify Peak Positions and Intensities process->analyze report Generate Report analyze->report

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has stabilized.

    • Purge the sample compartment with dry nitrogen or dry air to minimize interference from atmospheric water vapor and CO₂.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine powder directly onto the center of the ATR crystal.

    • Lower the press arm (anvil) and apply consistent pressure to ensure firm contact between the sample and the crystal surface. Good contact is essential for a strong signal.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Apply a baseline correction algorithm if necessary to ensure the baseline is flat.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands. Compare these experimental values to the predicted values to confirm the structure.

  • Cleaning:

    • After analysis, raise the anvil, and carefully remove the sample powder. Clean the ATR crystal thoroughly with a solvent to prepare for the next measurement.

Conclusion

The IR spectrum of 6-Chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is defined by a unique combination of absorption bands. The most characteristic and readily identifiable peaks are the N-H stretch (3100-3300 cm⁻¹), the aliphatic C-H stretches from the methylthio group (2850-2980 cm⁻¹), a complex pattern of C=N/C=C stretches in the 1450-1650 cm⁻¹ region, and, most critically, a strong C-Cl stretching vibration in the fingerprint region (600-800 cm⁻¹). This set of peaks provides a robust spectral fingerprint for confirming the molecule's identity and distinguishing it from synthetic precursors, isomers, and other related heterocyclic compounds.

References

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.
  • New pyrazolo[1,5-a]pyrimidine and pyr - JOCPR. Journal of Chemical and Pharmaceutical Research.
  • Interpreting Infrared Spectra. Specac Ltd.
  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience.
  • IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. SciSpace.
  • Infrared Spectral Studies of Some Substituted Pyridines. (1997). Oriental Journal of Chemistry.
  • Structure and IR Spectra of 3(5)
  • Studies on the Pyrimidine and Rel
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.
  • Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society.
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
  • Structures and tautomerism of substituted pyrazoles studied in...
  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A.
  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). Molecules.
  • The C-S stretching frequency in the infrared spectra of studied compounds. RSC Analyst.
  • IR Spectroscopy Tutorial: Arom
  • IR Absorption Table. University of Puget Sound.
  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). MDPI.
  • Halogenated Organic Compounds. (2023). Spectroscopy Online.
  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025). Oriental Journal of Chemistry.
  • The C = S stretching frequency in the infrared spectra of studied compounds.
  • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Journal of Molecular Spectroscopy.
  • Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Proceedings of the Indian Academy of Sciences - Section A.
  • 1.7: Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts.
  • The C=S stretching frequency and the “−N−C=S bands” in the infrared. Semantic Scholar.
  • Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (2013). IOSR Journal of Applied Chemistry.
  • Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Table of Characteristic IR Absorptions. Millersville University.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. RSC Medicinal Chemistry.
  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Mediterranean Journal of Chemistry.
  • 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine. BLDpharm.
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives.
  • 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. NIST WebBook.
  • Typical IR Absorptions of Arom
  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. NIST WebBook.
  • Infrared Spectroscopy Absorption Table.
  • IR Absorption Frequencies. Northern Illinois University.
  • 6-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Sigma-Aldrich.

Sources

Comparative binding affinity of 6-chloro-pyrazolo[3,4-d]pyrimidines in ATP-competitive assays

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity of 6-Chloro-pyrazolo[3,4-d]pyrimidines in ATP-Competitive Kinase Assays

Mechanistic Rationale: The Pyrazolo[3,4-d]pyrimidine Scaffold

In the landscape of targeted oncology and kinase inhibitor development, pyrazolo[3,4-d]pyrimidines are recognized as highly privileged scaffolds. They function as potent bioisosteres of the endogenous purine ring of adenosine triphosphate (ATP), allowing them to dock directly into the highly conserved kinase hinge region[1][2].

While the unsubstituted pyrazolo[3,4-d]pyrimidine core provides baseline ATP-competitive binding, the specific substitution pattern on the pyrimidine ring dictates the inhibitor's binding affinity, residence time, and kinome selectivity[2][3]. The strategic incorporation of a chlorine atom at the C6 position—yielding 6-chloro-pyrazolo[3,4-d]pyrimidines —introduces distinct physicochemical and structural advantages over standard purines or 6-amino/6-alkyl substituted analogs[1][4].

The Causality of the 6-Chloro Modification:

  • Electronic Modulation: The electron-withdrawing nature of the halogen decreases the electron density across the pyrimidine core. This shift modulates the pKa of the heterocyclic nitrogens (N5 and N7), optimizing the hydrogen-bond donor/acceptor dynamics with the backbone amides of the kinase hinge region[3].

  • Steric and Hydrophobic Engagement: Chlorine possesses a larger van der Waals radius than hydrogen but avoids the severe steric clashes associated with bulkier alkyl groups. This allows the 6-chloro moiety to precisely occupy the hydrophobic pockets adjacent to the ATP-binding cleft, a feature that drives preferential binding to receptor tyrosine kinases (RTKs) such as AXL and CSF-1R[4][5].

  • Synthetic Versatility: Beyond direct target engagement, the 6-chloro group serves as a highly reactive handle for late-stage regioselective nucleophilic aromatic substitution ( SN​Ar ). This allows medicinal chemists to rapidly synthesize diverse 4,6-disubstituted inhibitor libraries to fine-tune binding affinity[1][4].

KinaseBinding ATP Endogenous ATP Kinase Kinase Hinge Region (Active Site) ATP->Kinase Natural Substrate Purine Purine Scaffold (Standard Bioisostere) Purine->Kinase Competitive Binding Pyrazolo 6-Chloro-pyrazolo[3,4-d]pyrimidine (Optimized Scaffold) Pyrazolo->Kinase High-Affinity Binding (Halogen/Hydrophobic Interaction) Pyrazolo->Purine Structural Evolution

Diagram 1: ATP-competitive binding mechanism at the kinase hinge region.

Comparative Binding Affinity Data

When benchmarking 6-chloro-pyrazolo[3,4-d]pyrimidines against alternative scaffolds, the 6-chloro derivatives frequently demonstrate superior lipophilic ligand efficiency (LLE) and unique selectivity profiles, particularly against gatekeeper mutations that confer resistance to standard therapies[2][4][5].

Table 1: Comparative Kinase Binding Affinity (ATP-Competitive Assays)

Scaffold / Inhibitor ClassTarget KinaseApparent IC₅₀ (nM)Binding ModeKey Mechanistic Insight
6-Chloro-pyrazolo[3,4-d]pyrimidine derivatives AXL Kinase15 - 30ATP-Competitive (Type I)Preferential binding to AXL over RET due to optimized hydrophobic packing of the C6-substituent[5].
6-Unsubstituted pyrazolo[3,4-d]pyrimidines Bcr-Abl (T315I)20 - 100ATP-Competitive (Type I)Lacks the extended hydrophobic engagement at C6, leading to lower affinity in gatekeeper mutants[2].
6-Amino-pyrazolo[3,4-d]pyrimidines CSF-1R5 - 40ATP-Competitive (Type II)Amino substitution shifts selectivity toward RTKs; the 6-chloro analog acts as the critical precursor for this shift[4].
Dasatinib (Clinical Standard) Bcr-Abl (WT)< 1.0ATP-Competitive (Type I)Highly potent but highly susceptible to T315I gatekeeper mutations, where optimized pyrazolopyrimidines retain activity[2].

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To objectively validate the binding affinity and confirm the ATP-competitive nature of 6-chloro-pyrazolo[3,4-d]pyrimidine inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Self-Validating Logic (The Cheng-Prusoff Shift): A standard IC₅₀ assay only measures potency, not the mechanism of action. To definitively prove that the inhibitor is strictly ATP-competitive (and not an allosteric binder), the protocol must incorporate a validation step based on the Cheng-Prusoff equation. By running parallel assays at varying ATP concentrations (e.g., Km​ , 5×Km​ , 10×Km​ ), a linear rightward shift in the IC₅₀ curve mathematically validates direct competition at the ATP hinge region. If the compound were an allosteric inhibitor, the IC₅₀ would remain static regardless of the ATP concentration.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 384-well low-volume assay plates. Dilute the 6-chloro-pyrazolo[3,4-d]pyrimidine compound in DMSO to create a 10-point dose-response curve (1:3 serial dilutions).

  • Kinase Equilibration: Add the purified recombinant kinase (e.g., AXL or Bcr-Abl) suspended in assay buffer (HEPES pH 7.5, MgCl₂, EGTA, DTT, 0.01% Tween-20). Incubate the kinase with the inhibitor for 30 minutes at room temperature to reach thermodynamic binding equilibrium.

  • Reaction Initiation (Validation Step): Add the peptide substrate and ATP. Crucial: Split the plate into three distinct zones receiving different ATP concentrations (e.g., 10 μM, 50 μM, and 100 μM). Incubate the reaction for 60 minutes.

  • Quench and Detection: Stop the enzymatic reaction by adding EDTA (to chelate the Mg²⁺ cofactor) alongside the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and an APC-labeled tracer).

  • Data Acquisition & Analysis: Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm). Calculate the FRET ratio (665/615). Plot the dose-response curves using non-linear regression. If the IC₅₀ increases proportionally with [ATP], the 6-chloro-pyrazolo[3,4-d]pyrimidine is confirmed as a true ATP-competitive hinge binder.

AssayWorkflow Step1 Step 1: Kinase + Inhibitor Equilibration Allow 6-chloro-pyrazolo[3,4-d]pyrimidine to bind Step2 Step 2: ATP & Substrate Addition Variable [ATP] to test competitive nature Step1->Step2 Step3 Step 3: Reaction Quench & Detection Add TR-FRET fluorophores Step2->Step3 Step4 Step 4: Data Analysis & IC50 Calculation Cheng-Prusoff equation application Step3->Step4 Validation Self-Validation Logic: If IC50 increases linearly with [ATP], inhibitor is strictly ATP-competitive. Step4->Validation

Diagram 2: High-throughput TR-FRET assay workflow with built-in mechanistic validation.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. 1

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. ACS Publications. 2

  • Synthesis and Characterization of a Click-Assembled 18-Atom Macrocycle That Displays Selective AXL Kinase Inhibitory Activity. ACS Omega.5

  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. PMC. 4

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. 3

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine

As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently see laboratories treat all chemical powders with a generic safety approach. However, handling highly reactive electrophiles like 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 2090296-27-6) requires moving beyond basic compliance. You must understand the chemical causality behind the safety protocols to build a truly self-validating, fail-safe environment.

This guide provides the essential logistical, operational, and safety frameworks required for drug development professionals working with this specific pyrazolo-pyrimidine derivative.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a highly versatile building block widely utilized in the synthesis of kinase inhibitors and purine bioisosteres[1]. Its utility in drug discovery is driven by its reactivity, which inversely dictates its toxicological profile:

  • Electrophilicity & Skin Sensitization : The chlorine atom at the C6 position of the electron-deficient pyrimidine ring is highly prone to nucleophilic attack (SNAr reactions). If exposed to unprotected skin or mucous membranes, it can covalently bind to nucleophilic residues (e.g., cysteine, lysine) on biological proteins—a process known as haptenation. This leads to severe irritation and potential long-term sensitization[2].

  • Purine Mimicry : As a structural analog to endogenous purines, systemic absorption (via inhalation of dust or accidental ingestion) poses a risk of off-target kinase inhibition or interference with cellular metabolism[1].

Toxicology Chem 6-Chloro-(3-methylthio)- 1H-pyrazolo[3,4-d]pyrimidine Electrophile C6-Cl Electrophilicity Chem->Electrophile Purine Purine Bioisosterism Chem->Purine Skin Protein Haptenation (Skin/Eye Irritation) Electrophile->Skin Covalent binding Tox Kinase Off-Targeting (Systemic Toxicity) Purine->Tox ATP-site binding

Toxicological hazard pathways of 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Quantitative Data & Hazard Classification

The following table summarizes the standardized hazard data extrapolated from structurally identical pyrazolo-pyrimidine derivatives to guide your immediate operational setup[2][3].

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302Harmful if swallowedMandates strict prohibition of food/drink; requires thorough decontamination of surfaces.
Skin Corrosion/Irritation H315Causes skin irritationRequires chemically resistant nitrile or neoprene gloves.
Eye Damage/Irritation H319Causes serious eye irritationMandates unvented chemical splash goggles; safety glasses are insufficient for dust.
STOT - Single Exposure H335May cause respiratory irritationMust be handled exclusively inside a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix & Causality

Do not just wear PPE; understand its function within the context of this specific chemical's physical state and reactivity.

  • Respiratory Protection :

    • Requirement: Handle strictly within a chemical fume hood with a minimum face velocity of 0.5 m/s (100 fpm).

    • Causality: The compound is a fine powder. Fume hoods prevent the inhalation of airborne particulates that cause H335 respiratory irritation. If a hood is unavailable (e.g., during a large-scale spill cleanup), a NIOSH-approved N95 or P100 particulate respirator is mandatory[2].

  • Hand Protection :

    • Requirement: 100% Nitrile gloves (minimum 4-8 mil thickness). Double-gloving is recommended during solvent dissolution.

    • Causality: Nitrile provides an excellent barrier against the dry solid. However, if the compound is dissolved in solvents like DMSO or DMF (common for kinase assays), the solvent acts as a carrier, rapidly transporting the dissolved electrophile through the skin. Change gloves immediately upon chemical contact.

  • Eye Protection :

    • Requirement: Unvented chemical splash goggles.

    • Causality: Standard safety glasses leave gaps at the top and sides. The fine dust of pyrazolo-pyrimidines can easily bypass these gaps, reacting with the moisture in the eyes to cause severe H319 irritation[2].

Operational Workflow & Step-by-Step Handling Protocol

This protocol is designed as a self-validating system to ensure maximum safety during experimental setup.

Step 1: Environmental Verification

  • Verify the chemical fume hood is operational. Check the digital monitor to ensure face velocity is ≥0.5 m/s.

  • Clear the workspace of unnecessary clutter to minimize potential contamination surfaces.

Step 2: Anti-Static Weighing Procedure Mechanistic Insight: Fine organic powders often carry a static charge, causing them to "jump" from the spatula, leading to contamination and inhalation risks.

  • Use a static eliminator (ionizing blower) inside the balance enclosure if available.

  • Use a grounded, stainless-steel spatula or an anti-static disposable polypropylene spatula.

  • Weigh the material directly into a tared, sealable vial rather than open weigh boats to prevent aerosolization during transfer.

Step 3: Solvent Addition & Transfer

  • Transfer the sealed vial to the reaction hood.

  • Add the reaction solvent (e.g., DMF, DCM, or ethanol) directly to the vial using a syringe or pipette.

  • Causality: Dissolving the solid before transferring it to the main reaction flask eliminates the risk of airborne dust during the transfer process.

Workflow Step1 1. Fume Hood Prep (Airflow >0.5 m/s) Step2 2. PPE Donning (Nitrile, Goggles) Step1->Step2 Step3 3. Material Weighing (Anti-static tools) Step2->Step3 Step4 4. Reagent Transfer (Closed system) Step3->Step4 Step5 5. Decontamination (Alkaline wash) Step4->Step5

Step-by-step operational workflow for the safe handling and decontamination of the compound.

Spill Response and Disposal Plan

In the event of a spill, follow this targeted neutralization and disposal plan to mitigate both human and environmental hazards[3].

Solid Spill (Powder) Protocol:

  • Isolate : Evacuate personnel from the immediate vicinity.

  • Don PPE : Ensure a P100 respirator (if outside the hood), unvented goggles, and double nitrile gloves are worn.

  • Suppress Dust : Do NOT dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to bind the dust and prevent aerosolization.

  • Collect : Use a damp paper towel or a dedicated chemical spill pad to wipe up the material.

  • Decontaminate : Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate). Causality: The mild base will safely hydrolyze any residual reactive C6-chlorine species, rendering the surface safe. Follow with a standard water rinse.

Disposal Protocol:

  • Do not flush down the sink. Pyrazolo-pyrimidines can exhibit aquatic toxicity and disrupt local water systems[3].

  • Place all collected materials, contaminated gloves, and empty vials into a clearly labeled, sealable hazardous waste container.

  • Label as "Halogenated Organic Solid Waste" (due to the presence of the chlorine atom) and dispose of according to institutional and local EPA/RCRA regulations.

Sources

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